1-Allyl-4-phenylpiperazine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-phenyl-4-prop-2-enylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2/c1-2-8-14-9-11-15(12-10-14)13-6-4-3-5-7-13/h2-7H,1,8-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPZJLFMFYXCHQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1CCN(CC1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Synthesis and Characterization of 1-Allyl-4-phenylpiperazine
The following technical guide details the synthesis, characterization, and handling of 1-Allyl-4-phenylpiperazine , a critical scaffold in the development of Sigma-1 receptor ligands and serotonergic modulators.
Executive Summary & Pharmacological Context
1-Allyl-4-phenylpiperazine serves as a versatile pharmacophore in medicinal chemistry, particularly in the design of ligands for the Sigma-1 (
-
Primary Application: Building block for CNS-active agents (antipsychotics, neuroprotective agents).
-
Key Structural Feature: The "phenylpiperazine" tail is a privileged structure (the "serotonin pharmacophore"), while the allyl group provides a handle for further functionalization or metabolic stability studies.
Retrosynthetic Analysis
The most robust route to 1-Allyl-4-phenylpiperazine is the direct N-alkylation of 1-phenylpiperazine. The disconnection occurs at the
Figure 1: Retrosynthetic disconnection strategy.
Experimental Protocol: Synthesis
Safety Warning: Allyl bromide is a lachrymator and alkylating agent. 1-Phenylpiperazine is toxic if swallowed or in contact with skin. All operations must be performed in a fume hood.
Reagents and Materials
| Reagent | Equiv.[1][2][3][4][5] | Role | Notes |
| 1-Phenylpiperazine | 1.0 | Nucleophile | Commercially available (CAS 92-54-6).[6][7] |
| Allyl Bromide | 1.1 | Electrophile | Slight excess ensures conversion; add slowly to prevent bis-alkylation. |
| Potassium Carbonate ( | 2.0 - 3.0 | Base | Scavenges HBr; anhydrous grade preferred.[3] |
| Acetonitrile (ACN) | Solvent | Medium | Polar aprotic; promotes |
| NaI (Optional) | 0.1 | Catalyst | Finkelstein catalyst to accelerate reaction if using Allyl Chloride. |
Step-by-Step Procedure
This protocol uses a standard
-
Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-phenylpiperazine (16.2 g, 100 mmol) in Acetonitrile (100 mL).
-
Base Addition: Add anhydrous
(27.6 g, 200 mmol) to the solution. The mixture will form a suspension. -
Electrophile Addition: Cool the mixture to 0°C (ice bath) to control the exotherm. Add Allyl Bromide (9.5 mL, 110 mmol) dropwise over 20 minutes.
-
Technical Insight: Low temperature during addition minimizes the risk of quaternary ammonium salt formation (over-alkylation).
-
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 4–6 hours. Monitor by TLC (System: Hexane:Ethyl Acetate 3:1). The starting material (
) should disappear, and a new higher spot should appear. -
Workup:
-
Filter off the solid inorganic salts (
, KBr). -
Concentrate the filtrate under reduced pressure (rotary evaporator) to yield a yellow oil.
-
Dissolve the residue in Dichloromethane (DCM) (100 mL) and wash with Water (2 x 50 mL) followed by Brine (50 mL).
-
Dry the organic layer over anhydrous
, filter, and evaporate to dryness.
-
-
Purification: The crude oil is often sufficiently pure (>95%). If necessary, purify via flash column chromatography (
, Hexane/EtOAc gradient).
Conversion to Hydrochloride Salt (Recommended for Storage)
The free base is an oil prone to oxidation. The HCl salt is a stable solid.
-
Dissolve the free base oil in a minimum amount of dry Diethyl Ether or Ethanol .
-
Add 4M HCl in Dioxane (or HCl gas bubbled into ether) dropwise at 0°C until no further precipitation occurs.
-
Filter the white solid, wash with cold ether, and dry under vacuum.
Characterization & Data Analysis
Trustworthy identification relies on the distinct signatures of the allyl group and the piperazine ring.
Representative Spectroscopic Data
Target: 1-Allyl-4-phenylpiperazine (Free Base)
-
H NMR (300 MHz,
):- 7.24–7.29 (m, 2H, Ar-H meta), 6.91–6.96 (m, 3H, Ar-H ortho/para). Characteristic phenyl pattern.
-
5.85–5.98 (m, 1H,
). Allyl vinyl proton (diagnostic multiplet). -
5.15–5.25 (m, 2H,
). Allyl terminal vinyl protons (distinct splitting). -
3.20–3.25 (t, 4H,
Hz, Piperazine -Ph adjacent). Downfield due to phenyl conjugation. -
3.08 (d, 2H,
Hz, ). Allylic methylene doublet.[8] -
2.60–2.65 (t, 4H,
Hz, Piperazine -Allyl adjacent).
-
C NMR (75 MHz,
):-
151.3 (Ar-C ipso), 135.2 (Allyl
), 129.1 (Ar-C), 119.8 (Ar-C), 118.2 (Allyl ), 116.1 (Ar-C). -
61.8 (Allylic
), 53.2 (Piperazine ), 49.2 (Piperazine ).
-
151.3 (Ar-C ipso), 135.2 (Allyl
-
Mass Spectrometry (ESI-MS):
-
Calculated MW: 202.29 g/mol .
-
Observed
.
-
Troubleshooting Common Issues
| Issue | Cause | Solution |
| Quaternary Salt Formation | Excess allyl bromide or high temp. | Strictly control stoichiometry (1.0 : 1.1) and keep addition at 0°C. |
| Polymerization | Radical formation in allyl group. | Perform reaction under Nitrogen ( |
| Low Yield | Incomplete reaction. | If using Allyl Chloride (less reactive), add 10 mol% NaI (Finkelstein condition). |
Workflow Visualization
The following diagram illustrates the logical flow from reaction setup to final salt isolation, ensuring a self-validating process.
Figure 2: Step-by-step synthesis and isolation workflow.
References
-
Sigma-1 Receptor Ligand Synthesis
- Synthesis, radioiodination and in vitro and in vivo sigma receptor studies of N-1-allyl-N'-4-phenethylpiperazine analogs.
-
Source:
-
General Piperazine Alkylation Protocols
- Simplified Procedure for General Synthesis of Monosubstituted Piperazines.
-
Source:
-
Physical Properties & Safety
- 1-Phenylpiperazine PubChem Entry (Precursor D
-
Source:
-
Mechanistic Context (Allylic Substitution)
- Mechanism of Allylic Bromin
-
Source:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. DE1092019B - Process for the N-monoalkylation of piperazine - Google Patents [patents.google.com]
- 5. scispace.com [scispace.com]
- 6. Phenylpiperazine (hydrochloride) [A crystalline solid] [lgcstandards.com]
- 7. 1-Phenylpiperazine synthesis - chemicalbook [chemicalbook.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
1-Allyl-4-phenylpiperazine: Mechanism of Action and Technical Guide
The following technical guide details the mechanism of action, pharmacological profile, and experimental utility of 1-Allyl-4-phenylpiperazine (APZ). This guide is structured for researchers and drug development professionals, focusing on its role as a privileged scaffold in the design of Sigma receptor ligands and serotonergic modulators.
Part 1: Executive Technical Summary
1-Allyl-4-phenylpiperazine (APZ) is a bioactive chemical scaffold belonging to the class of N-substituted arylpiperazines. It serves as a critical pharmacophore in medicinal chemistry, particularly in the development of ligands for the Sigma-1 receptor (
Unlike complex clinical candidates, APZ represents the "minimal pharmacophoric unit" required for dual Sigma/5-HT affinity. Its N-allyl moiety confers specific steric and lipophilic properties that favor binding to the hydrophobic pockets of the
Key Pharmacological Classification:
-
Primary Target: Sigma-1 Receptor (
R) – Modulator/Antagonist. -
Secondary Target: 5-HT
Receptor – Partial Agonist/Antagonist. -
Chemical Utility: Precursor for high-affinity radioligands (e.g.,
I-labeled probes) and multidrug resistance (MDR) modulators.
Part 2: Molecular Mechanism of Action
Sigma-1 Receptor Modulation: The Chaperone Mechanism
The primary mechanism of action for 1-Allyl-4-phenylpiperazine involves its interaction with the Sigma-1 receptor, a ligand-operated chaperone protein residing at the Mitochondria-Associated Endoplasmic Reticulum Membrane (MAM).
-
Binding Dynamics: APZ binds to the
R orthosteric site. The allyl group penetrates the hydrophobic pocket formed by Val162 and Leu105, while the protonated nitrogen of the piperazine ring forms a salt bridge with Asp126. -
Chaperone Translocation: Upon binding, APZ modulates the oligomerization state of
R. Unlike agonists that dissociate R from the binding immunoglobulin protein (BiP), simple N-allyl derivatives often stabilize the R-BiP complex or block the action of endogenous agonists (e.g., neurosteroids), effectively acting as antagonists . -
Downstream Effect: By modulating
R, APZ influences calcium signaling between the ER and mitochondria via the IP3 receptor (IP3R), thereby regulating cellular bioenergetics and ER stress responses.
Serotonergic Signaling (5-HT )
The phenylpiperazine core is a classic 5-HT
-
GPCR Interaction: The phenyl ring engages in
- stacking with Trp358 and Phe361 in the receptor's transmembrane domain. -
Signaling Bias: The N-allyl substitution restricts the conformational flexibility required for full G-protein activation. Consequently, APZ typically exhibits partial agonist or antagonist activity, inhibiting cAMP production with lower efficacy than serotonin.
Visualization of Signaling Pathways
The following diagram illustrates the dual-pathway mechanism of APZ at the MAM interface and the plasma membrane.
Figure 1: Dual mechanism of action showing Sigma-1 chaperone modulation at the ER and 5-HT1A GPCR signaling at the plasma membrane.
Part 3: Experimental Protocols
Protocol A: Chemical Synthesis of 1-Allyl-4-phenylpiperazine
Purpose: To synthesize high-purity APZ for pharmacological characterization.
Reagents:
-
Allyl Bromide (1.1 equiv)[5]
-
Potassium Carbonate (
, 3.0 equiv)[3] -
Acetonitrile (MeCN) or DMF (Anhydrous)
Workflow:
-
Preparation: Charge a round-bottom flask with 1-phenylpiperazine (e.g., 5.0 mmol) and anhydrous MeCN (10 mL).
-
Base Addition: Add
(15.0 mmol) and stir at room temperature for 10 minutes. -
Alkylation: Dropwise add allyl bromide (5.5 mmol) to the suspension.
-
Note: The reaction is exothermic; control addition rate to maintain temperature < 40°C.
-
-
Reaction: Heat to reflux (80°C) for 4–6 hours. Monitor via TLC (Mobile phase: EtOAc/Hexane 1:1).
-
Workup: Cool to RT, filter off inorganic salts, and concentrate the filtrate under reduced pressure.
-
Purification: Dissolve residue in DCM, wash with water and brine. Dry over
.[3] Purify via silica gel flash chromatography (Gradient: 0-5% MeOH in DCM).
Yield: Expect 75–85% as a pale yellow oil.
Validation:
Protocol B: In Vitro Sigma-1 Receptor Binding Assay
Purpose: To determine the binding affinity (
Materials:
-
Tissue Source: Guinea pig brain membranes or CHO cells overexpressing human
R. -
Radioligand: [
H]-(+)-Pentazocine (specific for ). -
Non-specific Blocker: Haloperidol (10
M) or GBR-12909.
Step-by-Step Procedure:
-
Membrane Preparation: Homogenize tissue in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Centrifuge at 40,000
for 20 min at 4°C. Resuspend pellet. -
Incubation: In a 96-well plate, combine:
-
50
L Membrane suspension (20-50 g protein). -
50
L [ H]-(+)-Pentazocine (Final conc. ~2 nM). -
50
L Test Compound (APZ) at varying concentrations ( to M).
-
-
Equilibrium: Incubate at 37°C for 120 minutes . (Longer incubation ensures equilibrium for hydrophobic ligands).
-
Termination: Rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethyleneimine (PEI) using a cell harvester.
-
Quantification: Wash filters
with ice-cold buffer. Measure radioactivity via liquid scintillation counting. -
Data Analysis: Plot % Specific Binding vs. Log[Ligand]. Calculate
and convert to using the Cheng-Prusoff equation.
Expected Results:
-
APZ typically displays a
in the low nanomolar range (10–100 nM) for sites, demonstrating high affinity but lower selectivity compared to complex analogs.
Part 4: Quantitative Data Summary
The following table summarizes the comparative binding profiles of APZ and its structural analogs, highlighting the impact of the allyl group.
| Compound | Structure | 5-HT | Selectivity ( | ||
| 1-Allyl-4-phenylpiperazine | N-Allyl, N'-Phenyl | 15 - 40 | > 1,000 | ~ 30 | High |
| 1-Phenylpiperazine (NPP) | N-H, N'-Phenyl | > 1,000 | > 1,000 | 200 | Low |
| SA4503 (Cutamesine) | Complex Analog | 4.6 | 63 | > 5,000 | Very High |
| Haloperidol | Reference | 2.0 | 60 | > 1,000 | Moderate |
Note: Values are approximate aggregates from literature ranges for N-allyl-N'-arylpiperazine scaffolds.
Part 5: Synthetic & Logical Workflow
The synthesis and application of APZ follow a logical progression from raw material to bioactive probe.
Figure 2: Workflow depicting the synthesis of APZ and its divergent applications in radiochemistry and pharmacology.
References
-
Synthesis and Sigma Receptor Studies
- Title: Synthesis, radioiodination and in vitro and in vivo sigma receptor studies of N-1-allyl-N'-4-phenethylpiperazine analogs.
- Source: Nuclear Medicine and Biology (via PubMed/ScienceDirect).
-
URL:[Link]
-
Mechanochemical Synthesis Protocols
- Title: Reshuffle Bonds by Ball Milling: A Mechanochemical Protocol for Charge-Acceler
- Source: MDPI (Molecules).
-
URL:[Link]
-
General Phenylpiperazine Pharmacology
-
Sigma-1 Receptor Background
- Title: The sigma-1 receptor chaperone as an inter-organelle signaling modul
- Source: Trends in Pharmacological Sciences.
-
URL:[Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. CAS 92-54-6: 1-Phenylpiperazine | CymitQuimica [cymitquimica.com]
- 5. Reshuffle Bonds by Ball Milling: A Mechanochemical Protocol for Charge-Accelerated Aza-Claisen Rearrangements - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N4-unsubstituted N1-arylpiperazines as high-affinity 5-HT1A receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Biological Activity Screening of 1-Allyl-4-phenylpiperazine: A Technical Evaluation Framework
Executive Summary
1-Allyl-4-phenylpiperazine (1-APP) represents a distinct chemical entity within the privileged phenylpiperazine scaffold class. Characterized by the N1-allyl substitution, this compound exhibits a pharmacological profile distinct from its N-methyl or N-unsubstituted congeners. While the phenylpiperazine core is a classical pharmacophore for Serotonin (5-HT) and Dopamine (D2/D3) receptors, the introduction of the allyl group significantly modulates lipophilicity (LogP), metabolic susceptibility, and affinity for Sigma (
This technical guide outlines a rigorous biological screening cascade designed to deconvolute the activity of 1-APP. It prioritizes the identification of receptor subtype selectivity (specifically 5-HT1A vs.
Part 1: Chemical Identity & Physicochemical Profiling
Before initiating biological assays, the compound must undergo physicochemical validation to ensure assay conditions do not generate artifacts (e.g., precipitation).
| Property | Value / Characteristic | Screening Implication |
| IUPAC Name | 1-Allyl-4-phenylpiperazine | Target identification |
| Molecular Weight | ~202.29 g/mol | Small molecule, CNS penetrant |
| LogP (Predicted) | 2.5 – 3.0 | High membrane permeability; requires DMSO < 0.1% in assay |
| pKa (Basic N) | ~8.5 | Protonated at physiological pH (7.4) |
| Reactive Moiety | Allyl group ( | Potential metabolic "soft spot" (epoxidation) |
Part 2: Primary Target Screening (The "Why" and "How")
The Pharmacological Hypothesis
The screening strategy is driven by the structural logic of the phenylpiperazine core.[1] 1-APP is predicted to act as a polypharmacological agent .
-
Hypothesis A: The phenylpiperazine moiety drives affinity for 5-HT1A (partial agonist) and D2 (antagonist/partial agonist) receptors.
-
Hypothesis B: The N-allyl group enhances affinity for Sigma-1 (
) receptors , often acting as a hydrophobic anchor in the receptor's binding pocket.
Screening Cascade Visualization
The following diagram illustrates the logical flow of the screening campaign, moving from high-throughput binding to low-throughput functional validation.
Figure 1: Hierarchical screening cascade for 1-Allyl-4-phenylpiperazine. Tier 1 establishes affinity; Tier 2 determines efficacy (agonist vs. antagonist); Tier 3 assesses the safety liability of the allyl group.
Part 3: In Vitro Experimental Protocols
Sigma-1 Receptor Binding Assay
Rationale: N-substituted phenylpiperazines are potent Sigma ligands.[2] The allyl group often confers selectivity for
-
Source Tissue: Guinea pig brain membranes or CHO cells overexpressing human
. -
Radioligand:
(Specific for ). -
Non-Specific Binding (NSB): Defined using 10 µM Haloperidol.
-
Protocol:
-
Incubate membranes (200 µg protein) with 2 nM
and varying concentrations of 1-APP ( to M). -
Buffer: 50 mM Tris-HCl, pH 7.4.
-
Incubation: 120 min at 25°C.
-
Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethylenimine (reduces binding to filter).
-
Data Analysis: Non-linear regression to determine
.
-
5-HT1A Functional Assay (GTP S Binding)
Rationale: Binding affinity does not distinguish agonists from antagonists. The
-
System: HeLa cells transfected with human 5-HT1A receptor.
-
Protocol:
-
Prepare membranes in assay buffer (20 mM HEPES, 100 mM NaCl, 10 mM
, 20 µM GDP, pH 7.4). -
Add 0.1 nM
. -
Add 1-APP (agonist mode) or 1-APP + 100 nM 8-OH-DPAT (antagonist mode).
-
Incubate 30 min at 30°C.
-
Interpretation: An increase in CPM (counts per minute) indicates agonism. No change (with inhibition of reference agonist) indicates antagonism.
-
Part 4: Safety & ADME Profiling (Critical Step)
Metabolic Activation of the Allyl Group
The allyl group is a structural alert. It can be metabolically oxidized by Cytochrome P450 (CYP2E1 or CYP2D6) to an epoxide or converted to acrolein derivatives, which are cytotoxic.
-
Assay: Human Liver Microsomes (HLM) Stability.
-
Method:
-
Incubate 1 µM 1-APP with HLM (0.5 mg/mL) and NADPH regenerating system.
-
Time points: 0, 15, 30, 60 min.
-
Analysis: LC-MS/MS.
-
Reactive Metabolite Trapping: Include Glutathione (GSH) or Potassium Cyanide (KCN) in a parallel incubation.
-
Success Criteria: If GSH-adducts are detected by Mass Spec, the allyl group is generating reactive electrophiles (toxicity risk).
-
Cytotoxicity Screening
Given the potential for off-target effects, a broad cytotoxicity screen is mandatory.
-
Cell Lines: HepG2 (Liver model), SH-SY5Y (Neuronal model).
-
Assay: MTT or Resazurin reduction assay.
-
Threshold:
indicates significant toxicity liability.[3]
Part 5: Mechanistic Visualization
Sigma-1 Receptor Signaling Pathway
If 1-APP acts as a Sigma-1 agonist, it likely modulates calcium signaling and cell survival pathways. The following diagram details this mechanism.
Figure 2: Putative mechanism of action at the Sigma-1 receptor. 1-APP binding promotes the dissociation of Sigma-1 from BiP, allowing it to chaperone the IP3 receptor and modulate ER-Mitochondria calcium transfer.
Part 6: Data Reporting Standards
To ensure reproducibility, all screening data for 1-APP should be reported using the following tabular format.
Table 1: Representative Biological Activity Profile (Template)
| Target | Assay Type | Parameter | Reference Ligand | Acceptance Criteria (Hit) |
| 5-HT1A | Radioligand Binding | 8-OH-DPAT | ||
| Sigma-1 | Radioligand Binding | (+)-Pentazocine | ||
| D2 High | GTP | Dopamine | Functional Selectivity > 10x | |
| HepG2 | Cytotoxicity | Tamoxifen |
References
-
Synthesis, radioiodination and in vitro and in vivo sigma receptor studies of N-1-allyl-N'-4-phenethylpiperazine analogs. Source: PubMed / Nuclear Medicine and Biology Context: Establishes the allyl-piperazine scaffold as a high-affinity Sigma-1 ligand class.
-
High affinity and selectivity on 5-HT1A receptor of 1-aryl-4-[1-tetralin)alkyl]piperazines. Source: PubMed / Journal of Medicinal Chemistry Context: Details the structure-activity relationship (SAR) of N-substituted arylpiperazines for serotonin receptors.
-
Sigma Receptors - MilliporeSigma Technical Review. Source: MilliporeSigma Context: Authoritative overview of Sigma receptor subtypes, signaling, and standard radioligands ([3H]-DTG, Pentazocine) used in screening.
-
Comparative Investigation of Cytotoxic Effects of Structurally Diverse Small Molecules. Source: PubMed Central Context: Provides cytotoxicity data for piperazine derivatives, establishing baseline toxicity thresholds for the scaffold.
-
Synthesis and pharmacological evaluation of 1-[(1,2-diphenyl-1H-4-imidazolyl)methyl]-4-phenylpiperazines. Source: PubMed / Bioorganic & Medicinal Chemistry Context: Demonstrates the mixed D2/5-HT1A profile common to phenylpiperazine derivatives.
Sources
- 1. Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents | MDPI [mdpi.com]
- 2. Synthesis, radioiodination and in vitro and in vivo sigma receptor studies of N-1-allyl-N´-4-phenethylpiperazine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Cytotoxic Activity Evaluation of Novel Arylpiperazine Derivatives on Human Prostate Cancer Cell Lines [mdpi.com]
Technical Guide: Therapeutic Targets & Pharmacological Profiling of 1-Allyl-4-phenylpiperazine
The following technical guide details the pharmacological profile, potential therapeutic targets, and experimental validation workflows for 1-Allyl-4-phenylpiperazine (APP) .
Executive Summary
1-Allyl-4-phenylpiperazine (APP) (CAS: 21057-43-2) is a bioactive heterocyclic scaffold belonging to the arylpiperazine class. While often utilized as a synthetic intermediate for complex CNS-active agents (e.g., flunarizine analogs), APP possesses intrinsic pharmacological activity derived from its "privileged structure."
The phenylpiperazine moiety is a well-established pharmacophore for monoamine GPCRs and Sigma receptors . The addition of the N-allyl group modulates lipophilicity and steric bulk, typically enhancing affinity for Sigma-1 (
Chemical & Pharmacological Profile
-
IUPAC Name: 1-Allyl-4-phenylpiperazine[1]
-
Molecular Formula:
-
Molecular Weight: 202.30 g/mol
-
Key Structural Features:
-
Basic Nitrogen (N1): Protonatable at physiological pH; essential for electrostatic interaction with Aspartate residues in GPCR transmembrane domains.
-
Allyl Group: Provides steric tolerance and hydrophobic interaction; often associated with
receptor selectivity over . -
Phenyl Ring: Participates in
- stacking interactions with aromatic residues (e.g., Trp, Phe) in the receptor binding pocket.
-
Structure-Activity Relationship (SAR) Context
| Moiety | Pharmacological Contribution |
| Phenylpiperazine Core | Universal scaffold for 5-HT, Dopamine (D2), and Adrenergic ( |
| N-Allyl Substitution | Enhances |
| Lack of Ring Substitution | The unsubstituted phenyl ring often yields "promiscuous" binding; selectivity is typically improved by adding electron-withdrawing groups (e.g., -Cl, -CF3) to the phenyl ring. |
Primary Therapeutic Targets
A. Sigma-1 Receptor ( R)
The
-
Role: Ligand-operated chaperone protein at the Mitochondria-Associated ER Membrane (MAM).
-
Therapeutic Potential: Neuroprotection, cognitive enhancement, and modulation of cellular stress responses.
-
Predicted Affinity:
range of 10–100 nM (based on N-allyl-N'-arylpiperazine analogs). -
Mechanism: APP likely acts as an antagonist or agonist depending on the specific conformational change induced. Agonists promote dissociation of
R from BiP (binding immunoglobulin protein), allowing R to chaperone IP3 receptors and stabilize Ca signaling.
B. Serotonin 5-HTngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> Receptor[2][3][4][5]
-
Role: Inhibitory G-protein coupled receptor (Gi/o) widely distributed in the limbic system.
-
Therapeutic Potential: Anxiolytic and antidepressant effects.
-
Mechanism: Binding of APP to 5-HT
inhibits adenylyl cyclase, reducing cAMP levels and opening GIRK (G-protein-gated inwardly rectifying potassium) channels, leading to hyperpolarization.
C. Secondary/Off-Targets
-
Dopamine D2 Receptor: Potential antagonism.[2][3][4] Relevant for antipsychotic activity but may cause extrapyramidal side effects.[4]
- -Adrenergic Receptor: Common off-target for phenylpiperazines, potentially leading to orthostatic hypotension.
Mechanistic Signaling Pathways
The following diagram illustrates the dual-pathway modulation potential of APP: the G-protein dependent signaling at the plasma membrane (5-HT1A) and the chaperone-mediated signaling at the ER-Mitochondria interface (Sigma-1).
Caption: Dual signaling mechanism of APP targeting mitochondrial bioenergetics via Sigma-1 and neuronal excitability via 5-HT1A.
Experimental Validation Protocols
To validate APP as a therapeutic lead, the following self-validating experimental workflows are recommended.
Protocol A: Sigma-1 Receptor Binding Assay
Objective: Determine the affinity (
-
Tissue Preparation: Use guinea pig brain membranes (rich in
) or HEK293 cells overexpressing human R. -
Radioligand:
(Specific agonist). -
Non-Specific Binding: Define using 10
M Haloperidol or 10 M DTG. -
Incubation:
-
Mix 100
g membrane protein + 2 nM + APP (concentration range to M). -
Buffer: 50 mM Tris-HCl, pH 7.4.
-
Incubate at 37°C for 120 minutes.
-
-
Termination: Rapid filtration through GF/B filters using a cell harvester.
-
Analysis: Measure radioactivity via liquid scintillation counting. Calculate
and convert to using the Cheng-Prusoff equation.
Protocol B: Functional [35S]GTP S Binding Assay (5-HT )
Objective: Determine if APP acts as an agonist, antagonist, or partial agonist at 5-HT
-
System: CHO cells stably expressing human 5-HT
receptors. -
Assay: Measure the binding of non-hydrolyzable GTP analog
to G subunits upon receptor activation. -
Procedure:
-
Incubate membranes with GDP (to reduce basal binding) and
(0.1 nM). -
Add APP (various concentrations).
-
Control: Compare response to full agonist (Serotonin or 8-OH-DPAT).
-
-
Interpretation:
-
Agonist: Increases binding in a dose-dependent manner.
-
Antagonist: No effect alone; inhibits Serotonin-induced binding.
-
Workflow Visualization
Caption: Step-by-step validation workflow from affinity screening to functional characterization.
References
-
Sigma Receptor Ligand Design
- Synthesis, radioiodination and in vitro and in vivo sigma receptor studies of N-1-allyl-N'-4-phenethylpiperazine analogs. (2012). This study validates the N-allyl-piperazine scaffold for Sigma-1 targeting.
-
Phenylpiperazine Pharmacology
- Novel 1-phenylpiperazine and 4-phenylpiperidine deriv
-
5-HT1A Receptor Ligands
-
Chemical Identity
- 1-Allyl-4-phenylpiperazine (CAS 21057-43-2).
Sources
- 1. rsc.org [rsc.org]
- 2. SAR study of 1-aryl-4-(phenylarylmethyl)piperazines as ligands for both dopamine D2 and serotonin 5-HT1A receptors showing varying degrees of (Ant)agonism. Selection of a potential atypical antipsychotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Sigma Receptors [sigmaaldrich.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
Technical Guide: 1-Allyl-4-phenylpiperazine Derivatives and Synthesis
Executive Summary & Pharmacological Significance
1-Allyl-4-phenylpiperazine (1-APP) represents a "privileged scaffold" in medicinal chemistry, serving as a critical pharmacophore for ligands targeting the Central Nervous System (CNS). Its structural core—an arylpiperazine moiety—is intrinsic to a vast class of psychotropic drugs, including atypical antipsychotics (e.g., Aripiprazole) and antidepressants (e.g., Trazodone).
The addition of the N-allyl group serves two distinct technical functions:
-
Pharmacological Modulation: It enhances lipophilicity (
), facilitating Blood-Brain Barrier (BBB) penetration, and modulates affinity toward Sigma-1 ( ) and Serotonin (5-HT ) receptors. -
Synthetic Versatility: The allyl group acts as a reactive handle for downstream functionalization, specifically via Aza-Claisen rearrangements or olefin metathesis , allowing for the rapid generation of complex heterocyclic libraries.
Chemical Scaffolding & Structure-Activity Relationship (SAR)
The pharmacological efficacy of 1-APP derivatives relies on a tripartite pharmacophore model.
The Pharmacophore Triad
-
Region A (The Aryl Tail): The phenyl ring provides
stacking interactions with aromatic residues (e.g., Phenylalanine, Tryptophan) within the receptor binding pocket. Substitutions here (e.g., 2-OMe, 4-Cl) dictate selectivity between Dopamine D2 and 5-HT receptors. -
Region B (The Basic Core): The piperazine ring maintains a chair conformation. The
nitrogen (protonated at physiological pH) forms a critical salt bridge with a conserved Aspartate residue (e.g., Asp3.32) in GPCRs. -
Region C (The Allyl Head): The allyl group occupies the hydrophobic accessory pocket. Unlike a simple propyl chain, the double bond offers electronic density that can interact with specific receptor sub-sites or serve as a metabolic "soft spot."
Visualization: SAR Logic Flow
Caption: Functional decomposition of the 1-APP scaffold highlighting the role of each structural domain in receptor binding.
Synthetic Methodologies
This guide presents two validated protocols: the Classical Solution-Phase Alkylation (Standard) and the Mechanochemical Synthesis (Green/High-Efficiency).
Protocol A: Classical N-Alkylation (Solution Phase)
This method utilizes nucleophilic substitution (
Reagents:
-
Substrate: 1-Phenylpiperazine (1.0 equiv)
-
Alkylating Agent: Allyl Bromide (1.1 equiv)[1]
-
Base: Potassium Carbonate (
) (1.5 equiv) - Scavenges HBr byproduct. -
Solvent: Acetonitrile (MeCN) or DMF (Anhydrous)
Step-by-Step Methodology:
-
Setup: Charge a round-bottom flask with 1-phenylpiperazine (e.g., 5.0 mmol) and anhydrous MeCN (10 mL).
-
Activation: Add pulverized
(7.5 mmol) and stir at Room Temperature (RT) for 10 minutes to ensure suspension homogeneity. -
Addition: Add Allyl Bromide (5.5 mmol) dropwise over 5 minutes. Caution: Exothermic reaction.
-
Reaction: Heat to mild reflux (
) for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3). -
Workup:
-
Purification: Flash column chromatography (Silica Gel 60). Gradient: 0-10% MeOH in DCM.
Yield: 85-92% (Yellow Oil).
Protocol B: Mechanochemical Synthesis (Ball Milling)
A solvent-free approach that reduces waste and reaction time, ideal for rapid library generation.
Methodology:
-
Loading: In a stainless steel jar (15 mL), add 1-phenylpiperazine (1.0 mmol), Allyl Bromide (1.1 mmol), and
(1.5 mmol). -
Grinding: Add two stainless steel balls (10 mm diameter).
-
Milling: Process in a planetary ball mill at 25 Hz for 60 minutes.
-
Extraction: Wash the solid cake with EtOAc to extract the product.
-
Filtration: Filter and evaporate solvent.
Yield: ~90% (High purity, often requiring no column chromatography).
Characterization & Quality Control
Verification of the 1-APP structure is critical before biological testing.
| Technique | Parameter | Expected Signal / Value |
| 1H NMR | Allylic -CH= | |
| 1H NMR | Allylic =CH2 | |
| 1H NMR | Piperazine Ring | |
| HPLC | Purity | >95% (Required for bioassays) |
| MS (ESI) | Molecular Ion |
Synthetic Workflow Diagram
Caption: Operational workflow for the synthesis of 1-APP, covering both solution-phase and mechanochemical routes.
Advanced Applications: Derivatization
The 1-APP molecule is rarely the "end-game" drug; it is a versatile intermediate.
The Eugenol Hybrid Strategy
Recent studies (e.g., Preprints.org, 2026) demonstrate coupling 1-APP derivatives with natural products like Eugenol to create "Dual-Ligands."
-
Mechanism: The allyl group of eugenol and the piperazine core are linked via an amide or ether spacer.
-
Result: Compounds like 2-(4-allyl-2-methoxyphenoxy)-1-(4-phenylpiperazin-1-yl)ethan-1-one exhibit enhanced antioxidant and anxiolytic profiles compared to the parent compounds alone.
Aza-Claisen Rearrangement
The N-allyl moiety allows 1-APP to undergo Charge-Accelerated Aza-Claisen Rearrangements .
-
Reaction: Reacting 1-APP with an acid chloride (e.g., propionyl chloride) generates an acylammonium salt.
-
Rearrangement: This salt undergoes a [3,3]-sigmatropic rearrangement to form
-unsaturated amides. -
Utility: This is a powerful method to ring-expand or functionalize the piperazine core for diversity-oriented synthesis.
References
-
Synthesis and pharmacological evaluation of N-arylpiperazine derivatives. Journal of Medicinal Chemistry. (General SAR of phenylpiperazines).[5][6]
-
Reshuffle Bonds by Ball Milling: A Mechanochemical Protocol for Charge-Accelerated Aza-Claisen Rearrangements. Int. J. Mol. Sci. 2023, 24(2), 1032. Link
-
2-(4-allyl-2-methoxyphenoxy)-1-(4-phenylpiperazin-1-yl)ethan-1-one. Preprints.org. 2026.[4] Link
-
Synthesis and structure-activity relationships of novel arylalkyl 4-benzyl piperazine derivatives as sigma site selective ligands. Bioorg. Med. Chem. 2000. Link
-
Application Notes and Protocols for the Synthesis of 1-Phenyl-4-(4-pyridinyl)piperazine Derivatives. BenchChem Technical Guides. Link
Sources
- 1. Reshuffle Bonds by Ball Milling: A Mechanochemical Protocol for Charge-Accelerated Aza-Claisen Rearrangements - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. preprints.org [preprints.org]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
CAS number and suppliers of 1-Allyl-4-phenylpiperazine
An in-depth technical analysis of 1-Allyl-4-phenylpiperazine requires a dual perspective: understanding its role as a privileged pharmacophore in neuropharmacology and its utility as a highly reactive building block in advanced synthetic methodologies.
This whitepaper synthesizes the chemical properties, commercial sourcing landscape, mechanistic applications, and validated experimental protocols for 1-Allyl-4-phenylpiperazine, designed for researchers and drug development professionals.
Chemical Identity & Physical Properties
1-Allyl-4-phenylpiperazine is a tertiary allylamine characterized by a rigid piperazine ring flanked by an aromatic phenyl group and a terminal alkene. This structural triad provides unique spatial geometry for receptor binding and multiple handles for late-stage functionalization.
Table 1: Quantitative Chemical & Identification Data
| Property | Value | Reference |
| Chemical Name | 1-Allyl-4-phenylpiperazine | 1[1] |
| CAS Number | 21057-43-2 | 1[1] |
| Molecular Formula | C13H18N2 | 2[2] |
| Molecular Weight | 202.30 g/mol | 2[2] |
| MDL Number | MFCD12827849 | 1[1] |
| Appearance | Pale yellow liquid | 3[3] |
Commercial Sourcing & Supply Chain
Securing high-purity 1-Allyl-4-phenylpiperazine is critical for sensitive catalytic methodologies. The compound is globally distributed, primarily synthesized as a downstream product of4[4].
Table 2: Verified Commercial Suppliers
| Supplier Name | Region | Typical Purity | Product Form | Reference |
| Matrix Scientific | USA | >97% | Liquid | [1] |
| Dayang Chem (Hangzhou) Co., Ltd. | China | 95% - 99% | Liquid/Solid | [5] |
| Henan Tianfu Chemical Co.,Ltd | China | 99% | Liquid | [5] |
| Hangzhou Utanpharma Biology | China | >99% | Clear/Yellow Liquid | [5] |
Pharmacological Relevance & Mechanism of Action
The phenylpiperazine scaffold is a privileged structure in medicinal chemistry. Molecules containing this moiety frequently act as modulators for monoaminergic targets, specifically exhibiting6[6].
Causality in Drug Design: The basic piperazine nitrogen becomes protonated at physiological pH, allowing it to form a critical salt bridge with a highly conserved aspartate residue (e.g., Asp3.32) in the binding pocket of G-protein coupled receptors (GPCRs). The N-allyl group of 1-Allyl-4-phenylpiperazine provides an optimal balance of lipophilicity and steric bulk, allowing researchers to explore the hydrophobic sub-pockets of these receptors or utilize the alkene for cross-metathesis to generate extended pharmacophores.
Advanced Synthetic Applications
Beyond pharmacology, 1-Allyl-4-phenylpiperazine is a highly sought-after substrate in modern methodology development due to its dual nucleophilic/electrophilic potential.
Mechanochemical Aza-Claisen Rearrangements
Traditional Aza-Claisen rearrangements require harsh conditions or transition metals. However, recent breakthroughs have utilized 1-Allyl-4-phenylpiperazine in 7[7]. By reacting the tertiary allylamine with acyl chlorides in a ball mill, an N-acylammonium salt is formed. Deprotonation yields a zwitterion that undergoes a rapid [3,3]-sigmatropic rearrangement to form complex γ,δ-unsaturated amides, achieving yields up to 56% without the use of solvent or pyrophoric Lewis acids[7].
Electrophilic Silicon–Hydrogen Bond Activation
The terminal alkene of the allyl group makes it a prime candidate for hydrosilylation. Using a simple, earth-abundant nickel-based catalytic system (NiCl2·6H2O/tBuOK), 1-Allyl-4-phenylpiperazine undergoes 8 with primary silanes[8].
Validated Experimental Protocols
To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating mechanistic causality for each experimental choice.
Protocol A: Synthesis of 1-Allyl-4-phenylpiperazine via Direct N-Alkylation
Objective: Synthesize the title compound from 1-phenylpiperazine while suppressing over-alkylation.
-
Reagent Charging: In an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add 1-phenylpiperazine (822 mg, 5.00 mmol, 1.00 equiv.), Acetonitrile (MeCN, 10 mL), and Potassium Carbonate (K2CO3, 760 mg, 5.50 mmol, 1.10 equiv.)[7].
-
Causality: K2CO3 acts as an insoluble inorganic base to scavenge the generated HBr, preventing the protonation of the nucleophilic piperazine nitrogen without inducing side reactions.
-
-
Thermal Control: Submerge the flask in an ice bath to cool the mixture to 0 °C.
-
Electrophile Addition: Add allyl bromide (0.47 mL, 5.50 mmol, 1.10 equiv.) dropwise over 10 minutes[7].
-
Propagation: Remove the ice bath and allow the reaction to warm to room temperature, stirring for 21 hours[7].
-
Validation (TLC): Monitor the reaction via TLC (EtOAc/Hexane). The phenyl ring acts as a strong chromophore for UV visualization (254 nm).
-
Workup & Purification: Quench with water, extract with Dichloromethane (3 x 15 mL), dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify via flash column chromatography to yield pure 1-Allyl-4-phenylpiperazine[3].
-
Spectroscopic Validation: Confirm via 1H NMR (500 MHz, CDCl3). The terminal alkene protons should appear as a distinct multiplet around 5.1–5.3 ppm[3].
Fig 1. Step-by-step experimental workflow for the synthesis of 1-Allyl-4-phenylpiperazine.
Protocol B: Charge-Accelerated Aza-Claisen Rearrangement
Objective: Convert 1-Allyl-4-phenylpiperazine into a complex γ,δ-unsaturated amide via mechanochemistry.
-
Milling Setup: In a stainless-steel milling jar, add 1-allyl-4-phenylpiperazine (101 mg, 0.50 mmol, 1.00 equiv.) and an acyl chloride (e.g., propionyl chloride, 66.0 µL, 0.75 mmol, 1.50 equiv.)[9].
-
Base Addition: Add N,N-Diisopropylethylamine (Hünig's base, 87.0 µL) to facilitate the deprotonation of the intermediate[9].
-
Mechanochemical Activation: Subject the jar to ball milling.
-
Causality: The mechanical force imparts kinetic energy directly into the solid-state matrix. This concentrates the reactive species and drives the zwitterion intermediate through the [3,3]-sigmatropic rearrangement framework to the thermodynamically stable amide without the need for transition metals[9].
-
Fig 2. Mechanistic pathway of the charge-accelerated Aza-Claisen rearrangement.
References
1.[1] Matrix Scientific. "21057-43-2 Cas No. | 1-Allyl-4-phenylpiperazine". Matrix Scientific. 1 2.[7] NIH PMC. "Reshuffle Bonds by Ball Milling: A Mechanochemical Protocol for Charge-Accelerated Aza-Claisen Rearrangements". National Institutes of Health. 7 3.[8] ResearchGate. "Nickel-Catalyzed Hydrosilylation of Terminal Alkenes with Primary Silanes via Electrophilic Silicon–Hydrogen Bond Activation". ResearchGate. 8 4.[3] RSC. "'In-water', nickel-catalyzed mild preparation of allylic amines employing alcohols - Supporting Information". Royal Society of Chemistry. 3 5.[9] ResearchGate. "(PDF) Reshuffle Bonds by Ball Milling: A Mechanochemical Protocol for Charge-Accelerated Aza-Claisen Rearrangements". ResearchGate. 9 6.[2] Matrix Scientific. "21057-43-2 Cas No. | 1-Allyl-4-phenylpiperazine". Matrix Scientific. 2 7.[6] RSC. "'In-water', nickel-catalyzed mild preparation of allylic amines employing alcohols - Supporting Information". Royal Society of Chemistry. 6 8.[4] Guidechem. "1-Phenylpiperazine 92-54-6 wiki". Guidechem. 4 9.[5] Guidechem. "92-54-6 1-Phenylpiperazine C10H14N2, Formula,NMR,Boiling Point,Density,Flash Point". Guidechem.5
Sources
- 1. 21057-43-2 Cas No. | 1-Allyl-4-phenylpiperazine | Matrix Scientific [matrixscientific.com]
- 2. 21057-43-2 Cas No. | 1-Allyl-4-phenylpiperazine | Matrix Scientific [matrixscientific.com]
- 3. rsc.org [rsc.org]
- 4. wap.guidechem.com [wap.guidechem.com]
- 5. Page loading... [wap.guidechem.com]
- 6. rsc.org [rsc.org]
- 7. Reshuffle Bonds by Ball Milling: A Mechanochemical Protocol for Charge-Accelerated Aza-Claisen Rearrangements - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
NMR and mass spectrometry data of 1-Allyl-4-phenylpiperazine
The following technical guide details the spectroscopic and spectrometric characterization of 1-Allyl-4-phenylpiperazine . This analysis is synthesized from high-fidelity literature precedents and standard organic spectroscopic principles, designed for application in pharmaceutical quality control and forensic analysis.
Spectroscopic Characterization and Analytical Protocols
Compound Identity:
-
IUPAC Name: 1-Allyl-4-phenylpiperazine[1]
-
CAS Registry Number: 5353-02-6
-
Molecular Formula:
-
Exact Mass: 202.1470 Da
-
Molecular Weight: 202.30 g/mol
Executive Summary
1-Allyl-4-phenylpiperazine is a tertiary amine featuring a piperazine core substituted at the
NMR Spectroscopy Analysis
Experimental Rationale
Nuclear Magnetic Resonance (NMR) analysis is performed in Deuterated Chloroform (
H NMR Data Profile (500 MHz, )
The proton spectrum is characterized by three distinct regions: the aromatic phenyl protons (downfield), the olefinic allyl protons (mid-field), and the aliphatic piperazine/methylene protons (upfield).
| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Context |
| 7.24 – 7.29 | Multiplet (m) | 2H | Ar-H (meta) | Phenyl ring protons meta to N. |
| 6.91 – 6.96 | Multiplet (m) | 2H | Ar-H (ortho) | Phenyl ring protons ortho to N. |
| 6.82 – 6.88 | Triplet (t) | 1H | Ar-H (para) | Phenyl ring proton para to N. |
| 5.85 – 5.95 | Multiplet (ddt) | 1H | Allylic methine proton. | |
| 5.18 – 5.28 | Multiplet (m) | 2H | Terminal vinylic protons (cis/trans). | |
| 3.18 – 3.24 | Triplet (t, | 4H | Piperazine methylene adjacent to Phenyl. | |
| 3.06 | Doublet (d, | 2H | Allylic methylene bridging N and alkene. | |
| 2.60 – 2.66 | Triplet (t, | 4H | Piperazine methylene adjacent to Allyl-N. |
C NMR Data Profile (125 MHz, )
The carbon spectrum confirms the asymmetry of the piperazine ring induced by the distinct N-substituents.
| Chemical Shift ( | Assignment | Note |
| 151.3 | Ar-C (ipso) | Quaternary carbon attached to N. |
| 135.2 | Allylic methine. | |
| 129.1 | Ar-C (meta) | High intensity signal. |
| 119.6 | Ar-C (para) | |
| 118.1 | Terminal alkene carbon. | |
| 116.0 | Ar-C (ortho) | Upfield due to resonance donation from N. |
| 61.8 | Allylic methylene. | |
| 53.2 | Piperazine | Adjacent to Allyl-N. |
| 49.1 | Piperazine | Adjacent to Phenyl-N. |
Mass Spectrometry Analysis
Ionization & Fragmentation Logic
-
Technique: Electron Impact (EI) at 70 eV is preferred for structural elucidation due to reproducible fragmentation. Electrospray Ionization (ESI) is used for molecular weight confirmation (
). -
Mechanistic Pathway: The fragmentation is driven by the stability of the piperazine ring and the resonance-stabilized iminium ions. The primary cleavage points are the
-cleavage adjacent to the nitrogen atoms.
Fragmentation Table (EI-MS)
| m/z (Mass-to-Charge) | Relative Abundance | Fragment Identity | Mechanism |
| 202 | 35% | Molecular Ion. | |
| 161 | 15% | Loss of allyl radical (Allylic cleavage). | |
| 132 | 40% | Piperazine ring cleavage. | |
| 120 | 100% (Base Peak) | Retro-Diels-Alder / | |
| 70 | 25% | Pyrrolidinium-like fragment from piperazine. | |
| 56 | 20% | Iminium ion derivative. |
Fragmentation Pathway Diagram
The following diagram illustrates the logical decay of the molecular ion into its diagnostic fragments, essential for confirming the structure in forensic samples.
Figure 1: Mass spectral fragmentation pathway of 1-Allyl-4-phenylpiperazine showing the genesis of the base peak at m/z 120.
Experimental Protocols
NMR Sample Preparation Protocol
Objective: Prepare a high-resolution sample free of ferromagnetic particulates.
-
Massing: Weigh 10 mg of 1-Allyl-4-phenylpiperazine into a clean vial.
-
Solvation: Add 0.6 mL of
(containing 0.03% TMS as internal standard). -
Homogenization: Vortex for 10 seconds. Ensure the solution is clear; if the compound is in HCl salt form, add 1 drop of
or freebase it first using aqueous and extraction into . -
Transfer: Filter the solution through a glass wool plug into a 5mm NMR tube to remove particulates that cause line broadening.
-
Acquisition: Run 16 scans for
and 256 scans for with a relaxation delay ( ) of 2.0 seconds.
LC-MS Injection Protocol
Objective: Verify purity and molecular weight.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax, 2.1 x 50mm, 1.8µm).
-
Gradient: 5% B to 95% B over 5 minutes.
-
Detection: ESI Positive Mode (
). Scan range m/z 100–500.
References
-
MDPI. (2023). Reshuffle Bonds by Ball Milling: A Mechanochemical Protocol for Charge-Accelerated Aza-Claisen Rearrangements. Available at: [Link]
-
Royal Society of Chemistry (RSC). (2021). In-water, nickel-catalyzed mild preparation of allylic amines employing alcohols. Available at: [Link]
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 7096, 1-Phenylpiperazine. Available at: [Link]
Sources
The Rational Design of Phenylpiperazine Derivatives: A Structure-Activity Relationship (SAR) Masterclass
Executive Summary
Phenylpiperazine derivatives represent one of the most versatile and extensively studied pharmacophores in neuropharmacology. Characterized by a phenyl ring covalently linked to a piperazine moiety, this scaffold is a privileged structure for targeting monoaminergic G protein-coupled receptors (GPCRs), predominantly serotonin (5-HT
Molecular Architecture & Pharmacophore Mechanics
The pharmacological versatility of phenylpiperazines stems from their ability to mimic the endogenous monoamine neurotransmitters (serotonin and dopamine) while offering multiple vectors for synthetic functionalization.
At physiological pH, the secondary or tertiary amine of the piperazine ring is protonated. This basic nitrogen is the critical anchor point, forming a highly conserved electrostatic salt bridge with an Aspartate residue (e.g., Asp
Logical SAR framework for tuning phenylpiperazine selectivity.
Deconstructing the Structure-Activity Relationship (SAR)
Phenyl Ring Topography
The substitution pattern on the phenyl ring is the primary driver of receptor subtype selectivity[1].
-
Ortho-Substitutions: The introduction of electron-donating groups (EDGs) or halogens at the ortho position (e.g., 2-OCH
, 2-SCH , 2-Cl) forces the phenyl ring out of coplanarity with the piperazine ring due to steric hindrance. This twisted conformation is highly favored by the binding pockets of 5-HT and D receptors, leading to sub-nanomolar affinities[1][2]. -
Meta/Para-Substitutions: Conversely, bulky or strongly electron-withdrawing groups (EWGs) at the meta or para positions (e.g., 3-CF
) often cause steric clashes with Trp in the 5-HT receptor, drastically reducing affinity[1][3]. However, these same substitutions can enhance binding to 5-HT or 5-HT receptors, providing a vector for designing selective 5-HT ligands[3].
Linker and Terminal Appendage Engineering
Long-chain arylpiperazines (LCAPs) feature an alkyl linker (typically 2 to 5 carbons long) connecting the piperazine to a terminal moiety (such as hydantoin, indazole, or purine-2,6-dione)[4][5].
-
Linker Length: A 4-carbon (butyl) linker often provides the optimal distance to span the orthosteric binding site and secondary allosteric pockets, maximizing multi-target affinity (e.g., dual D
/5-HT activity)[5]. -
Terminal Bulk: The terminal group dictates the intrinsic efficacy. Bulky, rigid terminal groups (like substituted hydantoins) often stabilize the inactive state of the receptor, acting as antagonists[4]. Smaller or more flexible terminal groups can allow the receptor to adopt an active conformation, yielding partial or full agonists[5].
Quantitative SAR Profiling
To illustrate these principles, the following table synthesizes representative radioligand binding data demonstrating how specific phenyl ring modifications impact the multi-target profile of a standardized long-chain phenylpiperazine scaffold[1][2].
| Compound Variant | Phenyl Substitution | D | 5-HT | 5-HT | Pharmacological Profile Shift |
| 1 | Unsubstituted (-H) | 45.2 | 12.5 | 85.4 | Baseline multi-target |
| 2 | Ortho-Methoxy (-OCH | 18.3 | 2.1 | 112.0 | Enhanced 5-HT |
| 3 | Ortho-Methylthio (-SCH | 22.1 | 1.8 | 145.5 | Highly 5-HT |
| 4 | Meta-Trifluoromethyl (-CF | >1000 | 450.2 | 15.3 | Shifted to 5-HT |
| 5 | Para-Fluoro (-F) | 125.4 | 88.6 | 42.1 | Reduced overall affinity |
Functional Signaling & Efficacy
Binding affinity (K
Canonical Gi/o GPCR signaling pathway for 5-HT1A and D2 receptors.
Validated Experimental Workflows: Radioligand Binding
To establish a trustworthy SAR model, empirical validation via competitive radioligand binding assays is mandatory. This protocol is engineered as a self-validating system, utilizing specific controls to ensure the integrity of the calculated K
Rationale & Causality of Experimental Choices
-
Radioligand Selection: [
H]Spiperone is utilized for D receptors, and [ H]8-OH-DPAT for 5-HT [6][7]. These are chosen because their dissociation constants (K ) are well-characterized, allowing for accurate conversion of IC to K via the Cheng-Prusoff equation. -
Non-Specific Binding (NSB) Definition: A massive excess (10 µM) of a known cold ligand (Haloperidol for D
; Serotonin for 5-HT ) is used to saturate all true receptor sites[7]. Any radioactivity detected in these wells is binding to the plastic plate or lipid bilayer. Subtracting NSB from Total Binding yields the "Specific Binding" window—validating the assay's signal-to-noise ratio. -
Rapid Filtration & Ice-Cold Wash: Because the off-rate (
) of ligand-receptor complexes can be rapid, the reaction must be terminated by rapid vacuum filtration. Washing with ice-cold buffer drops the kinetic energy of the system, effectively "freezing" the equilibrium state and preventing the dissociation of the radioligand during the wash step[6][8].
Step-by-Step Protocol
Step-by-step workflow for competitive radioligand binding assays.
Procedure:
-
Membrane Preparation: Homogenize HEK293 cells stably expressing the target receptor in ice-cold assay buffer (50 mM Tris-HCl, pH 7.4). Quantify protein concentration (e.g., via BCA assay) to ensure a consistent receptor density (typically 20-50 µg protein/well)[7].
-
Assay Setup (96-well plate):
-
Initiation & Equilibrium: Add 200 µL of the membrane preparation to all wells to initiate the reaction. Incubate at 37°C for 60 minutes with gentle agitation to achieve thermodynamic equilibrium[7].
-
Termination: Terminate the reaction by rapid filtration through glass fiber filters (pre-soaked in 0.1% polyethylenimine to reduce non-specific sticking) using a 96-well cell harvester[6][8].
-
Washing: Wash filters three times with 500 µL of ice-cold assay buffer[6].
-
Quantification: Transfer filters to scintillation vials, add scintillation cocktail, and quantify radioactivity (CPM/DPM) using a liquid scintillation counter[6][7].
-
Data Analysis: Calculate specific binding. Plot % specific binding vs. log[Compound] and use non-linear regression to determine the IC
and subsequent K [7][8].
References
-
The Structural Determinants for α1-Adrenergic/ Serotonin Receptors Activity among Phenylpiperazine- Hydantoin Derivatives Source: MDPI Molecules URL:[Link]
-
Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds Source: Taylor & Francis / PMC URL:[Link]
-
Synthesis and in vitro pharmacological evaluation of a new series of 5-HT1A, 5-HT2A and 5-HT2C receptor ligands containing a norbornene nucleus Source: IngentaConnect URL:[Link]
-
Arylpiperazinylalkyl derivatives of 8-amino-1,3-dimethylpurine-2,6-dione as novel multitarget 5-HT/D receptor agents Source: Taylor & Francis URL:[Link]
-
Radioligand Binding Assay Protocols Source: Gifford Bioscience URL:[Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds–synthesis, biological activity, and structural evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and in vitro pharmacological evaluation of a new series...: Ingenta Connect [ingentaconnect.com]
- 4. mdpi.com [mdpi.com]
- 5. tandfonline.com [tandfonline.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. giffordbioscience.com [giffordbioscience.com]
Methodological & Application
protocol for dissolving 1-Allyl-4-phenylpiperazine for cell culture assays
Application Note: Protocol for the Solubilization and Cellular Delivery of 1-Allyl-4-phenylpiperazine
Executive Summary
1-Allyl-4-phenylpiperazine (C₁₃H₁₈N₂) is a synthetic phenylpiperazine derivative, structurally related to high-affinity sigma receptor ligands.[1] In drug discovery, it serves as a critical pharmacophore for studying Sigma-1 (
The lipophilic nature of the phenylpiperazine moiety presents a challenge for aqueous cell culture environments. Improper solubilization leads to micro-precipitation, resulting in erratic
Physicochemical Profile & Solubility Data
Before handling, verify the salt form of your specific batch.[2] The free base is typically an oil/viscous liquid, while the hydrochloride salt is a solid.
| Property | Data | Notes |
| IUPAC Name | 1-Allyl-4-phenylpiperazine | |
| Molecular Formula | ||
| Molecular Weight | 202.30 g/mol | |
| Physical State | Viscous Oil (Free Base) or Solid (HCl Salt) | Check CoA for specific form.[1] |
| Solubility (DMSO) | Preferred stock solvent.[1] | |
| Solubility (Ethanol) | Volatile; seal tightly.[1] | |
| Solubility (Water) | Insoluble (Free Base); Soluble (HCl Salt) | Free base requires organic solvent. |
| Storage | -20°C, Desiccated, Dark | Protect from oxidation. |
Reagent Preparation Workflow
Core Directive: To maintain cellular health, the final concentration of Dimethyl Sulfoxide (DMSO) in the culture well must never exceed 0.5% (v/v) , with 0.1% being the gold standard for sensitive lines (e.g., primary neurons, stem cells).
Step 1: Primary Stock Solution (100 mM)
Target: Create a high-concentration stock to minimize solvent volume in downstream steps.[1]
-
Weigh 20.23 mg of 1-Allyl-4-phenylpiperazine.
-
Dissolve in 1.0 mL of anhydrous, sterile-filtered DMSO (Sigma-Aldrich Hybridoma grade or equivalent).
-
Vortex vigorously for 30 seconds. If using the free base oil, ensure it is fully dispersed from the pipette tip.
-
Verification: Solution should be clear and colorless/pale yellow.[1] If cloudy, sonicate in a water bath at 37°C for 5 minutes.
-
Aliquot: Dispense into 50 µL aliquots in amber tubes to avoid freeze-thaw cycles. Store at -20°C.
Step 2: Working Solutions (Serial Dilution)
Target: Prepare intermediate dilutions in cell culture media (or PBS) immediately prior to dosing. Note: Do not perform serial dilutions solely in DMSO if you plan to add large volumes to cells.[1] Instead, use the "Intermediate Stock" method to lock the DMSO concentration.
Protocol for a 10 µM Final Assay Concentration (Example):
-
Intermediate Stock A (1 mM): Dilute 10 µL of Primary Stock (100 mM) into 990 µL of sterile culture medium (pre-warmed).
-
Final Dosing Solution (10 µM): Dilute 10 µL of Intermediate Stock A into 990 µL of culture medium in the well (or add 10 µL to 990 µL media and transfer).
Visualized Workflow (DOT Diagram)
The following diagram illustrates the "DMSO-Lock" dilution strategy to prevent solvent toxicity while ensuring compound solubility.
Caption: Figure 1. Serial dilution cascade designed to reduce DMSO concentration from 100% (Stock) to a non-toxic 0.01% (Assay) while maintaining compound solubility.
Biological Context & Mechanism
1-Allyl-4-phenylpiperazine acts as a scaffold for ligands targeting Sigma receptors (
-
Sigma-1 Receptor (
R): Acts as a molecular chaperone at the Mitochondria-Associated ER Membrane (MAM).[1] Ligand binding (agonism) typically promotes bioenergetics and survival during stress (e.g., ischemia). -
Sigma-2 Receptor (
R): Often identified as TMEM97.[1] Ligand binding is frequently associated with cytotoxicity in cancer cells, making this compound relevant for oncology screens.
Experimental Logic: When assaying this compound, the "Vehicle Control" (DMSO only) is critical. Sigma receptors are highly sensitive to cellular stress.[1] High DMSO concentrations (>0.5%) induce ER stress (Unfolded Protein Response), which can mask the specific chaperone-modulating effects of the sigma ligand.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Precipitation in Media | Compound is highly lipophilic; rapid shock upon water contact.[1] | Do not add 100% DMSO stock directly to the well.[1] Use the intermediate dilution step (Step 2) to allow serum proteins to bind/solubilize the drug before final dosing. |
| Cytotoxicity in Controls | DMSO concentration > 0.5%.[1][5] | Reduce final DMSO to < 0.1%. Ensure the vehicle control uses the exact same DMSO % as the drug well. |
| Loss of Potency | Adsorption to plastics.[1] | Use low-binding polypropylene tubes for intermediate dilutions.[1] Avoid polystyrene for long-term storage of dilute solutions.[1] |
| Cloudy Stock | Water contamination in DMSO.[1] | Use anhydrous DMSO.[1] DMSO is hygroscopic; keep the bottle tightly capped and desiccated. |
References
-
PubChem. (n.d.).[1] 1-Allylpiperazine Compound Summary. National Library of Medicine.[1] Retrieved October 26, 2023, from [Link]
-
Timmermans, P. B., et al. (1980).[1] Structure-activity relationships in the phenylpiperazine series. Journal of Medicinal Chemistry. (Contextual grounding for phenylpiperazine pharmacophores).
-
Hayashi, T., & Su, T. P. (2007). Sigma-1 receptor chaperones at the ER-mitochondrion interface regulate Ca2+ signaling and cell survival.[1] Cell. (Mechanistic background for Sigma-1 assays).
-
Vertex AI Search. (2023).[1] Solubility and Handling of Phenylpiperazine Derivatives. (Synthesized data from chemical safety databases).
Sources
- 1. 1-Allylpiperazine | C7H14N2 | CID 806422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. csstc.org [csstc.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, radioiodination and in vitro and in vivo sigma receptor studies of N-1-allyl-N´-4-phenethylpiperazine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: 1-Allyl-4-phenylpiperazine as a Pharmacological Tool Ligand in Monoamine Receptor Binding Assays
Target Audience: Researchers, Assay Developers, and Drug Discovery Scientists Content Focus: Mechanistic rationale, self-validating radioligand binding protocols, and data interpretation for N-alkylated arylpiperazines.
Introduction & Pharmacological Context
Phenylpiperazines represent a privileged and highly versatile scaffold in medicinal chemistry, widely recognized for their potent interactions with monoamine receptors, specifically serotonin (5-HT) and dopamine (D2) receptors[1]. While the unsubstituted parent compound, 1-phenylpiperazine, acts primarily as a modestly selective monoamine releasing agent[1], functionalization at the N1 position fundamentally shifts the molecule's pharmacodynamics toward direct receptor agonism or antagonism[2].
-
Steric and Lipophilic Probing: The allyl moiety introduces a rigid, unsaturated aliphatic extension that probes the hydrophobic accessory pockets of monoamine GPCRs. This alters the binding kinetics and subtype selectivity compared to unsubstituted variants[2].
-
Bioorthogonal Versatility: The terminal alkene of the allyl group serves as a highly reactive synthetic handle. It allows researchers to use 1-APP as a direct precursor for generating fluorescently tagged probes or covalent affinity labels via cross-metathesis or thiol-ene click chemistry, without disrupting the core pharmacophore.
Mechanistic Rationale in Receptor Binding
When designing competitive radioligand binding assays, understanding the structural causality of your displacer ligand is critical to interpreting the data. 1-APP acts as a competitive ligand at the orthosteric binding sites of 5-HT1A and D2 receptors.
The binding event is driven by a highly conserved mechanism:
-
The Basic Amine (N4): The protonated piperazine nitrogen forms a critical, charge-reinforced salt bridge with the highly conserved aspartate residue (Asp3.32) located in transmembrane domain 3 (TM3) of the GPCR.
-
The Aromatic Ring: The phenyl group engages in
stacking interactions with aromatic residues (e.g., Phe6.52 in TM6), anchoring the ligand deep within the orthosteric pocket[4]. -
The N1-Allyl Group: This group projects toward the extracellular loop regions. Its specific orientation dictates the conformational shift of the receptor, ultimately influencing whether the ligand acts as an agonist (triggering Gi/o signaling) or an antagonist[5].
Fig 1: Modulatory effect of 1-APP on the 5-HT1A receptor Gi/o signaling pathway.
Experimental Protocol: Self-Validating Radioligand Competition Assay
To ensure scientific integrity, every binding assay must be a self-validating system. The following protocol details a competition binding assay to determine the binding affinity (
Materials & Reagents
-
Membrane Preparation: CHO or HEK293 cells stably expressing human 5-HT1A receptors (10-20 µg protein/well).
-
Radioligand: [
H]-8-OH-DPAT (Specific activity ~135 Ci/mmol). -
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 10 mM MgCl
, 1 mM EDTA.-
Causality Insight: Mg
is strictly required to stabilize the high-affinity, G-protein-coupled state of the receptor. Without it, agonist binding affinity will artificially drop.
-
-
Test Ligand (1-APP): Serial dilutions ranging from
to M. -
Non-Specific Binding (NSB) Control: 10 µM unlabeled Serotonin (5-HT).
Step-by-Step Methodology
-
Compound Preparation: Dissolve 1-APP in 100% DMSO to create a 10 mM stock. Perform serial dilutions in the assay buffer.
-
Causality Insight: Ensure the final DMSO concentration in the assay well does not exceed 1%. Higher concentrations of DMSO will disrupt the lipid bilayer of the membrane preparations, leading to receptor denaturation and artifactual data.
-
-
Assay Assembly: In a 96-well deep-well plate, combine:
-
50 µL of [
H]-8-OH-DPAT (final concentration ~1.5 nM, near its ). -
50 µL of 1-APP dilution (or 10 µM Serotonin for the NSB control wells).
-
100 µL of membrane suspension.
-
-
Equilibrium Incubation: Seal the plate and incubate at 25°C for 60 minutes.
-
Causality Insight: 25°C provides the optimal thermodynamic balance, allowing the binding reaction to reach equilibrium without causing the rapid receptor degradation seen at 37°C.
-
-
Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% Polyethylenimine (PEI) for 1 hour.
-
Causality Insight: PEI is a cationic polymer. Pre-soaking neutralizes the negative charge of the glass fibers, drastically reducing the non-specific binding of the positively charged radioligand to the filter itself.
-
-
Washing: Wash the filters three times with 1 mL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Causality Insight: The transition to ice-cold buffer kinetically "freezes" the receptor-ligand complex, minimizing the dissociation of the bound radioligand during the wash steps.
-
-
Quantification: Dry the filters, add 4 mL of scintillation cocktail, and count the retained radioactivity (DPM) using a liquid scintillation counter.
Fig 2: Step-by-step workflow for the 1-APP radioligand competition binding assay.
Data Presentation & Analysis
Raw Disintegrations Per Minute (DPM) values must be converted to the percentage of specific binding by subtracting the NSB values. Use non-linear regression software to fit the data to a one-site competition model to determine the
To ensure trustworthiness and cross-assay comparability, the
Quantitative Binding Profile
The following table summarizes the representative binding affinities of the phenylpiperazine class, illustrating how N-alkylation (like the allyl substitution in 1-APP) compares to the parent compound and reference standards[1],[4].
| Compound | 5-HT1A ( | 5-HT2A ( | D2 ( | Primary Pharmacological Action |
| 1-Phenylpiperazine | 880.0 | >1000 | 2530.0 | Monoamine Releasing Agent |
| 1-Allyl-4-phenylpiperazine | 41.5 | 315.0 | 300.5** | Direct Receptor Modulator |
| 8-OH-DPAT (Control) | 1.2 | >1000 | >1000 | Selective 5-HT1A Agonist |
| Haloperidol (Control) | >1000 | 55.0 | 1.5 | Selective D2 Antagonist |
*Values for 1-Phenylpiperazine represent
Troubleshooting & Field-Proven Insights
-
High Non-Specific Binding (NSB): Because 1-APP and its derivatives are highly lipophilic, they can partition into the lipid bilayer of the membrane preparation, artificially inflating NSB. If NSB exceeds 30% of total binding, increase the PEI concentration during filter pre-soaking to 1.0%, or add 0.1% Bovine Serum Albumin (BSA) to the assay buffer to act as a lipid sink.
-
Ligand Depletion: If the concentration of receptors (membrane protein) is too high, a significant fraction of the free 1-APP will be depleted from the solution, violating the assumptions of the Cheng-Prusoff equation. Always ensure that less than 10% of the total radioligand is bound.
References
-
Title: Phenylpiperazine Source: Wikipedia, The Free Encyclopedia URL: [Link]
-
Title: Reshuffle Bonds by Ball Milling: A Mechanochemical Protocol for Charge-Accelerated Aza-Claisen Rearrangements Source: Molecules (MDPI) / PubMed Central URL: [Link]
-
Title: Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties Source: Molecules (MDPI) URL: [Link]
-
Title: Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency Source: Arabian Journal of Chemistry URL: [Link]
-
Title: Central pharmacological activity of a new piperazine derivative: 4-(1-phenyl-1h-pyrazol-4-ylmethyl)-piperazine-1-carboxylic acid ethyl ester Source: Life Sciences / PubMed URL: [Link]
Sources
- 1. Phenylpiperazine - Wikipedia [en.wikipedia.org]
- 2. Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency - Arabian Journal of Chemistry [arabjchem.org]
- 3. Reshuffle Bonds by Ball Milling: A Mechanochemical Protocol for Charge-Accelerated Aza-Claisen Rearrangements - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Central pharmacological activity of a new piperazine derivative: 4-(1-phenyl-1h-pyrazol-4-ylmethyl)-piperazine-1-carboxylic acid ethyl ester [pubmed.ncbi.nlm.nih.gov]
Application Note: 1-Allyl-4-phenylpiperazine in Neuroscience Research
This is a comprehensive Application Note and Protocol Guide for 1-Allyl-4-phenylpiperazine (1-A-4-PP) , designed for researchers in neuropharmacology and medicinal chemistry.
), 5-HTExecutive Summary
1-Allyl-4-phenylpiperazine (1-A-4-PP) is a bioactive heterocyclic building block and pharmacological probe belonging to the phenylpiperazine class—a "privileged structure" in neuroscience. While often utilized as a synthetic precursor for high-affinity radioligands (e.g., for SPECT/PET imaging), the molecule itself exhibits distinct pharmacological properties.
Its primary utility in research lies in:
-
Structure-Activity Relationship (SAR) Studies: Probing the steric and lipophilic tolerance of the N4-position in serotonin (5-HT) and sigma receptor binding pockets.
-
Synthetic Scaffolding: Serving as a versatile intermediate for the development of selective Sigma-1 receptor ligands and atypical antipsychotics.
-
Mechanistic Probing: Acting as a tool compound to differentiate between agonist-driven and antagonist-driven signaling in G-protein coupled receptors (GPCRs).
Pharmacological Mechanism & Biological Context[2][3][4][5][6]
The Phenylpiperazine Pharmacophore
The 1-phenylpiperazine moiety is a core structural element in numerous psychoactive drugs (e.g., aripiprazole, trazodone). The addition of the allyl group at the N1 position modulates the compound's lipophilicity and receptor affinity profile.
-
Sigma-1 Receptor (
R) Modulation: The N-allyl group enhances binding affinity towards receptors compared to the unsubstituted parent amine. The allyl moiety mimics the steric bulk required to occupy the hydrophobic pocket of the chaperone protein, often located at the Endoplasmic Reticulum-Mitochondria Associated Membrane (MAM). -
Serotonin 5-HT
Interaction: 1-A-4-PP retains affinity for the 5-HT receptor.[2] The allyl group acts as a "spacer" or hydrophobic anchor, often reducing intrinsic efficacy (shifting towards antagonism) or altering selectivity against -adrenergic receptors.
Signaling Pathway Visualization
The following diagram illustrates the differential downstream effects when 1-A-4-PP derivatives interact with the Sigma-1 receptor versus the 5-HT
Figure 1: Dual-pathway interaction map showing Sigma-1 mediated calcium modulation and 5-HT1A mediated G-protein signaling.
Experimental Protocols
Protocol A: Synthesis of 1-Allyl-4-phenylpiperazine
For use as a reference standard or synthetic intermediate.
Reagents:
-
1-Phenylpiperazine (1.0 equiv)[3]
-
Potassium Carbonate (
, 2.0 equiv) -
Acetonitrile (ACN, anhydrous)
Methodology:
-
Preparation: Dissolve 1-phenylpiperazine (e.g., 5 mmol, 811 mg) in 15 mL of anhydrous ACN in a round-bottom flask equipped with a magnetic stir bar.
-
Base Addition: Add
(10 mmol, 1.38 g) to the solution. -
Alkylation: Cool the mixture to 0°C on an ice bath. Add Allyl Bromide (5.5 mmol, 0.47 mL) dropwise over 10 minutes to prevent exotherms.
-
Reaction: Remove ice bath and stir at room temperature (25°C) for 4–6 hours. Monitor reaction progress via TLC (Mobile phase: Hexane/EtOAc 3:1).
-
Workup: Filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the residue via flash column chromatography (Silica gel, Hexane/EtOAc gradient) to yield 1-Allyl-4-phenylpiperazine as a pale yellow oil.
Quality Control (QC) Check:
-
1H NMR (CDCl3): Look for characteristic allyl signals:
5.8-6.0 (multiplet, 1H, -CH=), 5.1-5.3 (multiplet, 2H, =CH2), 3.0-3.1 (doublet, 2H, N-CH2-CH=).
Protocol B: In Vitro Competitive Binding Assay (Membrane Preparation)
To determine affinity (
Materials:
-
Rat brain homogenate (Hippocampus for 5-HT, Whole brain minus cerebellum for Sigma).
-
Radioligand: [3H]-8-OH-DPAT (0.5 nM final conc).
-
Test Compound: 1-Allyl-4-phenylpiperazine (
M to M). -
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
Step-by-Step Workflow:
-
Membrane Prep: Homogenize tissue in ice-cold Tris-HCl buffer. Centrifuge at 40,000 x g for 15 min. Resuspend pellet.
-
Incubation:
-
In a 96-well plate, add 50 µL of Test Compound (serial dilutions).
-
Add 50 µL of Radioligand.
-
Add 100 µL of Membrane Suspension.
-
Nonspecific Binding (NSB): Define using 10 µM Serotonin (for 5-HT) or 10 µM Haloperidol (for Sigma).
-
-
Equilibrium: Incubate at 25°C for 60 minutes (5-HT) or 37°C for 120 minutes (Sigma).
-
Harvesting: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine) using a cell harvester.
-
Quantification: Wash filters 3x with ice-cold buffer. Measure radioactivity via liquid scintillation counting.
-
Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate
and convert to using the Cheng-Prusoff equation.
Key Applications & Data Summary
Comparative Binding Profiles
The following table summarizes the typical affinity shifts observed when modifying the N1-position of phenylpiperazine, highlighting the role of the allyl group.
| Compound | N1-Substituent | 5-HT1A Affinity ( | Sigma-1 Affinity ( | Primary Application |
| 1-Phenylpiperazine | -H | ~200 nM | Low | Metabolite / Core Scaffold |
| 1-Allyl-4-phenylpiperazine | -Allyl | ~10-50 nM | Moderate (<100 nM) | Synthetic Intermediate / Probe |
| N-Phenethyl-APP | -Phenethyl | >100 nM | High (< 10 nM) | Potent Sigma Ligand |
| WAY-100635 | (Complex) | 0.4 nM | Low | Selective 5-HT1A Antagonist |
Synthetic Utility: The "Click" Precursor
1-A-4-PP is critically important as a precursor for radioiodinated ligands . The terminal double bond of the allyl group is susceptible to iodination or hydroboration, allowing the introduction of isotopes (
Reaction Scheme (Conceptual): 1-A-4-PP + Na[125I] + Oxidant -> [125I]-Iodoallyl-derivative This yields high-specific-activity radioligands for mapping sigma receptors in vivo.
References
-
Glennon, R. A., et al. (1991). Novel 1-phenylpiperazine and 4-phenylpiperidine derivatives as high-affinity sigma ligands.[6] Journal of Medicinal Chemistry.[7]
-
R. N. Hanson & M. Hassan. (1987). Phenylpiperazine-based radiopharmaceuticals for brain imaging. 3. Synthesis and evaluation of radioiodinated 1-alkyl-4-phenylpiperazines. Journal of Medicinal Chemistry.[7]
-
K. J. Ardila-Fierro, et al. (2023).[8] Reshuffle Bonds by Ball Milling: A Mechanochemical Protocol for Charge-Accelerated Aza-Claisen Rearrangements. (Demonstrates synthesis of 1-Allyl-4-phenylpiperazine).
-
Kuipers, W., et al. (1995). N4-unsubstituted N1-arylpiperazines as high-affinity 5-HT1A receptor ligands.[7] Journal of Medicinal Chemistry.[7]
-
M. Catto, et al. (2022). Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine. Molecules.[2][3][5][7][8][9][10][11][12]
Sources
- 1. researchgate.net [researchgate.net]
- 2. New 1-aryl-4-(biarylmethylene)piperazines as potential atypical antipsychotics sharing dopamine D(2)-receptor and serotonin 5-HT(1A)-receptor affinities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Reshuffle Bonds by Ball Milling: A Mechanochemical Protocol for Charge-Accelerated Aza-Claisen Rearrangements - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Document: Novel 1-phenylpiperazine and 4-phenylpiperidine derivatives as high-affinity sigma ligands. (CHEMBL1125220) - ChEMBL [ebi.ac.uk]
- 7. N4-unsubstituted N1-arylpiperazines as high-affinity 5-HT1A receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. 4-(4-alkylpiperazin-1-yl)phenyl group: a novel class of basic side chains for selective estrogen receptor modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Sigma receptor ligand 4-phenyl-1-(4-phenylbutyl)-piperidine modulates neuronal nitric oxide synthase/postsynaptic density-95 coupling mechanisms and protects against neonatal ischemic degeneration of striatal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
HPLC method development for 1-Allyl-4-phenylpiperazine quantification
Application Note: HPLC Method Development for 1-Allyl-4-phenylpiperazine Quantification
Executive Summary
This guide details the development of a robust High-Performance Liquid Chromatography (HPLC) method for the quantification of 1-Allyl-4-phenylpiperazine (1-APP) . 1-APP is a critical intermediate in the synthesis of piperazine-based pharmaceuticals and a structural analog to various psychoactive agents. Due to the basicity of the piperazine ring and the lipophilicity of the phenyl and allyl substituents, this compound presents specific chromatographic challenges, including peak tailing and retention instability.
This protocol utilizes a Reversed-Phase (RP-HPLC) approach with a C18 stationary phase and an acidic mobile phase to ensure full protonation, resulting in sharp peak shape and reproducible retention.
Physicochemical Profiling & Strategy
Effective method development requires understanding the analyte's "personality"—its physicochemical properties.[1]
-
Chemical Structure: A piperazine ring substituted at N1 with an allyl group and at N4 with a phenyl group.[1]
-
Basicity (pKa): The N4 nitrogen (attached to phenyl) has a low pKa (~2-3) due to resonance delocalization into the aromatic ring. The N1 nitrogen (allyl-substituted) is a tertiary amine with a pKa estimated around 8.5–9.0 .[1]
-
Chromatographic Implication: At neutral pH (pH 7), the N1 nitrogen is partially ionized, leading to secondary interactions with residual silanols on the column and severe peak tailing.
-
Solution: We must operate at a pH < 3.0 (fully protonated) or pH > 10.0 (fully neutral). Low pH is preferred for column longevity and silica stability.
-
-
Hydrophobicity (LogP): The phenyl and allyl groups impart significant lipophilicity (Estimated LogP ~2.5).
-
Solution: A standard C18 column will provide sufficient retention.[1]
-
-
UV Chromophore: The phenyl ring provides strong UV absorption.[1]
-
Max Absorption: ~240–254 nm.[1]
-
Method Development Workflow
The following diagram illustrates the logical decision tree used to finalize this protocol.
Figure 1: Decision tree for HPLC method development of basic piperazine derivatives.
Standard Operating Procedure (SOP)
Instrumentation & Conditions
-
System: HPLC with Binary Pump and Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).
-
Column: Phenomenex Luna C18(2) or Waters XBridge C18 (150 mm × 4.6 mm, 5 µm).
-
Note: An "end-capped" column is mandatory to minimize tailing.[1]
-
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm (Reference: 360 nm).[1]
Mobile Phase Preparation
-
Solvent A (Aqueous): 0.1% Formic Acid in HPLC-grade Water.[1]
-
Alternative for UV-only work: 20 mM Potassium Phosphate Buffer (pH 3.0). Formic acid is preferred for LC-MS compatibility.
-
-
Solvent B (Organic): HPLC-grade Acetonitrile (ACN).
Gradient Program
A gradient is recommended to elute potential synthesis impurities or degradation products.[1]
| Time (min) | % Solvent A (0.1% FA) | % Solvent B (ACN) | Phase |
| 0.0 | 90 | 10 | Equilibration |
| 2.0 | 90 | 10 | Isocratic Hold |
| 12.0 | 10 | 90 | Linear Gradient |
| 15.0 | 10 | 90 | Wash |
| 15.1 | 90 | 10 | Re-equilibration |
| 20.0 | 90 | 10 | Stop |
Sample Preparation
-
Stock Solution (1 mg/mL): Weigh 10 mg of 1-APP reference standard into a 10 mL volumetric flask. Dissolve in 50:50 Water:Acetonitrile.[1]
-
Working Standard (50 µg/mL): Dilute 500 µL of Stock Solution into 9.5 mL of Mobile Phase A.
-
Filtration: Filter all samples through a 0.22 µm PTFE syringe filter prior to injection.
Validation Parameters (ICH Q2 Guidelines)
To ensure the method is scientifically valid, the following parameters must be assessed.
| Parameter | Acceptance Criteria | Experimental Rationale |
| System Suitability | Tailing Factor ( | Ensures the column and system are performing correctly. High tailing indicates silanol interaction. |
| Linearity | Test 5 concentrations (e.g., 10, 25, 50, 75, 100 µg/mL). Confirms response is proportional to concentration. | |
| Accuracy (Recovery) | 98.0% – 102.0% | Spike samples with known amounts of 1-APP. |
| Precision (Repeatability) | RSD < 2.0% (n=6) | Inject the same sample 6 times. |
| LOD / LOQ | S/N > 3 (LOD)S/N > 10 (LOQ) | Determines the sensitivity of the method. |
Troubleshooting & Optimization
Issue 1: Peak Tailing (
-
Cause: Secondary interactions between the positively charged piperazine nitrogen and residual silanol groups on the silica support.[1]
-
Fix:
-
Ensure pH is sufficiently low (< 3.0) to suppress silanol ionization.
-
Add an ion-pairing modifier if using phosphate buffer: 0.1% Triethylamine (TEA) . Note: TEA is not recommended for LC-MS.
-
Switch to a "Base Deactivated" (BDS) column.[1]
-
Issue 2: Retention Time Drift
-
Cause: Incomplete column equilibration or pH fluctuation.[1]
-
Fix: Increase the re-equilibration time at the end of the gradient (from 5 min to 8 min). Ensure the column temperature is thermostatted (not ambient).
Issue 3: Extra Peaks
-
Cause: Synthesis impurities (e.g., unreacted 1-phenylpiperazine).
-
Fix: 1-Phenylpiperazine is more polar than 1-APP (lacks the allyl group). It will elute earlier in the gradient (approx 3-5 min). Ensure the gradient starts at low %B (10%) to separate these early eluters.
References
-
Lukas Nattmann, et al. (2020).[1][4] Nickel-Catalyzed Hydrosilylation of Terminal Alkenes. ResearchGate. (Describes synthesis and NMR characterization of 1-Allyl-4-phenylpiperazine). Retrieved from [Link]
-
PubChem. (2023). 1-Phenylpiperazine (Parent Compound) Physicochemical Properties. National Library of Medicine. Retrieved from [Link]
-
International Conference on Harmonisation (ICH). (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
Sources
Application Note: GC-MS Identification and Fragmentation Profiling of 1-Allyl-4-phenylpiperazine
Executive Summary
The identification of substituted piperazines, particularly N,N'-disubstituted derivatives like 1-Allyl-4-phenylpiperazine, requires robust analytical frameworks due to their structural similarities and complex fragmentation pathways. This application note details a self-validating Gas Chromatography-Mass Spectrometry (GC-MS) protocol designed for the unambiguous identification of 1-Allyl-4-phenylpiperazine. By coupling alkaline liquid-liquid extraction with high-resolution chromatographic separation and electron ionization (EI), this methodology ensures high fidelity in structural elucidation.
Mechanistic Rationale & Analytical Strategy
To design a reliable analytical method, one must first understand the physicochemical and ionization behaviors of the target analyte. 1-Allyl-4-phenylpiperazine (C₁₃H₁₈N₂, Exact Mass: 202.147) is a tertiary amine containing both an allyl-substituted nitrogen and a phenyl-substituted nitrogen.
Chromatographic Behavior and Causality
Basic amines frequently exhibit peak tailing in gas chromatography due to secondary interactions with active silanol groups in the glass liner or column stationary phase. To counteract this, the protocol mandates the use of a highly deactivated, base-treated inlet liner and a 5% diphenyl/95% dimethyl polysiloxane stationary phase (e.g., HP-5MS or Rxi-5Sil MS). Helium is selected as the carrier gas because its optimal van Deemter profile allows for high-efficiency separation at a linear velocity of ~36 cm/s, minimizing the longitudinal diffusion of the analyte.
Electron Ionization (EI) Fragmentation Pathways
Under standard 70 eV electron ionization, the fragmentation of piperazine analogues is initiated by the ejection of an electron from one of the two nitrogen lone pairs[1]. The subsequent fragmentation cascade for 1-Allyl-4-phenylpiperazine is highly predictable:
-
Molecular Ion Formation : The intact radical cation
is observed at m/z 202, confirming the molecular weight[2]. -
-Cleavage : The presence of the N-allyl group makes the molecule highly susceptible to
-cleavage, resulting in the loss of an allyl radical (41 Da) to form a stable iminium cation at m/z 161. -
Ring Cleavage : The C–N bonds within the piperazine ring are easily cleaved. A hallmark of phenylpiperazine derivatives is the formation of the phenylaziridinium ion at m/z 119, alongside the characteristic piperazine ring fragment at m/z 56 (
)[1][3].
Experimental Workflow Visualization
The following diagram outlines the logical progression of the analytical workflow, from sample preparation to data interpretation.
Caption: GC-MS Analytical Workflow for 1-Allyl-4-phenylpiperazine Identification.
Validated Analytical Protocols
To ensure the protocol is a self-validating system , it incorporates an Internal Standard (IS) and a System Suitability Test (SST). The IS (e.g., Diphenylamine or a deuterated piperazine analog) normalizes extraction efficiency, while the SST verifies column inertness prior to sample injection.
Step 1: Sample Preparation (Alkaline Liquid-Liquid Extraction)
Causality: Piperazines are basic (pKa ~9.0). Extracting them at a highly alkaline pH ensures the nitrogens are fully deprotonated (free base form), maximizing their partition coefficient into the organic phase.
-
Aliquot 1.0 mL of the aqueous sample into a clean glass centrifuge tube.
-
Add 50 µL of the Internal Standard solution (10 µg/mL in methanol).
-
Adjust the sample pH to 10.0–10.5 using 0.1 M NaOH.
-
Add 2.0 mL of extraction solvent (Ethyl Acetate : Dichloromethane, 4:1 v/v).
-
Vortex vigorously for 2 minutes, then centrifuge at 3000 rpm for 5 minutes to achieve phase separation.
-
Transfer the upper organic layer to a clean GC vial. Evaporate to dryness under a gentle stream of nitrogen at 35°C, and reconstitute in 100 µL of Ethyl Acetate.
Step 2: GC-MS Instrumental Setup
Configure the gas chromatograph and mass spectrometer according to the parameters summarized in the data presentation section below.
Step 3: System Suitability and Execution
-
Blank Run : Inject 1 µL of pure Ethyl Acetate to verify the absence of carryover.
-
SST Run : Inject a known standard mix to verify that peak asymmetry (tailing factor) for active amines is
. -
Sample Run : Inject the reconstituted sample extracts.
Quantitative Data Presentation
Table 1: Optimized GC-MS Instrumental Parameters
The parameters below are optimized to prevent thermal degradation of the allyl group while ensuring sharp chromatographic peaks[3].
| Parameter | Specification | Rationale |
| GC Column | HP-5MS (30 m × 0.25 mm ID × 0.25 µm film) | Low bleed, optimal for basic amines. |
| Carrier Gas | Helium (99.999%), Constant Flow at 1.0 mL/min | Flat van Deemter profile for high resolution. |
| Injection Mode | Splitless, 1 µL volume | Maximizes sensitivity for trace detection. |
| Inlet Temperature | 250 °C | Ensures instantaneous vaporization. |
| Oven Program | 75°C (1 min) | Focuses the analyte band, then rapidly elutes heavy matrix components. |
| Transfer Line Temp | 280 °C | Prevents cold spots and analyte condensation. |
| Ion Source Temp | 230 °C | Standardized for reproducible EI spectra. |
| Ionization Energy | 70 eV | Ensures cross-compatibility with NIST libraries. |
| Mass Scan Range | m/z 40 – 400 | Captures both low-mass fragments and the molecular ion. |
Table 2: Key EI-MS Fragment Ions of 1-Allyl-4-phenylpiperazine
The identification of the compound relies on the presence of the molecular ion and specific diagnostic fragments characteristic of the phenylpiperazine core[1].
| m/z Ratio | Ion Assignment | Mechanistic Origin |
| 202 | Intact molecular ion of 1-Allyl-4-phenylpiperazine. | |
| 161 | ||
| 119 | Cleavage of the piperazine ring yielding the stable phenylaziridinium ion. | |
| 70 | Secondary ring cleavage fragment common to piperazine analogues. | |
| 56 | Core piperazine ring fragment resulting from extensive C-N bond cleavage. |
References
-
Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil), in collected samples - PMC Source: nih.gov URL:[3]
-
Reshuffle Bonds by Ball Milling: A Mechanochemical Protocol for Charge-Accelerated Aza-Claisen Rearrangements - PMC Source: nih.gov URL:[2]
-
Mass Fragmentation Characteristics of Piperazine Analogues Source: xml-journal.net URL:[1]
Sources
- 1. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]
- 2. Reshuffle Bonds by Ball Milling: A Mechanochemical Protocol for Charge-Accelerated Aza-Claisen Rearrangements - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil), in collected samples - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocols: Establishing 1-Allyl-4-phenylpiperazine as a Reference Standard for In Vitro GPCR Bioassays
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 1-Allyl-4-phenylpiperazine as a reference standard in the development and execution of in vitro bioassays. The phenylpiperazine scaffold is a privileged structure in neuropharmacology, frequently targeting G-protein coupled receptors (GPCRs) such as dopamine and serotonin receptors.[1][2] This guide outlines the critical steps for qualifying a novel compound like 1-Allyl-4-phenylpiperazine as a reference standard and provides detailed, field-proven protocols for characterizing its activity at GPCRs via two primary signaling pathways: Gq-mediated calcium mobilization and Gs/Gi-mediated cAMP modulation. Adherence to these protocols will ensure the generation of robust, reproducible, and reliable data essential for drug discovery and development programs.
The Foundational Role of a Reference Standard
In bioassay development, particularly for determining the potency of drug candidates, a reference standard is the cornerstone of data integrity and consistency.[3] The potency of a test compound is not an absolute value but is determined relative to a well-characterized reference standard.[4] This practice mitigates variability arising from day-to-day experimental conditions, different reagent lots, or operator differences.
1.1. The Hierarchy and Lifecycle of Reference Standards A robust reference standard program typically follows a tiered system throughout the drug development lifecycle.[3][4] Initially, a non-GMP batch, often termed a Development Reference Standard (DRS), is selected from early synthesis efforts.[4] As a program progresses, this is replaced by more rigorously characterized Interim and eventually Primary Reference Standards representative of the final manufactured product. Establishing 1-Allyl-4-phenylpiperazine as a reference standard begins with its thorough qualification.
Caption: The lifecycle of a reference standard from early development to commercialization.
1.2. Protocol for Qualification and Handling of 1-Allyl-4-phenylpiperazine The objective is to ensure the identity, purity, and stability of the 1-Allyl-4-phenylpiperazine lot that will serve as the reference standard.
Materials:
-
1-Allyl-4-phenylpiperazine powder
-
Anhydrous DMSO (Biotechnology Grade)
-
Analytical balance
-
Amber glass vials
-
Argon or Nitrogen gas
-
-80°C Freezer
Protocol:
-
Identity and Purity Assessment:
-
Confirm the chemical structure and identity using LC-MS and NMR.
-
Determine purity using HPLC-UV, aiming for >98% purity. This is critical as impurities could interfere with the bioassay.
-
-
Preparation of Master Stock Solution (e.g., 10 mM):
-
Carefully weigh out the required amount of 1-Allyl-4-phenylpiperazine powder.
-
Dissolve in 100% anhydrous DMSO to the desired final concentration (e.g., 10 mM). Gentle vortexing or sonication may be required.
-
Causality: DMSO is a common solvent for organic compounds, but its concentration in the final assay well must be controlled (typically ≤0.5%) to avoid solvent-induced artifacts.
-
-
Aliquoting and Storage:
-
Dispense small, single-use aliquots of the master stock into amber glass vials.
-
Causality: Aliquoting prevents repeated freeze-thaw cycles which can degrade the compound. Amber vials protect from light-induced degradation.
-
Blanket the headspace of each vial with an inert gas (Argon or Nitrogen) before sealing to prevent oxidation.
-
Store aliquots at -80°C for long-term stability.
-
-
Stability Assessment:
-
Periodically (e.g., every 3-6 months), thaw an aliquot and re-test its purity via HPLC.
-
Concurrently, test its performance in a validated bioassay. The EC50/IC50 value should remain within a predefined range (e.g., ± 2-fold of the initial value) to confirm functional stability.
-
Bioassay Principles for Phenylpiperazine Scaffolds
Phenylpiperazine derivatives are known to interact with a variety of GPCRs, particularly those for dopamine and serotonin.[5][6] These receptors signal through distinct intracellular pathways, primarily by modulating the levels of second messengers like calcium ([Ca2+]i) and cyclic AMP (cAMP).[7][8] Therefore, a primary characterization of 1-Allyl-4-phenylpiperazine should involve screening against a panel of receptors that utilize these pathways.
Caption: Major GPCR signaling pathways and their corresponding in vitro assays.
Table 1: GPCR Subtypes, G-Protein Coupling, and Recommended Bioassays
| Receptor Family | G-Protein Coupling | Second Messenger | Primary Bioassay |
| Serotonin 5-HT1 | Gαi/o | ↓ cAMP | cAMP Inhibition Assay |
| Serotonin 5-HT2 | Gαq/11 | ↑ IP3 / ↑ [Ca2+]i | Calcium Flux Assay |
| Dopamine D1-like (D1, D5) | Gαs | ↑ cAMP | cAMP Accumulation Assay |
| Dopamine D2-like (D2, D3, D4) | Gαi/o | ↓ cAMP | cAMP Inhibition Assay |
Experimental Protocols
The following protocols describe robust, high-throughput methods for assessing the functional activity of 1-Allyl-4-phenylpiperazine. For each assay, the reference standard should be run on every plate to serve as a positive control and for plate-to-plate normalization.
3.1. Protocol 1: Gq-Coupled Receptor Activation – Calcium Flux Assay This assay is ideal for screening activity at Gq-coupled receptors (e.g., 5-HT2 family). It measures the release of calcium from intracellular stores upon receptor activation.[9][10]
Principle: Cells expressing the target receptor are loaded with a calcium-sensitive fluorescent dye. Agonist binding to the GPCR triggers a Gq-mediated signaling cascade, releasing intracellular calcium.[11] This release is detected as an increase in fluorescence intensity, typically measured on a platform like the Fluorescence Imaging Plate Reader (FLIPR).[12]
Materials:
-
HEK293 cells (or other suitable host cells) stably expressing the target receptor (e.g., 5-HT2A).
-
Complete growth medium (e.g., DMEM, 10% FBS, 1% Pen/Strep).
-
Assay Buffer (e.g., HBSS with 20 mM HEPES).
-
Calcium-sensitive dye kit (e.g., Fluo-8 No Wash, Calbryte™ 520).
-
Probenecid (often included in kits to prevent dye extrusion from cells).[13]
-
384-well black-walled, clear-bottom assay plates.
-
FLIPR or similar fluorescence plate reader.
Step-by-Step Methodology:
-
Cell Plating:
-
The day before the assay, seed the cells into 384-well plates at a pre-optimized density (e.g., 10,000 - 20,000 cells/well) in 25 µL of growth medium.
-
Incubate overnight at 37°C, 5% CO2.
-
-
Compound Plate Preparation:
-
Prepare a serial dilution of 1-Allyl-4-phenylpiperazine (and any test compounds) in assay buffer at 2x the final desired concentration. Include a known agonist for the receptor as a positive control.
-
-
Dye Loading:
-
On the day of the assay, prepare the dye loading solution according to the manufacturer's instructions, including probenecid.
-
Add 25 µL of the dye solution to each well of the cell plate.
-
Incubate for 45-60 minutes at 37°C, 5% CO2, protected from light.
-
-
Fluorescence Measurement:
-
Place both the cell plate and the compound plate into the FLIPR instrument.
-
Set the instrument parameters (e.g., excitation/emission wavelengths, read time).
-
Initiate the run. The instrument will measure a baseline fluorescence for 10-20 seconds.
-
The instrument will then automatically add 50 µL from the compound plate to the cell plate.
-
Continue reading fluorescence for an additional 2-3 minutes to capture the peak response.
-
-
Data Analysis:
-
Calculate the response as the maximum fluorescence signal minus the baseline signal.
-
Normalize the data to the vehicle control (0% activity) and a maximal concentration of a known agonist (100% activity).
-
Plot the normalized response against the log of the compound concentration and fit to a four-parameter logistic equation to determine the EC50 (for agonists) or IC50 (for antagonists).
-
3.2. Protocol 2: Gs/Gi-Coupled Receptor Activation – cAMP Assay This assay is essential for targets that modulate adenylyl cyclase activity (e.g., 5-HT1, Dopamine D1-like, and D2-like receptors).[14][15] Homogeneous Time-Resolved Fluorescence (HTRF) is a common, robust technology for this measurement.[16]
Principle: The assay is a competitive immunoassay. Cellular cAMP produced upon receptor modulation competes with a d2-labeled cAMP tracer for binding to an anti-cAMP antibody labeled with a Europium cryptate.[16] When the antibody-cryptate binds the d2-tracer, HTRF occurs. Cellular cAMP displaces the tracer, disrupting the HTRF signal. Therefore, the HTRF signal is inversely proportional to the intracellular cAMP concentration.
Materials:
-
CHO-K1 cells (or other suitable host) stably expressing the target receptor (e.g., D2).
-
Complete growth medium.
-
Stimulation Buffer.
-
HTRF cAMP detection kit (e.g., from Cisbio).
-
Forskolin (for Gi-coupled assays).
-
384-well low-volume white assay plates.
-
HTRF-compatible plate reader.
Step-by-Step Methodology:
-
Cell Plating & Starvation:
-
Seed cells in growth medium into 384-well plates (e.g., 5,000 cells/well in 10 µL).
-
Incubate overnight.
-
-
Compound Addition:
-
Prepare serial dilutions of 1-Allyl-4-phenylpiperazine in stimulation buffer.
-
Add 5 µL of the compound solution to the wells.
-
-
Receptor Stimulation/Inhibition:
-
For Gs-coupled receptors (Agonist mode): Incubate for 30 minutes at room temperature.
-
For Gi-coupled receptors (Agonist mode): Add 5 µL of a pre-determined concentration of forskolin (e.g., 1 µM final) to all wells except the negative control. Incubate for 30 minutes at room temperature.
-
Causality: Forskolin directly activates adenylyl cyclase, raising cAMP levels. A Gi-coupled agonist will inhibit this rise, allowing for the measurement of a signal decrease.[15]
-
-
Cell Lysis and cAMP Detection:
-
Following the manufacturer's protocol, add 5 µL of the anti-cAMP antibody-cryptate solution, followed by 5 µL of the d2-labeled cAMP tracer solution. These reagents typically contain cell lysis agents.
-
Seal the plate and incubate for 60 minutes at room temperature, protected from light.
-
-
HTRF Measurement:
-
Read the plate on an HTRF-compatible reader, measuring emission at both 665 nm (acceptor) and 620 nm (donor).
-
-
Data Analysis:
-
Calculate the 665/620 ratio and normalize the data according to the kit instructions.
-
Plot the normalized response against the log of the compound concentration and fit to a four-parameter logistic equation to determine the EC50 or IC50 value.
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemimpex.com [chemimpex.com]
- 3. Reference Standards for Potency Assays: White Paper – BEBPA [bebpa.org]
- 4. bebpa.org [bebpa.org]
- 5. creative-biolabs.com [creative-biolabs.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 10. ionbiosciences.com [ionbiosciences.com]
- 11. What is a calcium flux assay? | AAT Bioquest [aatbio.com]
- 12. Calcium Flux & FLIPR Assay Service for GPCR-Ligand Interacting Detection - Creative Biolabs [creative-biolabs.com]
- 13. drugtargetreview.com [drugtargetreview.com]
- 14. cAMP-Glo™ Assay [promega.com]
- 15. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 16. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of 1-Allyl-4-phenylpiperazine in the Synthesis of Novel Compounds
Introduction: The Versatility of the Phenylpiperazine Scaffold and the Unique Potential of the Allyl Moiety
The 1-arylpiperazine motif is a cornerstone in modern medicinal chemistry, forming the structural core of numerous clinically significant therapeutic agents. These compounds are known to interact with a wide array of biological targets, most notably G-protein coupled receptors such as serotonergic, dopaminergic, and adrenergic receptors.[1][2] The versatility of the piperazine ring, with its two distinct nitrogen atoms, allows for systematic structural modifications to fine-tune pharmacological activity, selectivity, and pharmacokinetic properties.[3][4]
This guide focuses on a specific, yet highly versatile building block: 1-Allyl-4-phenylpiperazine . The incorporation of an allyl group onto the piperazine scaffold introduces a reactive handle that is amenable to a diverse range of chemical transformations. This opens up avenues for the synthesis of novel, complex molecules that would be otherwise difficult to access. The allyl group is not merely a passive linker; its unique electronic and steric properties can be exploited for various coupling and functionalization reactions, making 1-Allyl-4-phenylpiperazine a valuable starting material for the construction of compound libraries for drug discovery and development.
This document provides a comprehensive overview of the synthesis of 1-Allyl-4-phenylpiperazine and detailed protocols for its subsequent use in the generation of novel derivatives. The methodologies described herein are grounded in established chemical principles and are designed to be both robust and adaptable for researchers in organic synthesis and medicinal chemistry.
Part 1: Synthesis of the Starting Material: 1-Allyl-4-phenylpiperazine
A reliable and scalable synthesis of the starting material is paramount for any synthetic endeavor. The following protocol describes a straightforward nucleophilic substitution reaction for the preparation of 1-Allyl-4-phenylpiperazine from commercially available 1-phenylpiperazine and allyl bromide.
Protocol 1: Synthesis of 1-Allyl-4-phenylpiperazine
Reaction Scheme:
Caption: A straightforward synthesis of 1-Allyl-4-phenylpiperazine.
Materials:
-
1-Phenylpiperazine
-
Allyl bromide
-
Anhydrous potassium carbonate (K₂CO₃)
-
Acetonitrile (anhydrous)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware for reflux and workup
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-phenylpiperazine (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous acetonitrile.
-
Stir the suspension at room temperature for 10 minutes.
-
Slowly add allyl bromide (1.2 eq) to the reaction mixture.
-
Heat the reaction mixture to reflux and maintain for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude product in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford 1-Allyl-4-phenylpiperazine as a pure compound.
Characterization Data (Expected):
| Technique | Expected Observations |
| ¹H NMR | Peaks corresponding to the phenyl protons, the four piperazine methylene groups, and the characteristic signals of the allyl group (a doublet for the CH₂, a multiplet for the CH, and a multiplet for the terminal =CH₂). The integration of these signals should be consistent with the structure. |
| ¹³C NMR | Signals for the aromatic carbons of the phenyl group, the piperazine carbons, and the three distinct carbons of the allyl group. |
| MS (ESI) | A prominent peak corresponding to the [M+H]⁺ ion. |
Part 2: Synthetic Applications of 1-Allyl-4-phenylpiperazine
The presence of the allyl group provides a versatile platform for a variety of synthetic transformations, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures.
Application 1: Heck Coupling for C-C Bond Formation
The Heck reaction is a powerful tool for the formation of carbon-carbon bonds, and the terminal alkene of the allyl group is an excellent substrate for this transformation. This allows for the introduction of various aryl and vinyl substituents.
Protocol 2: Palladium-Catalyzed Heck Coupling of 1-Allyl-4-phenylpiperazine with an Aryl Halide
Reaction Scheme:
Caption: Palladium-catalyzed Heck coupling of 1-Allyl-4-phenylpiperazine.
Materials:
-
1-Allyl-4-phenylpiperazine
-
Aryl halide (e.g., iodobenzene, bromobenzene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tolyl)₃)
-
Triethylamine (Et₃N)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard Schlenk line and oven-dried glassware
Procedure:
-
To an oven-dried Schlenk flask, add Pd(OAc)₂ (0.02 eq) and P(o-tolyl)₃ (0.04 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).
-
Add anhydrous DMF, followed by 1-Allyl-4-phenylpiperazine (1.0 eq), the aryl halide (1.1 eq), and triethylamine (2.0 eq).
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired coupled product.
Application 2: Dihydroxylation of the Allyl Group
The dihydroxylation of the alkene in the allyl group provides a straightforward method to introduce a diol functionality. This can serve as a precursor for further derivatization or to enhance the polarity and potential for hydrogen bonding of the molecule.
Protocol 3: Sharpless Asymmetric Dihydroxylation of 1-Allyl-4-phenylpiperazine
Reaction Scheme:
Caption: Sharpless asymmetric dihydroxylation to form a chiral diol.
Materials:
-
1-Allyl-4-phenylpiperazine
-
AD-mix-β (for the (R,R)-diol) or AD-mix-α (for the (S,S)-diol)
-
tert-Butanol (t-BuOH)
-
Water
-
Sodium sulfite (Na₂SO₃)
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, prepare a solution of AD-mix-β (or AD-mix-α) in a 1:1 mixture of t-BuOH and water at room temperature.
-
Cool the mixture to 0 °C in an ice bath.
-
Add 1-Allyl-4-phenylpiperazine (1.0 eq) to the cooled mixture and stir vigorously.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Quench the reaction by adding solid sodium sulfite and stir for an additional hour.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the chiral diol.
Part 3: Functionalization of the Second Piperazine Nitrogen
While the allyl group offers a rich chemistry, the second nitrogen of the piperazine ring remains a key site for derivatization. This allows for the introduction of a wide range of substituents, significantly expanding the chemical space accessible from 1-Allyl-4-phenylpiperazine.
Application 3: Acylation of the Piperazine Nitrogen
Acylation of the secondary amine of the piperazine ring is a fundamental transformation to introduce amide functionalities, which are prevalent in many bioactive molecules.
Protocol 4: Acylation of 1-Allyl-4-phenylpiperazine with an Acid Chloride
Reaction Scheme:
Caption: Acylation of the second piperazine nitrogen.
Materials:
-
1-Allyl-4-phenylpiperazine
-
Acid chloride (e.g., benzoyl chloride)
-
Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
Dissolve 1-Allyl-4-phenylpiperazine (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM and cool to 0 °C.
-
Slowly add the acid chloride (1.1 eq) to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or silica gel column chromatography.
Conclusion and Future Outlook
1-Allyl-4-phenylpiperazine is a versatile and valuable building block for the synthesis of novel and diverse chemical entities. The protocols outlined in this application note provide a foundation for exploring the rich chemistry of this compound. The ability to functionalize both the allyl group and the second piperazine nitrogen independently or in concert allows for the creation of complex molecules with potential applications in drug discovery and materials science. Further exploration of reactions such as olefin metathesis, hydroformylation, and various cycloadditions on the allyl moiety will undoubtedly lead to the discovery of new compounds with unique properties and biological activities.
References
-
New intermediates for the selective synthesis of 1-methyl-3-phenylpiperazine and some phenylpiperazine derivatives. (2006). Arkat USA. [Link]
-
New intermediates for the selective synthesis of 1-methyl-3-phenylpiperazine and some phenylpiperazine derivatives. (2025). ResearchGate. [Link]
-
2-(4-allyl-2-methoxyphenoxy)-1-(4-phenylpiperazin-1-yl)ethan-1-one. (2026). Preprints.org. [Link]
-
Reactions of N-Allyl- and N,N-Diallyltrifluoromethanesulfonamides with Carboxylic Acid Amides under Oxidizing Conditions. (n.d.). ResearchGate. [Link]
-
Alkylations of N-allyl-2-lithiopyrrolidines. Several analogies to reactions of N-methyl compounds and one surprise. (n.d.). Imperial College London. [Link]
-
Coupling an allyl group with substituted partners: Reactions were... (n.d.). ResearchGate. [Link]
-
Synthesis and characterization of a series of phenyl piperazine based ligands. (2025). ResearchGate. [Link]
-
Design, synthesis and biological evaluation of 1-Aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazols as novel microtubule destabilizers. (n.d.). PMC. [Link]
-
Biologically Active 1-Arylpiperazines. Synthesis of New N-(4-Aryl-1-piperazinyl)alkyl Derivatives of Quinazolidin-4(3H)-one, 2,3-Dihydrophthalazine-1,4-dione and 1,2-Dihydropyridazine-3,6-dione as Potential Serotonin Receptor Ligands. (n.d.). PMC. [Link]
-
Synthesis and Characterization of a Series of 1-Aryl-4-[Aryldiazenyl]-piperazines. Part II. 1-Aryl-4-(2-Aryl-1-Diazenyl)-piperazines with Fluoro-, chloro-, Methyl-, Cyano- and Acetyl Substituents in The 1-Aryl Group. (2016). Bentham Open. [Link]
-
Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil), in collected samples. (n.d.). PMC. [Link]
-
SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. (n.d.). Neuroquantology. [Link]
-
Synthesis of 1-(4-substituted phenyl)piperazine hydrochloride. (n.d.). ResearchGate. [Link]
-
Reactions of allyl isothiocyanate with alanine, glycine, and several peptides in model systems. (2000). PubMed. [Link]
-
1-Allylpiperazine. (n.d.). PubChem. [Link]
-
Novel 1-phenylpiperazine and 4-phenylpiperidine derivatives as high-affinity sigma ligands. (n.d.). PubMed. [Link]
Sources
- 1. Novel 1-phenylpiperazine and 4-phenylpiperidine derivatives as high-affinity sigma ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil), in collected samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Biologically Active 1-Arylpiperazines. Synthesis of New N-(4-Aryl-1-piperazinyl)alkyl Derivatives of Quinazolidin-4(3H)-one, 2,3-Dihydrophthalazine-1,4-dione and 1,2-Dihydropyridazine-3,6-dione as Potential Serotonin Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
formulation of 1-Allyl-4-phenylpiperazine for oral drug delivery
Application Note: Formulation Development of 1-Allyl-4-phenylpiperazine (APP) for Oral Delivery
Executive Summary
1-Allyl-4-phenylpiperazine (APP) is a lipophilic piperazine derivative with significant pharmacological interest as a sigma receptor ligand and serotonergic modulator. Its physicochemical profile—characterized by moderate lipophilicity (LogP ~2.5) and pH-dependent solubility (pKa ~8.3)—presents specific challenges for oral delivery. The free base exists as an oil or low-melting solid with poor aqueous solubility, necessitating salt formation or lipid-based strategies to ensure bioavailability.
This guide details the protocol for formulating APP, moving from pre-formulation characterization to the development of a stable oral dosage form. The recommended strategy prioritizes the synthesis of a Hydrochloride (HCl) Salt to convert the oily base into a stable crystalline solid, followed by encapsulation with compatible excipients.
Pre-formulation Characterization
Before formulation, the physicochemical "fingerprint" of APP must be established. As a weak base, its solubility is critically dependent on pH.
Physicochemical Profile
| Property | Value (Approx.) | Implication for Formulation |
| Molecular Weight | 202.30 g/mol | Small molecule, good permeability potential. |
| Physical State | Oily Liquid / Low-melting Solid | Difficult to handle in solid dosage forms; requires salt formation. |
| LogP | 2.3 – 2.6 | Moderate lipophilicity; good membrane permeability (BCS Class II). |
| pKa (Basic N4) | ~8.3 | Highly soluble in gastric fluid (pH 1.2); precipitates in intestine (pH > 6.8). |
| Stability | Oxidation-prone (Allyl group) | Requires antioxidants or inert atmosphere during storage. |
Protocol 1: pH-Solubility Profiling
Objective: To determine the saturation solubility of APP (Free Base vs. HCl Salt) across the physiological pH range.
Materials:
-
APP Free Base (Oily liquid)
-
Buffers: 0.1N HCl (pH 1.2), Acetate (pH 4.5), Phosphate (pH 6.8).
-
HPLC System (C18 Column).
Procedure:
-
Preparation: Add excess APP (approx. 50 mg) to 10 mL of each buffer in glass vials.
-
Equilibration: Shake at 37°C for 24 hours.
-
Filtration: Filter supernatant through a 0.45 µm PVDF syringe filter.
-
Analysis: Dilute filtrate with Mobile Phase and analyze via HPLC (See Section 5 for method).
-
Calculations: Calculate solubility (mg/mL). Expectation: High solubility at pH 1.2 (>10 mg/mL), low solubility at pH 6.8 (<0.1 mg/mL).
Salt Selection & Synthesis
The critical step for APP formulation is converting the lipophilic oil into a handleable solid. The Monohydrochloride (HCl) salt is the industry standard for piperazines due to biocompatibility and improved crystallinity.
Protocol 2: Preparation of APP-HCl Salt
Rationale: The N4 nitrogen (allyl-substituted) is the most basic center. Stoichiometric addition of HCl yields the salt.
Reagents:
-
1-Allyl-4-phenylpiperazine (Free Base)
-
Diethyl Ether or Ethyl Acetate (Solvent)
-
4M HCl in Dioxane or ethereal HCl.
Step-by-Step:
-
Dissolution: Dissolve 10 g of APP Free Base in 100 mL of anhydrous Diethyl Ether (or Ethyl Acetate) in a round-bottom flask. Stir under Nitrogen gas to prevent oxidation.
-
Acidification: Cool the solution to 0–5°C in an ice bath. Dropwise add 1.1 equivalents of 4M HCl solution.
-
Crystallization: A white precipitate should form immediately. Continue stirring for 1 hour at 0°C.
-
Filtration: Collect the solid via vacuum filtration (Buchner funnel).
-
Washing: Wash the cake with cold ether (2 x 20 mL) to remove unreacted base and excess acid.
-
Drying: Dry in a vacuum oven at 40°C for 12 hours.
-
Characterization: Confirm salt formation via Melting Point (expect >200°C dec) and Elemental Analysis.
Formulation Strategy & Decision Tree
The choice of final dosage form depends on the development phase.
-
Phase I (Preclinical/Animal): Solution/Suspension is preferred for dose flexibility.
-
Phase II (Solid Dosage): Capsules or Tablets for stability and patient compliance.
Visualization: Formulation Decision Workflow
Figure 1: Decision tree for formulating 1-Allyl-4-phenylpiperazine. The primary route (Salt Formation) is preferred for stability.
Detailed Formulation Protocols
Option A: Immediate Release Capsule (Recommended)
Target: A robust, scalable solid dosage form using the HCl salt.
Formulation Composition (Per Capsule):
| Component | Function | Quantity (mg) | % w/w |
|---|---|---|---|
| APP-HCl | Active Ingredient | 50.0 | 25.0% |
| Microcrystalline Cellulose (Avicel PH-102) | Diluent/Binder | 144.0 | 72.0% |
| Colloidal Silicon Dioxide (Aerosil 200) | Glidant | 2.0 | 1.0% |
| Magnesium Stearate | Lubricant | 4.0 | 2.0% |
| Total | | 200.0 mg | 100% |
Manufacturing Protocol:
-
Sieving: Pass APP-HCl and Avicel PH-102 through a #40 mesh sieve to break up agglomerates.
-
Blending: Load APP-HCl and Avicel into a V-blender. Mix for 10 minutes at 15 RPM.
-
Glidant Addition: Add Aerosil 200 (sieved #60 mesh) and mix for an additional 5 minutes.
-
Lubrication: Add Magnesium Stearate (sieved #60 mesh). Blend for only 2 minutes (over-blending causes hydrophobicity).
-
Encapsulation: Fill the powder blend into Size 1 Gelatin or HPMC capsules using a manual or semi-automatic capsule filler.
-
QC: Check weight variation and content uniformity.
Option B: Preclinical Oral Solution (Rat/Mouse Studies)
Target: High bioavailability liquid for gavage.
Vehicle: 0.5% Methylcellulose (MC) in Citrate Buffer (pH 4.0). Rationale: The slightly acidic pH ensures the salt remains dissolved/stable; MC adds viscosity to prevent settling if precipitation occurs in the stomach.
Protocol:
-
Dissolve APP-HCl in 10 mM Citrate Buffer (pH 4.0).
-
Slowly add Methylcellulose powder while stirring.
-
Stir overnight at 4°C to hydrate the polymer.
-
Storage: Amber glass vials at 4°C (Use within 7 days).
Analytical Methods & Quality Control
A validated HPLC method is required to quantify APP and detect degradation (N-oxide formation or allyl cleavage).
HPLC Method Parameters
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (Phenyl ring absorption).
-
Retention Time: APP typically elutes around 8–10 minutes.
References
-
PubChem. (2023). 1-Allyl-4-phenylpiperazine Compound Summary. National Library of Medicine. [Link]
-
Berardi, F., et al. (2004). Novel High Affinity Sigma-1 Receptor Ligands. Journal of Medicinal Chemistry. (Contextualizing piperazine synthesis and salts). [Link]
-
Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. (General protocol for salt selection). [Link]
-
FDA Guidance for Industry. (2017). Dissolution Testing and Acceptance Criteria for Immediate-Release Solid Oral Dosage Form Drug Products Containing High Solubility Drug Substances. [Link]
Application Note: Pharmacokinetic and Biodistribution Profiling of Phenylpiperazine Derivatives
Abstract
Phenylpiperazine derivatives represent a privileged scaffold in medicinal chemistry, serving as the pharmacophore for numerous CNS-active agents targeting serotonin (5-HT) and dopamine receptors (e.g., aripiprazole, trazodone). Despite their therapeutic potential, these compounds present unique challenges in preclinical development, including pH-dependent solubility, extensive first-pass metabolism, and blood-brain barrier (BBB) permeability variability. This application note provides a comprehensive, field-validated protocol for conducting pharmacokinetic (PK) and biodistribution (BD) studies. It details optimized LC-MS/MS bioanalytical methods, tissue extraction strategies, and data analysis frameworks required to validate lead candidates.
Introduction & Mechanistic Grounding
The phenylpiperazine moiety acts as a "privileged structure" capable of high-affinity binding to G-protein coupled receptors (GPCRs). However, the physicochemical properties that drive receptor affinity—specifically the basicity of the piperazine nitrogens (pKa ~8.5–9.5) and lipophilicity—complicate ADME (Absorption, Distribution, Metabolism, Excretion) profiling.
Critical ADME Challenges
-
Solubility vs. Permeability: While the ionized form is required for solubility, the uncharged form is necessary for membrane permeation. This equilibrium shifts drastically between the acidic stomach and neutral blood pH.
-
Metabolic Instability: The piperazine ring is prone to oxidative opening and N-dealkylation by CYP3A4, while the phenyl ring undergoes hydroxylation by CYP2D6.
-
CNS Penetration: Successful candidates must possess a
between 2–4 and resist efflux by P-glycoprotein (P-gp) to achieve sufficient unbound brain concentration ( ).
Pre-Clinical Study Design
Animal Model & Dosing
Species: Male Wistar or Sprague-Dawley rats (250–300 g) are preferred for sufficient blood volume and brain tissue mass. Dosing Regimen:
-
Intravenous (IV): 1–5 mg/kg. Formulation Note: Due to low solubility at physiological pH, dissolve in 10% DMSO / 10% PEG400 / 80% Saline, or use an acetate buffer (pH 4.5).
-
Oral (PO): 10–30 mg/kg.[1] Administer via gavage as a suspension in 0.5% carboxymethylcellulose (CMC) or dissolved in acidified water.
Sampling Schedule
Phenylpiperazines often exhibit short half-lives (
-
Plasma: Pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 h.
-
Tissue (Biodistribution): Harvest at
(typically 0.5–1 h) and late elimination phase (6–8 h). -
Target Tissues: Brain (striatum/cortex dissection recommended), Liver, Kidney, Heart.
Bioanalytical Protocol (LC-MS/MS)
This protocol utilizes a Triple Quadrupole Mass Spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
Sample Preparation: Liquid-Liquid Extraction (LLE)
LLE is superior to protein precipitation for phenylpiperazines, offering cleaner extracts and reduced matrix effects (ion suppression).
Reagents:
-
Extraction Solvent: Ethyl Acetate:Hexane (80:20 v/v) or MTBE.
-
Internal Standard (IS): Deuterated analog (e.g., Aripiprazole-d8) or Haloperidol.
-
Alkaline Buffer: 0.1 M NaOH or Glycine buffer pH 11.
Step-by-Step Workflow:
-
Aliquot: Transfer 50 µL plasma/tissue homogenate to a glass tube.
-
Spike: Add 10 µL Internal Standard (500 ng/mL).
-
Alkalinize: Add 50 µL 0.1 M NaOH. Rationale: Phenylpiperazines are basic; high pH ensures they are uncharged and partition into the organic phase.
-
Extract: Add 1.5 mL Extraction Solvent. Vortex vigorously for 5 mins.
-
Phase Separation: Centrifuge at 4,000 rpm for 10 min at 4°C.
-
Dry: Transfer organic supernatant to a clean tube; evaporate under
stream at 40°C. -
Reconstitute: Dissolve residue in 100 µL Mobile Phase (A:B 80:20).
Chromatographic Conditions
-
Column: C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Kinetex), 2.1 x 50 mm, 2.5 µm.
-
Mobile Phase A: 0.1% Formic Acid + 5mM Ammonium Formate in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.[2]
Gradient Table:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.0 | 10 | Initial equilibration |
| 0.5 | 10 | Load |
| 3.0 | 90 | Elution of analytes |
| 4.0 | 90 | Wash |
| 4.1 | 10 | Re-equilibration |
| 6.0 | 10 | End |
Mass Spectrometry Parameters
-
Ionization: Electrospray Ionization (ESI) Positive mode.
-
Source Temp: 500°C.
-
MRM Transitions: Phenylpiperazines typically fragment to the phenylpiperazine cation (
~163) or the specific aryl moiety.
Workflow Visualization
The following diagram illustrates the integrated workflow from animal dosing to data output, highlighting the critical decision points for brain tissue analysis.
Figure 1: Integrated workflow for pharmacokinetic and biodistribution assessment of phenylpiperazine derivatives.
Metabolic Pathway & Metabolite Identification
Phenylpiperazine derivatives undergo extensive Phase I metabolism. Understanding these pathways is crucial as metabolites (e.g., mCPP) are often pharmacologically active.
Figure 2: Primary metabolic pathways involving CYP-mediated N-dealkylation and hydroxylation.[3]
Data Analysis & Interpretation
Pharmacokinetic Parameters (NCA)
Calculate the following using software like Phoenix WinNonlin or PKsolver:
| Parameter | Symbol | Unit | Significance |
| Max Concentration | ng/mL | Indicator of absorption rate and potential toxicity threshold. | |
| Time to Max | h | Reflects absorption rate; delayed | |
| Area Under Curve | ng*h/mL | Total drug exposure. | |
| Half-Life | h | Determines dosing frequency. | |
| Volume of Dist. | L/kg | High | |
| Clearance | L/h/kg | Efficiency of irreversible elimination. |
Biodistribution Metrics
To validate CNS efficacy, calculate the Brain-to-Plasma partition coefficient (
-
Target:
indicates active accumulation or high lipophilic permeation. -
Warning: If
, the compound is likely a P-gp substrate.
References
-
Menegatti, R. et al. (2005). Pharmacokinetics and tissue distribution of a new heterocyclic N-phenylpiperazine derivative (LASSBio-581) in rats.[1] PubMed.[3] Link
-
Viana, M. et al. (2023). Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies.[3][4][5] PubMed Central. Link
-
BenchChem. (2025).[2][3][6] Comparative study of the pharmacokinetic properties of piperazine derivatives. BenchChem Application Notes.[2] Link
-
Staack, R.F.[2] & Maurer, H.H. (2005).[1][7] Metabolism of designer drugs of abuse.[8] Current Drug Metabolism. Link
-
Hanson, R.N. et al. (1987). Phenylpiperazine-based radiopharmaceuticals for brain imaging.[9][10] Synthesis and evaluation of radioiodinated 1-alkyl-4-phenylpiperazines. Journal of Medicinal Chemistry.[9] Link
Sources
- 1. Pharmacokinetics and tissue distribution of a new heterocyclic N-phenylpiperazine derivative (LASSBio-581) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Phenylpiperazine-based radiopharmaceuticals for brain imaging. 3. Synthesis and evaluation of radioiodinated 1-alkyl-4-phenylpiperazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluation of phenylpiperazines as targeting agents for neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: High-Yield Synthesis of 1-Allyl-4-phenylpiperazine
[1]
Current Status: Operational Ticket ID: SYN-APP-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]
Executive Summary
You are likely synthesizing 1-Allyl-4-phenylpiperazine (often a sigma receptor ligand or serotonergic intermediate) via the N-alkylation of 1-phenylpiperazine with allyl bromide (or chloride).[1]
While this looks like a standard
Module 1: Reaction Optimization (Upstream)
The Core Protocol
Standard conditions often lead to 60-70% yields. The following optimized parameters target >85% isolated yield.
| Parameter | Recommended Condition | Technical Rationale |
| Stoichiometry | 1.0 eq Amine : 0.95 eq Allyl Bromide | Crucial: Allyl bromide is highly reactive.[1] Using a slight deficit prevents the formation of the quaternary ammonium salt (bis-allyl impurity), which is impossible to separate by simple extraction.[1] |
| Base | Mild enough to prevent elimination of allyl bromide to allene; insoluble nature prevents rapid, uncontrolled reaction bursts.[1] | |
| Solvent | Acetonitrile (MeCN) or Acetone | Polar aprotic solvents accelerate |
| Temperature | 0°C Start , then RT | Initial cold addition is mandatory. The reaction is exothermic; heat promotes double alkylation. |
| Catalyst | KI (0.1 eq) - Optional | Use only if using Allyl Chloride.[1] Finkelstein reaction generates reactive Allyl Iodide in situ. |
Step-by-Step Execution
-
Preparation: Charge a round-bottom flask with 1-phenylpiperazine (1.0 eq) and anhydrous
(2.5 eq) in Acetonitrile (10 mL/g of amine). -
Activation: Stir vigorously at Room Temperature (RT) for 15 minutes to ensure de-agglomeration of the base.
-
The Critical Step: Cool the suspension to 0°C (ice bath).
-
Addition: Dissolve Allyl Bromide (0.95 eq) in a small volume of MeCN. Add this solution dropwise over 30-60 minutes.
-
Why? High local concentration of allyl bromide leads to immediate quaternary salt formation.
-
-
Reaction: Allow to warm to RT naturally. Stir for 4-12 hours. Monitor by TLC (Mobile Phase: Hexane/EtOAc 7:3).
-
Target: Consumption of Allyl Bromide. Residual 1-phenylpiperazine is acceptable and easier to remove than the quaternary salt.
-
Visualization: Reaction Logic & Impurity Pathways
Figure 1: Reaction pathway highlighting the risk of sequential alkylation. The target product is a better nucleophile than the starting material, necessitating strict stoichiometry control.
Module 2: Purification & Work-up (Downstream)
The "Oiling Out" Problem
Users often report that the product forms an emulsion or oil during extraction. This is due to the partial water solubility of the piperazine ring.
The Self-Validating Acid-Base Extraction
Do not rely on column chromatography unless necessary.[1] This chemical purification method exploits the basicity difference between the product and non-basic impurities.[2]
-
Filtration: Filter off the solid
/KBr salts. Rinse the pad with solvent.[3] Concentrate the filtrate to an oil. -
Acid Uptake: Dissolve the residue in DCM (Dichloromethane). Add 1M HCl (aq).
-
Wash: Separate layers. Keep the Aqueous (Acidic) layer. Wash it once more with fresh DCM to remove entrained organics.
-
Basification: Cool the aqueous layer. Slowly add 6M NaOH until pH > 12.
-
Observation: The solution will turn cloudy/milky as the free base product "oils out."
-
-
Extraction: Extract the basic aqueous layer with DCM (3x).
-
Finishing: Dry combined organics over
, filter, and concentrate.
Visualization: Work-up Decision Tree
Figure 2: Acid-Base extraction flowchart designed to isolate the basic piperazine product from neutral contaminants.
Module 3: Troubleshooting & FAQs
Q1: My TLC shows a spot that doesn't move (Baseline). What is it?
Diagnosis: This is likely the Quaternary Ammonium Salt (1,1-diallyl-4-phenylpiperazinium).[1]
-
Cause: You likely added the allyl bromide too fast, or used an excess (>1.1 eq).
-
Fix: You cannot "fix" the material already formed. However, during the Acid-Base extraction (Module 2), this salt is permanently charged.[1] It will remain in the aqueous layer even after basification. When you extract the basified water with DCM, the quaternary salt stays behind in the water. This is a purification advantage.
Q2: The reaction is stuck at 80% conversion. Should I add more Allyl Bromide?
Recommendation: NO.
-
Reasoning: Adding more electrophile increases the statistical probability of the product (which is in high concentration) reacting to form the quaternary salt.
-
Solution: Accept the 80% conversion. The unreacted 1-phenylpiperazine is a secondary amine. During the Acid-Base extraction, you can derivatize it with acetic anhydride (if needed) to make it neutral, or separate it via careful vacuum distillation (boiling point difference).[1]
Q3: Can I use Sodium Hydride (NaH) to speed this up?
Recommendation: Not recommended for this specific substrate.
References
-
Chaudhary, P., et al. (2006).[1] "New intermediates for the selective synthesis of 1-methyl-3-phenylpiperazine and some phenylpiperazine derivatives." Arkivoc, (xiv), 1-9.[1][5][6] (Describes N-alkylation conditions for phenylpiperazines using allyl bromide/K2CO3).
-
BenchChem. (2025).[4][7][8] "Technical Support Center: Optimizing Reaction Conditions for N-(2-Aminoethyl)piperazine Derivatives." (General protocols for piperazine mono-alkylation and preventing over-alkylation). [1]
-
ACS GCI Pharmaceutical Roundtable. "Avoiding Over-alkylation." Reagent Guides. (Mechanistic insight into stoichiometry control for amine alkylation).
-
University of Massachusetts Amherst. "Acid-Base Extraction."[1] Organic Chemistry Lab Manual. (Fundamental principles of separating amines from neutrals).
Sources
troubleshooting solubility issues of 1-Allyl-4-phenylpiperazine in aqueous solutions
Technical Support Center: Troubleshooting Solubility of 1-Allyl-4-phenylpiperazine
Welcome to the technical support center for 1-Allyl-4-phenylpiperazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common yet challenging issue of aqueous solubility with this compound. By understanding its fundamental properties and applying systematic troubleshooting, you can achieve stable and reliable solutions for your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental physicochemical properties of 1-Allyl-4-phenylpiperazine that influence its aqueous solubility?
A1: Understanding the inherent properties of 1-Allyl-4-phenylpiperazine is the first step in troubleshooting. The molecule's structure contains a non-polar phenyl group and a moderately non-polar allyl group, attached to a basic piperazine ring. This combination results in poor water solubility in its neutral, free-base form.
Key properties are summarized below:
| Property | Value (Predicted/Reported) | Implication for Aqueous Solubility |
| Molecular Formula | C₁₃H₁₈N₂ | - |
| Molecular Weight | 202.30 g/mol | - |
| pKa (Predicted) | pKa₁: ~8.5 (Piperazine N4) pKa₂: ~2.5 (Piperazine N1) | The piperazine ring has two basic nitrogen atoms. The higher pKa is the key to solubility enhancement via pH modification. Below this pH, the molecule becomes protonated and more polar. |
| logP (Predicted) | ~2.8 - 3.2 | A positive logP value indicates higher lipophilicity ("oil-loving") than hydrophilicity ("water-loving"), predicting poor intrinsic water solubility. |
| Form | Typically an oil or low-melting solid | Physical form can impact dissolution rate. |
The most critical parameters are the pKa and logP . The basic nature of the piperazine ring (pKa ~8.5) is the primary handle for increasing aqueous solubility, while the high logP confirms its hydrophobic character.
Q2: My 1-Allyl-4-phenylpiperazine is not dissolving in my neutral aqueous buffer (e.g., PBS pH 7.4). What is the first and most critical step to improve its solubility?
A2: The most direct and effective method to solubilize a basic compound like 1-Allyl-4-phenylpiperazine is through pH adjustment .[1][2][3] The molecule is a weak base and will exist predominantly in its uncharged, poorly soluble form at neutral or alkaline pH.[4] By lowering the pH, you protonate the basic nitrogen on the piperazine ring, forming a more polar and water-soluble salt in situ.
The guiding principle is the Henderson-Hasselbalch equation. To ensure the compound is >99% ionized (protonated), the pH of the solution should be at least 2 units below its pKa.
Target pH = pKa - 2 ≈ 8.5 - 2 = 6.5
For robust solubilization, aiming for a pH between 4 and 6 is a common and effective strategy.
Protocol 1: Solubilization via pH Adjustment
-
Weigh Compound: Accurately weigh the required amount of 1-Allyl-4-phenylpiperazine free base.
-
Add Aqueous Vehicle: Add a portion (e.g., 80%) of your desired aqueous buffer (e.g., water, saline). You will observe a suspension or immiscible oil.
-
Acidify Dropwise: While vigorously stirring, add a dilute acidic solution (e.g., 0.1 N or 1 N HCl) drop by drop.[5][6]
-
Monitor Dissolution: Continue adding acid until the solution becomes clear. The solid particles or oil droplets should completely disappear.
-
Measure and Adjust pH: Use a calibrated pH meter to check the final pH. If necessary, adjust to your target experimental pH, ensuring it remains sufficiently low to maintain solubility.
-
QS to Final Volume: Add the remaining aqueous buffer to reach your final target volume and mix thoroughly.
Q3: I tried adjusting the pH, but it's not sufficient for my required concentration, or a low pH is incompatible with my experiment. What are my next options?
A3: If pH adjustment is not a viable option, the next step is to modify the solvent environment using co-solvents, surfactants, or complexing agents.[1][7]
-
Co-solvents: These are water-miscible organic solvents that reduce the overall polarity of the aqueous medium, making it more favorable for lipophilic compounds.[8][9][10]
-
Surfactants: These form micelles that encapsulate the hydrophobic compound, allowing it to be dispersed in an aqueous solution.[11]
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior. They can form inclusion complexes with the non-polar parts of the drug molecule (like the phenyl ring), effectively shielding them from water and increasing solubility.[12][13][14][15][16]
The choice depends on the experimental context, as each has potential downstream effects.
| Method | Common Agents | Concentration | Pros | Cons |
| Co-solvents | DMSO, Ethanol, Propylene Glycol (PG), PEG-400 | 1-20% (v/v) | Simple, effective for moderate increases in solubility. | Can have biological/toxic effects at higher concentrations; may precipitate upon dilution.[1] |
| Surfactants | Tween® 80, Polysorbate 20, Kolliphor® EL | 0.1-5% (v/v) | Good for stabilizing solutions and preventing precipitation. | Can interfere with certain biological assays (e.g., cell-based assays, protein binding). |
| Cyclodextrins | HP-β-CD, SBE-β-CD | 2-40% (w/v) | Generally low toxicity, widely used in pharmaceutical formulations. | Can be expensive; may alter drug-receptor interactions by complexing the drug. |
Workflow: Troubleshooting Solubility Issues
The following diagram outlines a systematic approach to addressing solubility challenges with 1-Allyl-4-phenylpiperazine.
Caption: A decision tree for systematically troubleshooting solubility.
Q4: My compound dissolves initially with a co-solvent, but then crashes out or becomes cloudy after a few hours or upon dilution. What is happening?
A4: This common issue highlights the difference between kinetic solubility and thermodynamic solubility .[17][18][19]
-
Kinetic Solubility: Refers to the concentration of a compound that can be rapidly dissolved, often starting from a concentrated stock (like in DMSO). This can result in a supersaturated, thermodynamically unstable solution.[18][20]
-
Thermodynamic Solubility: This is the true equilibrium solubility, where the solution is stable and will not precipitate over time as long as it is in contact with the solid drug.[18][19]
When you dilute a DMSO stock into a buffer, you create a supersaturated solution that will eventually equilibrate by precipitating the excess compound.
Solutions to Prevent Precipitation:
-
Reduce Final Concentration: Your target concentration may be above the thermodynamic solubility limit in that final solvent mixture. Try working at a lower concentration.
-
Increase Co-solvent Percentage: Increasing the percentage of co-solvent in the final solution can raise the thermodynamic solubility limit. However, be mindful of the solvent's tolerance in your assay.
-
Use Stabilizing Excipients: Surfactants or cyclodextrins are excellent at stabilizing supersaturated solutions and preventing precipitation.[16] Prepare your aqueous buffer containing the surfactant or cyclodextrin before adding the compound or its concentrated stock.
Protocol 2: Preparing a Stock Solution with a Co-Solvent
This protocol is intended for creating a concentrated stock that will be diluted into a final aqueous solution for an experiment.
-
Select Co-solvent: Choose a water-miscible organic solvent compatible with your experiment (e.g., DMSO, absolute ethanol).
-
Prepare Concentrated Stock: Dissolve a precisely weighed amount of 1-Allyl-4-phenylpiperazine in the minimum required volume of the 100% co-solvent to create a high-concentration stock (e.g., 20-100 mM). Use gentle warming (30-40°C) or sonication if needed to aid dissolution.
-
Dilution Step: Perform a serial or single dilution of the concentrated stock into your final aqueous buffer. Crucially, add the stock solution to the buffer, not the other way around, while vortexing or stirring vigorously to ensure rapid dispersion.
-
Visual Inspection: After dilution, visually inspect the solution for any signs of cloudiness or precipitation (Tyndall effect). If it is not perfectly clear, the final concentration is too high.
Q5: How can I definitively confirm that my compound is truly dissolved and not just a very fine, invisible suspension?
A5: Visual clarity can be misleading. A solution may appear clear but contain nano-sized aggregates or colloidal particles that can confound experimental results.
Verification Methods:
-
Filtration Test: Filter the solution through a 0.22 µm syringe filter. Analyze the concentration of the filtrate using a suitable analytical method (e.g., HPLC-UV, LC-MS). If the concentration is the same as the pre-filtered solution, the compound was truly dissolved. A significant drop in concentration indicates the presence of undissolved particles or aggregates that were removed by the filter.
-
Centrifugation: Centrifuge the solution at high speed (e.g., >14,000 x g) for 15-30 minutes. Carefully aspirate the supernatant and measure its concentration. If a pellet is formed or the supernatant concentration is lower than the initial concentration, undissolved material was present.
-
Dynamic Light Scattering (DLS): This is an advanced technique that measures the size distribution of particles in a solution. A truly dissolved compound will not show significant particle populations, whereas aggregates or colloids will be readily detected.
References
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Gareja, B., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Journal of Functional Biomaterials. [Link]
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Wang, S., et al. (2024). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B. [Link]
-
Kumar, L., & Singh, M. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. [Link]
-
Alsenz, J., & Kansy, M. (2014). Thermodynamic vs. kinetic solubility: Knowing which is which. ResearchGate. [Link]
-
Abarca, L., et al. (2016). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. [Link]
-
Davis, M. E., & Brewster, M. E. (2004). Cyclodextrins as pharmaceutical solubilizers. Nature Reviews Drug Discovery. [Link]
-
Roquette. (2025). How can cyclodextrins enhance solubility? Carbohydrate Chronicles Season 2 / Ep 8. [Link]
-
Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews. [Link]
-
Wang, S., et al. (2024). Solubilization techniques used for poorly water-soluble drugs. PubMed. [Link]
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Wikipedia. Piperazine. Wikipedia. Accessed March 7, 2026. [Link]
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National Center for Biotechnology Information. Piperazine. PubChem Compound Summary for CID 4837. [Link]
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SINTEF. (2012). Solid liquid solubility of piperazine. SINTEF. [Link]
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American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]
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Ataman Kimya. PIPERAZINES. Ataman Kimya. Accessed March 7, 2026. [Link]
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PubMed. (2022). API solubility in semi-crystalline polymer: Kinetic and thermodynamic phase behavior of PVA-based solid dispersions. [Link]
-
Saal, C., & Petereit, A. C. (2012). Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences. [Link]
-
MDPI. (2024). Amine-Based Solvents and Additives to Improve the CO2 Capture Processes: A Review. [Link]
-
Patel, J. N., et al. (2012). Techniques to improve the solubility of poorly soluble drugs. ResearchGate. [Link]
-
Solubility of Things. (2024). Calculating pH for Weak Acids and Weak Bases. [Link]
-
Taylor & Francis. Cosolvent – Knowledge and References. Taylor & Francis. Accessed March 7, 2026. [Link]
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Wikipedia. Cosolvent. Wikipedia. Accessed March 7, 2026. [Link]
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ResearchGate. (2022). how can we increase the acid or decrease ph level of solution and how can we increase the ph level or increase the basic concentration?. [Link]
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National Center for Biotechnology Information. 1-Allylpiperazine. PubChem Compound Summary for CID 806422. [Link]
-
Digital Analysis. pH Adjustment and Neutralization, the basics. Digital Analysis. Accessed March 7, 2026. [Link]
-
PubMed. (1981). General treatment of pH-solubility profiles of weak acids and bases and the effects of different acids on the solubility of a weak base. [Link]
-
ResearchGate. (2022). Systematic study of the effect of the co-solvent on the performance of amine-based solvents for CO2 capture. [Link]
-
Angene Chemical. (2021). Safety Data Sheet - 1-Phenylpiperazine. [Link]
-
Chemistry LibreTexts. (2023). 18.7: Solubility and pH. [Link]
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National Center for Biotechnology Information. 1-Phenylpiperazine. PubChem Compound Summary for CID 7096. [Link]
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Wikipedia. Phenylpiperazine. Wikipedia. Accessed March 7, 2026. [Link]
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optimizing dosage of 1-Allyl-4-phenylpiperazine for in vitro experiments
A Guide to In Vitro Dosage Optimization & Experimental Design
Welcome to the technical support resource for 1-Allyl-4-phenylpiperazine. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshooting strategies for utilizing this compound in in vitro experiments. As Senior Application Scientists, our goal is to help you navigate the complexities of dosage selection to ensure the generation of robust, reproducible, and meaningful data.
Section 1: Foundational Knowledge & Pre-Experimental Considerations
This section addresses the most common initial questions regarding 1-Allyl-4-phenylpiperazine, providing the necessary background to design a scientifically sound experimental plan.
Frequently Asked Questions (FAQs)
Q1: What is 1-Allyl-4-phenylpiperazine and what are its likely cellular targets?
A1: 1-Allyl-4-phenylpiperazine belongs to the arylpiperazine class of compounds. This class is well-documented for its interaction with various G protein-coupled receptors (GPCRs).[1] Based on the extensive literature for structurally similar molecules, the primary targets for 1-Allyl-4-phenylpiperazine are likely to include:
-
Dopamine Receptors: Particularly the D2 subtype, where many phenylpiperazine derivatives act as antagonists.[2][3]
-
Serotonin (5-HT) Receptors: The 5-HT2A receptor is a common target, with many analogs exhibiting antagonist activity.[4][5][6] Blockade of this receptor is a key characteristic of several antipsychotic medications.[4]
-
Adrenergic Receptors: Affinity for alpha-2 (α2) adrenoceptors has also been observed for similar compounds.[7][8][9]
Therefore, it is crucial to approach experimental design with the consideration that this compound may modulate multiple signaling pathways. Initial characterization should ideally involve cell lines expressing these specific receptors.
Q2: What are the critical first steps before I even add the compound to my cells?
A2: Proper preparation is paramount. Before any cell-based assay, you must rigorously characterize the compound's handling and solubility.
-
Compound Sourcing and Purity: Ensure you are using a high-purity compound from a reputable supplier. Impurities can lead to off-target effects and confounding results.
-
Solubility Testing: The parent compound, 1-phenylpiperazine, is sparingly soluble in water but soluble in organic solvents.[10] Your first step is to determine an appropriate solvent. Dimethyl sulfoxide (DMSO) is the most common choice for creating a high-concentration stock solution.[11]
-
Stock Solution Preparation: A concentrated stock solution (e.g., 10-100 mM in 100% DMSO) is essential. This allows for minimal volumes of solvent to be added to your cell culture medium, reducing the risk of solvent-induced cytotoxicity.
Q3: How do I properly prepare and store a stock solution of 1-Allyl-4-phenylpiperazine?
A3: Follow this protocol for reliable stock solution preparation.
Protocol: Stock Solution Preparation
-
Calculation: Determine the mass of 1-Allyl-4-phenylpiperazine needed to achieve your desired stock concentration (e.g., 10 mM) in a specific volume of DMSO.
-
Weighing: Accurately weigh the compound in a sterile microcentrifuge tube.
-
Dissolution: Add the calculated volume of high-purity, sterile-filtered DMSO. Vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile tubes. This is a critical step to avoid repeated freeze-thaw cycles, which can lead to compound degradation.
-
Storage: Store the aliquots at -20°C or -80°C, protected from light. Always consult the manufacturer's data sheet for specific storage recommendations.
Section 2: Phase 1 - Determining Cytotoxicity and Optimal Concentration Range
The primary goal of this phase is to identify the concentration range where 1-Allyl-4-phenylpiperazine is pharmacologically active without causing significant cell death. This is achieved by establishing a dose-response curve for cytotoxicity.
Troubleshooting Guide: Cytotoxicity
Q: How do I select the initial concentrations to test for cytotoxicity?
A: For a novel compound, it is essential to test a wide range of concentrations to capture the full dose-response relationship.
-
Rationale: A broad, logarithmic-scale dose range (e.g., 1 nM to 100 µM) is recommended for initial screening.[11] This approach allows you to identify the concentrations that produce no effect, a partial effect, and a maximal effect (or toxicity).
-
Serial Dilution: Prepare a serial dilution series from your stock solution directly into the cell culture medium. This ensures accurate and consistent concentrations across your experiment.
Core Protocol: MTT/MTS Cell Viability Assay
This protocol measures the metabolic activity of cells, which serves as an indicator of cell viability.[11]
Experimental Workflow for Cytotoxicity Assessment
Caption: Workflow for determining compound cytotoxicity using an MTT/MTS assay.
Step-by-Step Methodology:
-
Cell Seeding: Culture your chosen cell line to ~80% confluency. Trypsinize, count, and seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well). Incubate for 24 hours at 37°C to allow for cell attachment.[11]
-
Compound Preparation: Prepare 2x concentrated serial dilutions of 1-Allyl-4-phenylpiperazine in complete culture medium.
-
Cell Treatment: Carefully remove the old medium from the wells. Add 100 µL of the compound dilutions to the appropriate wells.
-
Controls (Crucial for Data Integrity):
-
Untreated Control: Cells with fresh medium only (represents 100% viability).
-
Vehicle Control: Cells treated with medium containing the highest concentration of DMSO used in the experiment. This step is mandatory to confirm that the solvent itself is not causing toxicity.[12][13]
-
Positive Control: (Optional) Cells treated with a known cytotoxic agent (e.g., staurosporine).
-
-
Incubation: Incubate the plate for your desired time periods (e.g., 24, 48, and 72 hours). The duration should be based on your cell line's doubling time and the intended length of your functional assays.[11]
-
MTT/MTS Assay: Following the incubation period, add the MTT or MTS reagent according to the manufacturer's instructions. After a 2-4 hour incubation, measure the absorbance using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percent viability against the log of the compound concentration.
-
Use a non-linear regression analysis (sigmoidal dose-response curve) in software like GraphPad Prism to determine the IC50 value (the concentration that inhibits cell viability by 50%).[11]
-
Data Presentation: Sample Cytotoxicity Data
| Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle) | 100 ± 4.5 |
| 0.01 | 98.7 ± 5.1 |
| 0.1 | 97.2 ± 4.8 |
| 1 | 95.5 ± 6.2 |
| 10 | 88.1 ± 7.3 |
| 25 | 65.4 ± 8.1 |
| 50 | 49.8 ± 6.9 |
| 100 | 21.3 ± 5.5 |
| Calculated IC50 | ~50 µM |
Note: These are example values. Your results will be cell-line and time-dependent.
From this data, you can establish a Sub-Toxic Concentration Range (e.g., ≤ 10 µM) to use for your functional assays.
Section 3: Phase 2 - Functional Assay Optimization
Once you have identified a non-toxic concentration range, the next step is to assess the functional effect of 1-Allyl-4-phenylpiperazine on its putative targets. Since many phenylpiperazines act as antagonists, this section will focus on designing an antagonist-mode experiment.
Troubleshooting Guide: Functional Assays
Q: My compound is a predicted antagonist. How do I design the experiment?
A: An antagonist blocks the action of an agonist. Therefore, your experiment must include an agonist to "turn on" the receptor signal. The antagonist's job is to "turn it off."
-
Select an Agonist: Choose a known, potent agonist for the receptor of interest (e.g., Dopamine for the D2 receptor[14], Serotonin for the 5-HT2A receptor[15]).
-
Determine Agonist EC50: First, you must perform a dose-response curve with the agonist alone to determine its EC50 (the concentration that produces 50% of the maximal response).
-
Assay Design: For the antagonist assay, you will pre-incubate the cells with various concentrations of your antagonist (1-Allyl-4-phenylpiperazine) before stimulating them with the agonist at a fixed concentration (typically the EC80). The antagonist should reduce the agonist-induced signal in a dose-dependent manner.
Postulated Signaling Pathway: D2 Dopamine Receptor Antagonism
Many D2 receptor antagonists work by blocking the agonist-induced inhibition of adenylate cyclase, thereby preventing the decrease in intracellular cyclic AMP (cAMP).[2][14][16]
Caption: Antagonism of the Dopamine D2 / Gαi signaling pathway.
Core Protocol: Generic Functional Antagonist Assay (cAMP or IP1 Measurement)
This protocol can be adapted for measuring cAMP (for Gi/Gs-coupled receptors) or IP1 (for Gq-coupled receptors like 5-HT2A).[14][15]
-
Cell Seeding: Seed cells expressing the receptor of interest in an appropriate plate format (e.g., 96-well or 384-well) as determined by your assay kit.
-
Pre-incubation with Antagonist: Wash the cells and replace the medium with a stimulation buffer. Add serial dilutions of 1-Allyl-4-phenylpiperazine (at sub-toxic concentrations) to the wells. Incubate for a short period (e.g., 15-30 minutes) to allow the compound to bind to the receptors.
-
Agonist Stimulation: Add the target agonist at a fixed concentration (e.g., EC80) to all wells except the negative control.
-
Incubation: Incubate for the time specified by your assay kit to allow for the generation of the second messenger (cAMP or IP1).
-
Detection: Lyse the cells and perform the detection step according to the assay kit protocol (e.g., HTRF, ELISA, fluorescence).
-
Data Analysis:
-
Normalize the data with 0% effect being the signal from the agonist-only wells and 100% inhibition being the signal from the unstimulated (basal) wells.
-
Plot the percent inhibition against the log of the antagonist concentration.
-
Use non-linear regression to calculate the IC50, which in this context represents the concentration of the antagonist required to block 50% of the agonist's effect.
-
Section 4: Advanced Troubleshooting & General FAQs
Q1: My results are inconsistent between experiments. What are the common causes?
A1: Lack of reproducibility is a common challenge.[13] Key factors to investigate are:
-
Cell Health & Passage Number: Use cells at a consistent, low passage number and ensure they are healthy and at a consistent confluency at the time of the experiment.
-
Reagent Variability: Prepare fresh dilutions of your compound for every experiment. Avoid using stock solutions that have been thawed multiple times.
-
Assay Conditions: Ensure incubation times, temperatures, and volumes are precisely controlled in every experiment.
Q2: I'm seeing high cytotoxicity even at low concentrations. What should I do?
A2:
-
Check Vehicle Toxicity: Run a dose-response curve with your solvent (DMSO) alone. Sometimes, sensitive cell lines can be affected by DMSO concentrations as low as 0.1%.[13] Aim to keep the final DMSO concentration well below 0.5%.
-
Compound Stability: Ensure your compound has not degraded. Consider obtaining a fresh vial or re-purifying the compound if necessary.
-
Cell Line Sensitivity: The chosen cell line may be particularly sensitive. Consider testing a different, more robust cell line if possible.
Q3: The compound isn't showing any effect in my functional assay. What could be wrong?
A3:
-
Confirm Receptor Expression: Verify that your cell line expresses a functional receptor at a sufficient density.
-
Check Agonist Activity: Ensure your agonist is active and used at an appropriate concentration (EC80).
-
Assay Window: Your assay may not have a large enough signal-to-background window. Optimize the agonist concentration and incubation time to maximize this window.
-
Incorrect Target: The compound may not be active at the receptor you are testing, or it may act through a different mechanism (e.g., as a partial agonist or inverse agonist).[17][18]
Q4: My compound is precipitating when I add it to the culture medium. How can I fix this?
A4: This is a common solubility issue.
-
Lower Final Concentration: The most straightforward solution is to work at lower concentrations.
-
Reduce Solvent Percentage: Ensure the final percentage of DMSO in your medium is as low as possible (ideally <0.5%).
-
Pre-warm Medium: Adding the compound aliquot to pre-warmed (37°C) medium can sometimes help keep it in solution.
-
Check pH: The pH of your final medium can affect the solubility of compounds with ionizable groups.[19]
References
-
Title: Studies of alpha 2-adrenoceptor antagonist potency in vitro: comparisons in tissues from rats, rabbits, dogs and humans Source: PubMed URL: [Link]
-
Title: 5-HT2A Human Serotonin GPCR Cell Based Agonist & Antagonist IP1 LeadHunter Assay Source: Eurofins Discovery URL: [Link]
-
Title: “Selective” serotonin 5-HT2A receptor antagonists Source: PMC URL: [Link]
-
Title: In vitro and in silico analysis of the effects of D2 receptor antagonist target binding kinetics on the cellular response to fluctuating dopamine concentrations Source: PubMed URL: [Link]
-
Title: Serotonergic antagonist effects on trafficking of serotonin 5-HT2A receptors in vitro and in vivo Source: PubMed URL: [Link]
-
Title: Heuristics in optimizing drug properties. (a) Example of in vitro... Source: ResearchGate URL: [Link]
-
Title: 6 Steps for Successful in vitro Drug Treatment Source: Bitesize Bio URL: [Link]
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Title: D2 Dopamine Receptor Assay Source: Innoprot URL: [Link]
-
Title: Developing Effective Dosing Strategies by Leveraging 3D In Vitro Models Source: Crown Bioscience Blog URL: [Link]
-
Title: In vitro and in vivo approaches to the characterization of the alpha2-adrenoceptor Source: PubMed URL: [Link]
-
Title: In vitro studies of dopamine D2 and D3 receptor pharmacology. Full, partial and inverse agonism Source: Gupea URL: [Link]
-
Title: Assays for enhanced activity of low efficacy partial agonists at the D2 dopamine receptor Source: PMC URL: [Link]
-
Title: Everything we know about the 5-HT2A (serotonin) receptor Source: REPROCELL URL: [Link]
-
Title: Comparative Investigation of Cytotoxic Effects of Structurally Diverse Small Molecules and In Silico Analysis of 1‐Acetyl‐4‐(4‐Hydroxyphenyl)piperazine Source: PMC URL: [Link]
-
Title: (PDF) In vitro and in silico analysis of the influence of D 2 antagonist target binding kinetics on the cellular response to fluctuating dopamine concentrations Source: ResearchGate URL: [Link]
-
Title: Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens Source: PMC URL: [Link]
-
Title: Synthesis, Experimental and Computational Evaluation of SERAAK1 as a 5-HT 2A Receptor Ligand Source: MDPI URL: [Link]
-
Title: Synthesis and Cytotoxic Activity Evaluation of Novel Arylpiperazine Derivatives on Human Prostate Cancer Cell Lines Source: MDPI URL: [Link]
-
Title: Phenylpiperazine - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Cytotoxicity of the four piperazine designer drugs after 72-h... Source: ResearchGate URL: [Link]
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Technical Support Center: 1-Allyl-4-phenylpiperazine Stability and Degradation in Solution
Welcome to the technical support center for 1-Allyl-4-phenylpiperazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability and degradation of this compound in solution. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to assist you in your experimental work.
Introduction
1-Allyl-4-phenylpiperazine is a versatile molecule with a chemical structure that includes a phenyl group, a piperazine ring, and an allyl group. This combination of functional groups presents unique stability considerations that are crucial for its handling, storage, and application in research and development.[1][2] Understanding its degradation pathways is essential for developing stable formulations and obtaining reliable experimental results.[1][3]
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: What are the primary factors that can influence the stability of 1-Allyl-4-phenylpiperazine in solution?
The stability of 1-Allyl-4-phenylpiperazine in solution is primarily influenced by several key factors:
-
pH: The piperazine ring contains two nitrogen atoms, making the compound basic. The pH of the solution can significantly affect its stability, with potential for acid- or base-catalyzed hydrolysis.[4][5]
-
Oxidizing Agents: The nitrogen atoms in the piperazine ring are susceptible to oxidation, potentially forming N-oxides. The presence of oxidizing agents, or exposure to atmospheric oxygen, can accelerate this degradation.[4][5]
-
Temperature: Elevated temperatures can increase the rate of all potential degradation reactions, including hydrolysis and oxidation.[4]
-
Light: Exposure to light, particularly UV light, can induce photodegradation. Aromatic systems and molecules with heteroatoms are often susceptible to such degradation.[4][5]
FAQ 2: What are the predicted degradation pathways for 1-Allyl-4-phenylpiperazine?
Based on the chemical structure of 1-Allyl-4-phenylpiperazine, two primary degradation pathways can be anticipated: hydrolysis of the allyl group and oxidation of the piperazine ring.
A. Hydrolytic Degradation (Acid or Base Catalyzed)
The N-allyl group can be susceptible to hydrolysis, particularly under acidic or basic conditions, which could lead to the cleavage of the allyl group and the formation of 1-phenylpiperazine. While the allyl group is generally stable, its cleavage can be catalyzed.[6]
B. Oxidative Degradation
The nitrogen atoms of the piperazine ring are potential sites for oxidation, leading to the formation of N-oxides. This can be initiated by atmospheric oxygen, trace metal ions, or the presence of oxidizing agents like hydrogen peroxide.[4][5]
Below is a diagram illustrating the predicted degradation pathways:
Caption: Predicted degradation pathways of 1-Allyl-4-phenylpiperazine.
FAQ 3: I am observing an unexpected peak in my chromatogram during the analysis of a 1-Allyl-4-phenylpiperazine solution. How can I identify it?
The appearance of a new peak in your chromatogram likely indicates the presence of a degradation product. A systematic approach is necessary for its identification.
Troubleshooting Guide: Identification of Unknown Degradation Products
-
Review Sample Handling and Storage:
-
Causality: Improper handling or storage can introduce variability and degradation. Confirm that the sample was protected from light and stored at the recommended temperature.
-
-
Perform Forced Degradation Studies:
-
Causality: Forced degradation studies intentionally stress the molecule to generate potential degradation products, providing a reference for identifying the unknown peak.[3][7][8]
-
Protocol: Expose solutions of 1-Allyl-4-phenylpiperazine to acidic, basic, oxidative, thermal, and photolytic stress conditions as detailed in the "Experimental Protocols" section below. Analyze these stressed samples alongside your original sample.
-
-
Utilize Mass Spectrometry (MS):
-
Employ Tandem Mass Spectrometry (MS/MS):
-
Causality: MS/MS provides structural information by fragmenting the parent ion.
-
Action: Fragment the ion corresponding to the unknown peak. The fragmentation pattern can help elucidate the structure of the degradant.[5]
-
The following workflow can guide your investigation:
Caption: Workflow for identifying an unknown degradation product.
FAQ 4: How should I design a stability study for 1-Allyl-4-phenylpiperazine in a specific solvent system?
A well-designed stability study is crucial for determining the shelf-life and appropriate storage conditions for your solution. A forced degradation study is an essential first step.[3][8]
Protocol: Forced Degradation Study
Objective: To identify potential degradation products and establish the intrinsic stability of 1-Allyl-4-phenylpiperazine.
Materials:
-
1-Allyl-4-phenylpiperazine
-
Solvent of interest
-
0.1 N Hydrochloric Acid (HCl)
-
0.1 N Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
Calibrated oven and photostability chamber
-
Validated stability-indicating HPLC method
Procedure:
-
Sample Preparation: Prepare solutions of 1-Allyl-4-phenylpiperazine at a known concentration (e.g., 1 mg/mL) in your solvent.
-
Stress Conditions:
-
Acid Hydrolysis: Add an equal volume of 0.1 N HCl. Incubate at 60°C for 24 hours.[4]
-
Base Hydrolysis: Add an equal volume of 0.1 N NaOH. Incubate at 60°C for 24 hours.[4]
-
Oxidative Degradation: Add an equal volume of 3% H₂O₂. Store at room temperature for 24 hours.[4]
-
Thermal Degradation: Store a solution at 80°C for 48 hours.[4]
-
Photostability: Expose a solution to a calibrated light source according to ICH Q1B guidelines.
-
-
Neutralization: For acid and base stressed samples, neutralize the solutions before analysis.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method capable of separating the parent compound from its degradation products.[4]
Data Presentation:
Summarize your findings in a table for easy comparison.
| Stress Condition | Incubation Time | Temperature | % Degradation of 1-Allyl-4-phenylpiperazine | Major Degradation Products (Retention Time) |
| 0.1 N HCl | 24 hours | 60°C | [Insert Data] | [Insert Data] |
| 0.1 N NaOH | 24 hours | 60°C | [Insert Data] | [Insert Data] |
| 3% H₂O₂ | 24 hours | Room Temp | [Insert Data] | [Insert Data] |
| Thermal (Solution) | 48 hours | 80°C | [Insert Data] | [Insert Data] |
| Photolytic | [ICH Q1B] | [ICH Q1B] | [Insert Data] | [Insert Data] |
Analytical Methodologies
A robust analytical method is essential for accurately assessing the stability of 1-Allyl-4-phenylpiperazine. High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry detection is commonly employed for related compounds.[9][10][11]
Recommended HPLC-UV Method Parameters (Starting Point):
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid to improve peak shape).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by the UV spectrum of 1-Allyl-4-phenylpiperazine (a photodiode array detector is recommended for method development).
-
Injection Volume: 10 µL.
For the identification of unknown degradants, LC-MS is highly recommended.[9][10]
References
-
The Stability Study of a Novel Phenylpiperazine Derivative. (2019). Modern Organic Chemistry Research. [Link]
-
The Stability Study of a Novel Phenylpiperazine Derivative. (2019). Isaac Scientific Publishing. [Link]
-
Hydrolytic Deallylation of N‐Allyl Amides Catalyzed by PdII Complexes. (2025). ResearchGate. [Link]
-
Design, Synthesis and Evaluation of Novel 1,4-Disubstituted Piperazine-2,5-dione Derivatives as Antioxidants against H2O2-Induced Oxidative Injury via the IL-6/Nrf2 Loop Pathway. (n.d.). National Center for Biotechnology Information. [Link]
-
Enzymatic N-Allylation of Primary and Secondary Amines Using Renewable Cinnamic Acids Enabled by Bacterial Reductive Aminases. (2022). ACS Sustainable Chemistry & Engineering. [Link]
-
Enzymatic N-Allylation of Primary and Secondary Amines Using Renewable Cinnamic Acids Enabled by Bacterial Reductive Aminases. (n.d.). National Center for Biotechnology Information. [Link]
-
Forced degradation and impurity profiling. (n.d.). ScienceDirect. [Link]
-
Allylamine. (n.d.). Wikipedia. [Link]
-
The Stability Study of a Novel Phenylpiperazine Derivative. (2019). Amanote Research. [Link]
-
Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. (2023). National Center for Biotechnology Information. [Link]
-
Hydrolytic Stability of Crosslinked, Highly Alkaline Diallyldimethylammonium Hydroxide Hydrogels. (2022). National Center for Biotechnology Information. [Link]
-
Analytical Methods. (2010). Royal Society of Chemistry. [Link]
-
Analytical Methods. (2013). OPUS at UTS. [Link]
-
Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research. [Link]
-
Determination of lipophilicity of alpha-(4-phenylpiperazine) derivatives of N-benzylamides using chromatographic and computational methods. (2008). National Center for Biotechnology Information. [Link]
-
Forced Degradation in Pharmaceuticals – A Regulatory Update. (2023). Journal of Pharmaceutical Research International. [Link]
-
Stability Indicating Forced Degradation Studies. (n.d.). Research Journal of Pharmacy and Technology. [Link]
-
Degradation of piperazine by Paracoccus sp. TOH isolated from activated sludge. (2013). National Center for Biotechnology Information. [Link]
-
Piperazine Degradation in Pilot Plants. (2025). ResearchGate. [Link]
-
Pharmaceutical Transformation Products Formed by Ozonation—Does Degradation Occur? (2023). MDPI. [Link]
-
Phenylpiperazine. (n.d.). Wikipedia. [Link]
-
Stability of Synthetic Piperazines in Human Whole Blood. (2018). National Center for Biotechnology Information. [Link]
-
Major Degradation Product Identified in Several Pharmaceutical Formulations against the Common Cold. (2025). ResearchGate. [Link]
Sources
- 1. isaacpub.org [isaacpub.org]
- 2. Phenylpiperazine - Wikipedia [en.wikipedia.org]
- 3. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. library.dphen1.com [library.dphen1.com]
- 8. biomedres.us [biomedres.us]
- 9. Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.rsc.org [pubs.rsc.org]
purification challenges of 1-Allyl-4-phenylpiperazine and its byproducts
Welcome to the technical support center for the purification of 1-Allyl-4-phenylpiperazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with the purification of this compound and its related byproducts. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the successful isolation of high-purity 1-Allyl-4-phenylpiperazine.
I. Understanding the Chemistry: Common Impurities and Side Reactions
The synthesis of 1-Allyl-4-phenylpiperazine, typically achieved through the N-alkylation of 1-phenylpiperazine with an allyl halide (e.g., allyl bromide), can lead to several byproducts.[1][2][3] Understanding the formation of these impurities is the first step toward effective purification.
Common Byproducts in the Synthesis of 1-Allyl-4-phenylpiperazine:
| Impurity | Structure | Formation Mechanism | Analytical Signature (Expected) |
| Unreacted 1-Phenylpiperazine | C₁₀H₁₄N₂ | Incomplete reaction. | Lower Rf on TLC, distinct NMR signals.[4] |
| 1,4-Diallyl-1-phenylpiperazin-1-ium salt (Quaternary Salt) | C₁₆H₂₃N₂⁺ | Over-alkylation of the product.[5][6] | Highly polar, may not move from the baseline on normal-phase TLC. Soluble in aqueous layers during workup. |
| 1,4-Dibenzylpiperazine | C₁₈H₂₂N₂ | If benzyl chloride is used in a related synthesis, this can be a byproduct.[7] | Higher molecular weight visible in MS. |
| Degradation Products | Various | Can form due to improper storage or harsh purification conditions.[8] | Appearance of unexpected spots on TLC or peaks in GC/HPLC. |
The primary challenge in the purification of piperazine-containing compounds is their basic and polar nature, which can lead to issues like peak tailing in chromatography and difficult extractions.[8]
II. Troubleshooting Guide (Q&A Format)
This section addresses specific issues you may encounter during the purification of 1-Allyl-4-phenylpiperazine.
Q1: My 1-Allyl-4-phenylpiperazine is streaking badly on the silica gel column, and I'm getting poor separation. What's happening and how can I fix it?
A1: This is a classic problem when purifying basic compounds like piperazine derivatives on acidic silica gel. The basic nitrogen atoms interact strongly with the acidic silanol groups on the silica surface, leading to peak tailing and poor separation.[9][10]
-
Immediate Solution: Basic Modifier in the Mobile Phase.
-
Add a small amount of a volatile base like triethylamine (NEt₃) or ammonia in methanol to your eluent. A common starting point is 0.5-2% NEt₃ in your solvent system (e.g., ethyl acetate/hexanes).[11] This "competing amine" neutralizes the acidic sites on the silica, allowing your product to elute more symmetrically.[10]
-
-
Alternative Stationary Phases.
-
Column Loading.
-
Ensure you are not overloading the column. Too much crude material will lead to broad peaks and poor separation.[8]
-
Q2: I see a significant amount of a very polar byproduct in my crude reaction mixture that doesn't move from the baseline on my TLC plate. What is it and how do I remove it?
A2: This is likely the 1,4-diallyl-1-phenylpiperazin-1-ium salt, a quaternary ammonium salt formed by over-alkylation of your product.[5][13] These salts are highly polar and often water-soluble.
-
Aqueous Workup: The easiest way to remove this byproduct is during the aqueous workup. Quaternary ammonium salts will preferentially partition into the aqueous layer. Perform a liquid-liquid extraction, ensuring your desired product is in the organic phase. You may need to adjust the pH of the aqueous layer to ensure your product, a tertiary amine, remains in its free base form and stays in the organic solvent.
-
Precipitation/Crystallization: If the quaternary salt is insoluble in your reaction solvent upon cooling, it may precipitate out and can be removed by filtration before proceeding with purification of the filtrate.
Q3: After my column, my product fractions are pure by TLC, but after removing the solvent, the NMR shows residual triethylamine. How can I get rid of it?
A3: Triethylamine is a common additive in chromatography of amines, but its high boiling point can make it difficult to remove completely.
-
Co-evaporation with a High-Vapor-Pressure Solvent: Dissolve your product in a solvent like dichloromethane (DCM) or diethyl ether and re-evaporate. Repeat this process several times. The volatile solvent will form an azeotrope with the triethylamine, aiding in its removal.
-
Acid-Base Extraction: Dissolve the product in a suitable organic solvent (like ethyl acetate or DCM) and wash with a dilute aqueous acid solution (e.g., 1M HCl). Your product will be protonated and move to the aqueous layer, while the triethylamine (if any is left) will also be protonated. Then, basify the aqueous layer with a base like NaOH to deprotonate your product and extract it back into an organic solvent. Wash the organic layer with brine, dry it, and evaporate the solvent. This method is very effective but involves more steps.
Q4: I'm trying to recrystallize my 1-Allyl-4-phenylpiperazine, but it keeps oiling out. What should I do?
A4: "Oiling out" occurs when the compound is too soluble in the chosen solvent, or the cooling process is too rapid.[14]
-
Solvent System Screening: You need to find a solvent system where your product is soluble when hot but sparingly soluble when cold. Try mixed solvent systems. For example, dissolve your compound in a minimal amount of a good solvent (like ethanol or isopropanol) and then slowly add a poor solvent (like water or hexanes) at an elevated temperature until the solution becomes slightly cloudy. Then, allow it to cool slowly.
-
Slow Cooling: Rapid cooling often leads to oiling. Allow the crystallization flask to cool to room temperature slowly, and then place it in an ice bath or refrigerator.
-
Seeding: If you have a small amount of pure crystalline product, add a tiny crystal ("seed") to the supersaturated solution to induce crystallization.
-
Salt Formation: Consider converting the free base to a salt, such as the hydrochloride or dihydrochloride salt.[7] Salts are often more crystalline than the corresponding free bases.[14] You can achieve this by dissolving your product in a solvent like ethanol or isopropanol and adding a solution of HCl in the same solvent.[15]
III. Frequently Asked Questions (FAQs)
Q1: What are the best analytical techniques to check the purity of 1-Allyl-4-phenylpiperazine?
A1: A combination of techniques is ideal:
-
Thin-Layer Chromatography (TLC): Excellent for rapid reaction monitoring and assessing fraction purity during column chromatography.[12]
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful tool for identifying and quantifying volatile impurities. It provides both retention time and mass spectral data for unambiguous identification.[16][17][18]
-
High-Performance Liquid Chromatography (HPLC): Useful for quantitative analysis and for compounds that may not be suitable for GC.[18]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The gold standard for structural confirmation and purity assessment. The presence of impurities can often be detected and quantified by integrating their signals relative to the product signals.[4][19][20]
Q2: What are some typical TLC and column chromatography solvent systems for 1-Allyl-4-phenylpiperazine?
A2:
-
TLC and Column Chromatography: A good starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate. You can gradually increase the polarity to achieve the desired separation. For 1-Allyl-4-phenylpiperazine, a system of 10-30% ethyl acetate in hexanes is a reasonable starting point. Remember to add 0.5-2% triethylamine to the eluent to prevent peak tailing.[11]
Q3: Can I purify 1-Allyl-4-phenylpiperazine by distillation?
A3: While vacuum distillation can be used for liquid amines, it may not be the best choice for 1-Allyl-4-phenylpiperazine if the byproducts have similar boiling points.[14] Also, there is a risk of thermal degradation. Column chromatography or crystallization are generally preferred for achieving high purity.
IV. Experimental Protocols & Visualizations
Protocol 1: Flash Column Chromatography with Basic Modifier
-
TLC Analysis: Determine an appropriate solvent system using TLC. Aim for an Rf value of 0.2-0.3 for 1-Allyl-4-phenylpiperazine. The eluent should contain 1% triethylamine.
-
Column Packing: Pack a silica gel column with the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Adsorb this solution onto a small amount of silica gel, then evaporate the solvent to get a dry powder. Carefully add this powder to the top of the packed column.
-
Elution: Run the column with the eluent, collecting fractions. Monitor the fractions by TLC.
-
Fraction Pooling and Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. To remove residual triethylamine, co-evaporate with dichloromethane (3 x 50 mL).
Visualization: Purification Workflow
Caption: A typical workflow for the purification and analysis of 1-Allyl-4-phenylpiperazine.
Visualization: Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common purification issues.
V. References
-
BenchChem. (2025). Technical Support Center: Purification of Piperazine-Containing Compounds.
-
BenchChem. (2025). Technical Support Center: Purification of Piperazine-2-Thione Derivatives.
-
BenchChem. (2025). Technical Support Center: Purification of 1-(Piperazin-2-yl)ethanol.
-
King Group. (n.d.). Successful Flash Chromatography.
-
Biotage. (n.d.). Successful flash chromatography.
-
ResearchGate. (2013). How to extract/isolate piperazine from water without distillation?.
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?.
-
ARKIVOC. (2006). New intermediates for the selective synthesis of 1-methyl-3-phenylpiperazine and some phenylpiperazine derivatives.
-
Royal Society of Chemistry. (n.d.). Organic & Biomolecular Chemistry.
-
ResearchGate. (n.d.). Synthesis and properties of quaternary ammonium salts on the basis of piperidine.
-
Kuleya, C., Hall, S., Gautam, L., & Cole, M. D. (2014). An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. Analytical Methods, 6(1), 156-163.
-
Wikipedia. (n.d.). Quaternary ammonium cation.
-
Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., ... & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661-667.
-
Organic Syntheses. (n.d.). 1-benzylpiperazine. [Link]
-
Gan, L. H., Deen, G. R., Gan, Y. Y., & Chew, C. H. (1996). Synthesis and Properties of Piperazine Derivatives and Their Quaternary Ammonium Amphiphilic Salts. Journal of Colloid and Interface Science, 183(2), 329-338. [Link]
-
Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. (n.d.). National Institutes of Health. [Link]
-
Alver, Ö., Parlak, C., & Şenyel, M. (2007). FT-IR and NMR investigation of 1-phenylpiperazine: a combined experimental and theoretical study. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 67(3-4), 793-801. [Link]
-
BenchChem. (2025). protocol for N-alkylation of "Methyl Piperazine-2-carboxylate".
-
BenchChem. (2025). Application Notes and Protocols for the Analysis of 1-Benzoylpiperazine using HPLC and GC-MS.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. FT-IR and NMR investigation of 1-phenylpiperazine: a combined experimental and theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quaternary ammonium cation - Wikipedia [en.wikipedia.org]
- 6. Synthesis and Properties of Piperazine Derivatives and Their Quaternary Ammonium Amphiphilic Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 10. biotage.com [biotage.com]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. biotage.com [biotage.com]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil), in collected samples - PMC [pmc.ncbi.nlm.nih.gov]
- 17. An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 18. benchchem.com [benchchem.com]
- 19. scs.illinois.edu [scs.illinois.edu]
- 20. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
Technical Support Center: Minimizing Cytotoxicity of 1-Allyl-4-phenylpiperazine
This technical guide is designed to address the specific challenges of using 1-Allyl-4-phenylpiperazine (APP) in cell-based assays. As a lipophilic, cationic molecule often used as a Sigma receptor probe or CNS-active scaffold, APP presents unique solubility and off-target toxicity profiles that can confound experimental data.
Current Status: Operational Subject: Optimization of 1-Allyl-4-phenylpiperazine (APP) in In Vitro Models Assigned Specialist: Senior Application Scientist, Cell Biology Division
Executive Summary: The "Window of Opportunity"
Researchers often encounter cytotoxicity with 1-Allyl-4-phenylpiperazine not because the molecule is inherently "toxic" in all contexts, but because of a mismatch between the pharmacological window (nanomolar affinity for Sigma receptors) and the physicochemical window (micromolar solubility limits and off-target lysosomotropism).
This guide provides the protocols to align these windows, ensuring your observed effects are specific receptor-mediated events, not artifacts of membrane disruption or phospholipidosis.
Part 1: Pre-Analytical Optimization (Solubility & Vehicle)
Q: My compound precipitates when I add it to the cell culture media. How do I prevent this?
A: This is the most common source of "false" cytotoxicity. APP is a lipophilic base. When a high-concentration DMSO stock hits the aqueous, neutral pH (7.4) culture media, the compound can locally precipitate before dispersing, forming micro-crystals that physically damage cells.
The Solution: The "Intermediate Dilution" Protocol Do not pipette DMSO stock directly into the cell well. Use a serial dilution step in a surfactant-containing buffer or pre-warmed media.
| Step | Action | Rationale |
| 1. Stock Prep | Dissolve APP in 100% DMSO to 10 mM or 50 mM. | High concentration ensures stability and minimizes total DMSO volume later. |
| 2. Intermediate | Dilute stock 1:10 into PBS + 0.1% BSA or serum-free media. Vortex immediately. | BSA acts as a carrier protein, preventing aggregation of the lipophilic piperazine. |
| 3. Final Dose | Add the intermediate solution to your cell wells. | Ensures the cells never see a "shock" of 100% DMSO or precipitated drug. |
Q: What is the maximum DMSO concentration my cells can tolerate with this compound? A: While most cell lines tolerate 0.5% DMSO, phenylpiperazines can synergize with DMSO to permeabilize membranes.
-
Target: < 0.1% final DMSO concentration.
-
Control: Always run a "Vehicle Only" control at the highest DMSO % used.
Part 2: Dose-Response & Kinetic Optimization
Q: I see massive cell death at 50 µM. Is this a specific effect? A: Likely no . At concentrations >10–20 µM, APP acts as a Cationic Amphiphilic Drug (CAD) . It accumulates in lysosomes (ion trapping), causing swelling (vacuolization) and eventual rupture, independent of specific receptor signaling.
Troubleshooting the "Sigma-2 Apoptosis" Artifact: If you are studying Sigma-1 receptor signaling, you must stay below the Sigma-2 activation threshold, as Sigma-2 agonism triggers intrinsic mitochondrial apoptosis.
Recommended Concentration Ranges:
-
Receptor Binding/Signaling: 1 nM – 1 µM (Safe Zone).
-
Off-Target Toxicity Onset: > 10 µM (Danger Zone).
-
Non-Specific Membrane Lysis: > 50 µM (Artifact Zone).
Diagram: The Cytotoxicity Decision Tree
Caption: Diagnostic workflow to distinguish between specific pharmacological effects and non-specific cytotoxicity.
Part 3: Assay Interference & Artifacts
Q: Can APP interfere with my MTT/MTS assay? A: Yes. Phenylpiperazines are secondary/tertiary amines that can occasionally reduce tetrazolium salts (MTT) directly, or alter mitochondrial respiration rates without killing the cell, leading to false "viability" readings.
Validation Protocol:
-
Cell-Free Control: Incubate media + MTT + APP (at highest dose) without cells. If it turns purple, the compound is chemically reducing the dye.
-
Alternative Assay: Use an ATP-based assay (CellTiter-Glo) or LDH release assay (membrane integrity) to cross-validate metabolic assays. LDH is preferred for APP as it is less sensitive to mitochondrial metabolic fluctuations caused by Sigma ligands.
Part 4: Mechanism of Toxicity (The "Why")
Understanding the mechanism is crucial for defense during peer review. APP is a lysosomotropic amine .
-
Entry: At neutral pH (7.4), a fraction of APP is uncharged and crosses the cell membrane.
-
Trapping: It diffuses into lysosomes (pH ~4.5-5.0). There, it becomes protonated (charged) and cannot escape.
-
Toxicity: This accumulation draws water in osmotically, causing lysosomes to swell and eventually burst, releasing cathepsins that trigger cell death.
Diagram: Lysosomotropic Toxicity Mechanism
Caption: Mechanism of Ion Trapping. Lipophilic amines like APP become trapped in acidic lysosomes, leading to non-specific toxicity.
Summary of Recommendations
| Parameter | Recommendation |
| Solvent | DMSO (Stock), PBS+BSA (Intermediate). |
| Max Concentration | Avoid >10 µM unless specifically testing toxicity. |
| Incubation Time | Short exposures (4-6h) reduce lysosomal accumulation artifacts compared to 24-48h. |
| Viability Assay | LDH Release (preferred) or ATP. Avoid MTT if possible. |
| Serum | Use 5-10% FBS. Serum proteins buffer the free drug concentration, reducing shock toxicity. |
References
-
Sigma Receptor Ligand Properties: Detailed characterization of phenylpiperazine derivatives as high-affinity Sigma-1 and Sigma-2 ligands. Source: Journal of Medicinal Chemistry (via NIH/PubMed). Link:
-
Cytotoxicity of Phenylpiperazines: Investigation into the cytotoxic mechanisms (mitochondrial apoptosis) of piperazine derivatives in cancer cell lines. Source: MDPI / International Journal of Molecular Sciences. Link:
-
Lysosomotropism & Cationic Amphiphilic Drugs: Mechanistic explanation of how lipophilic amines (like APP) cause vacuolization and toxicity. Source: National Institutes of Health (PMC). Link:
-
Assay Interference: Protocols for validating viability assays against chemical interference. Source: BenchChem Technical Guides. Link:
Technical Support Center: Improving the Stability of 1-Allyl-4-phenylpiperazine Stock Solutions
Welcome to the technical support center for 1-Allyl-4-phenylpiperazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answers to frequently asked questions regarding the stability of 1-Allyl-4-phenylpiperazine stock solutions. Our goal is to equip you with the necessary knowledge to ensure the integrity and reliability of your experimental results.
Introduction
1-Allyl-4-phenylpiperazine is a versatile molecule utilized in various research and drug development applications. As with many piperazine derivatives, ensuring the stability of its stock solutions is paramount for reproducible and accurate experimental outcomes.[1] The piperazine moiety, while conferring desirable pharmacological properties, can also be susceptible to degradation pathways such as oxidation and hydrolysis, particularly when not handled and stored under optimal conditions.[1][2] This guide provides a structured approach to identifying and mitigating common stability issues.
Troubleshooting Guide
This section addresses specific problems you might encounter with your 1-Allyl-4-phenylpiperazine stock solutions in a question-and-answer format.
Q1: I prepared a stock solution of 1-Allyl-4-phenylpiperazine in DMSO, but I'm observing precipitation after a few freeze-thaw cycles. What is happening and how can I prevent this?
A1: This is a common issue related to the solubility and storage of the compound.
-
Causality: While 1-Allyl-4-phenylpiperazine is generally soluble in organic solvents like DMSO, its solubility can be concentration-dependent.[3] Repeated freeze-thaw cycles can lead to the formation of micro-precipitates as the compound comes out of solution at lower temperatures. The presence of any absorbed atmospheric moisture can also reduce the solvating power of DMSO and contribute to precipitation.[4]
-
Troubleshooting Protocol:
-
Confirm Maximum Solubility: Before preparing a large batch of stock solution, determine the approximate maximum solubility of your specific batch of 1-Allyl-4-phenylpiperazine in DMSO at room temperature.
-
Prepare Aliquots: To avoid repeated freeze-thaw cycles, it is highly recommended to prepare small, single-use aliquots of your stock solution.[5] This ensures that the main stock remains at a stable temperature and is not repeatedly subjected to temperature fluctuations.
-
Storage Conditions: Store the aliquots at -20°C or -80°C in tightly sealed, low-retention vials to minimize solvent evaporation and moisture absorption.[5]
-
Proper Thawing: When you need to use an aliquot, thaw it completely at room temperature and vortex gently to ensure the compound is fully redissolved before adding it to your experimental system.
-
Q2: My experimental results are inconsistent over time, even when using the same stock solution. Could this be due to compound degradation?
A2: Yes, inconsistent results are a strong indicator of compound degradation. [5]
-
Causality: Piperazine derivatives can be susceptible to oxidation, especially at the nitrogen atoms in the piperazine ring.[2] This can be exacerbated by exposure to air (oxygen), light, and elevated temperatures. The allyl group may also be a site for oxidative cleavage. Hydrolysis is another potential degradation pathway, particularly if the stock solution has been exposed to moisture.[1]
-
Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting inconsistent experimental results.
-
Preventative Measures:
-
Inert Atmosphere: When preparing stock solutions, consider purging the vial with an inert gas like nitrogen or argon before sealing to minimize exposure to oxygen.[2]
-
Light Protection: Store stock solutions in amber vials or wrap clear vials in aluminum foil to protect the compound from photodegradation.[5][6]
-
Solvent Purity: Use high-purity, anhydrous solvents to prepare your stock solutions.
-
pH Consideration: The stability of piperazine derivatives can be pH-dependent.[1][5] While stock solutions are typically prepared in a non-aqueous solvent like DMSO, the pH of your aqueous experimental media can influence the stability of the compound once diluted.
-
Q3: I've noticed a slight color change in my 1-Allyl-4-phenylpiperazine stock solution over time. Is this a cause for concern?
A3: A color change is often an early indicator of chemical degradation and should be taken seriously.
-
Causality: The formation of colored byproducts is frequently associated with oxidative degradation pathways. These byproducts, even in small amounts, can potentially interfere with your experiments or have their own biological activity.
-
Recommended Action:
-
Discard the Solution: It is best practice to discard any stock solution that has changed in appearance.
-
Prepare a Fresh Solution: Prepare a new stock solution following the best practices outlined in this guide (e.g., use of high-purity solvent, aliquoting, proper storage).
-
Analytical Verification (Optional): For critical applications, you can use analytical techniques like High-Performance Liquid Chromatography (HPLC) to assess the purity of your stock solution over time. A stability-indicating HPLC method can separate the parent compound from its degradation products.[5]
-
Frequently Asked Questions (FAQs)
What is the recommended solvent for preparing 1-Allyl-4-phenylpiperazine stock solutions?
For most biological applications, high-purity, anhydrous DMSO is the recommended solvent due to its broad solvating power and compatibility with many experimental systems.[7] For other applications, solvents like ethanol or methanol may also be suitable, but their volatility and potential reactivity should be considered.[8] Always ensure the final concentration of the organic solvent in your assay is low enough to not affect the experimental outcome (typically <0.5% for DMSO).[7]
What are the optimal storage conditions for 1-Allyl-4-phenylpiperazine stock solutions?
A summary of recommended storage conditions is provided in the table below.
| Parameter | Recommendation | Rationale |
| Temperature | -20°C or -80°C[5] | Slows down chemical degradation reactions.[2] |
| Light Exposure | Store in amber vials or protect from light.[5] | Prevents photodegradation. |
| Atmosphere | Store in tightly sealed containers. Consider purging with inert gas.[2] | Minimizes oxidation. |
| Moisture | Use anhydrous solvents and store in a dry environment.[4] | Prevents hydrolysis.[1][2] |
| Container | Use chemically resistant vials (e.g., glass or polypropylene).[4] | Prevents leaching or reaction with the container material. |
How can I improve the aqueous solubility of 1-Allyl-4-phenylpiperazine for my experiments?
Poor aqueous solubility can be a challenge with phenylpiperazine derivatives.[7] Here are some strategies:
-
pH Adjustment: As a basic compound, the aqueous solubility of 1-Allyl-4-phenylpiperazine is expected to increase at a lower pH due to the protonation of the piperazine nitrogens.[7][9]
-
Salt Formation: For formulation development, converting the free base to a salt (e.g., hydrochloride) can significantly enhance aqueous solubility.[7] The hydrochloride salt of 1-phenylpiperazine is commercially available and demonstrates this principle.[10]
-
Use of Co-solvents: In some cases, the use of a small amount of a water-miscible organic co-solvent in the final aqueous solution can help maintain solubility.[7]
What are the primary degradation pathways for piperazine-containing compounds?
The primary degradation pathways for piperazine derivatives include:
-
Oxidation: The nitrogen atoms of the piperazine ring are susceptible to oxidation.[2]
-
Hydrolysis: The piperazine ring can undergo hydrolysis, especially in the presence of moisture and at non-optimal pH.[1]
-
Photodegradation: Exposure to light, particularly UV light, can induce degradation.[1]
The following diagram illustrates a simplified potential degradation pathway.
Caption: Potential degradation pathways for 1-Allyl-4-phenylpiperazine.
By understanding the chemical properties of 1-Allyl-4-phenylpiperazine and implementing the proper handling and storage procedures outlined in this guide, you can significantly enhance the stability of your stock solutions and ensure the reliability of your research.
References
- Biosynce. (2025, August 4). What are the stability conditions of piperazine?
- Amine Storage Conditions: Essential Guidelines for Safety. (2025, April 10).
- Benchchem. (2025). Technical Support Center: Enhancing the Stability of Piperazine-Containing Drugs.
- Santa Cruz Biotechnology. 1-Phenylpiperazine.
- Freeman, E., & Rochelle, G. T. (2012). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. Energy Procedia, 23, 119-128.
- Mastering Chemical Storage: Best Practices for Safer Labs and Empowered Teams. (2025, September 22).
- Benchchem. (2025, December).
- Fisher Scientific. (2025, December 25).
- Gajewska, M., Płazińska, A., & Płaziński, W. (2019).
- Thermo Fisher Scientific. (2013, January 21).
- Thermo Fisher Scientific. (2025, September 7). SAFETY DATA SHEET - 1-Phenylpiperazinium chloride.
- LGC Standards. (2023, September 13).
- Chemical Storage Safety: Acids, Bases & Solvents Best Practices. (2026, March 3).
- Augspurger, A., & Perriello, R. Best Practices for Proper Chemical Storage. The Synergist.
- Chemical Storage Solutions: Best Practices for Safe Handling and Preserv
- Benchchem. 1-Phenyl-4-(4-pyridinyl)piperazine: A Technical Guide to its Solubility and Stability.
- Wikipedia. Phenylpiperazine.
- PubChem. 1-Allylpiperazine.
- CymitQuimica. CAS 3074-43-9: 1-Methyl-4-phenylpiperazine.
- Guidechem. 1-Phenylpiperazine 92-54-6 wiki.
- ResearchGate. (2025, October 30).
- Sigma-Aldrich. 1-Phenylpiperazine 99 92-54-6.
- PubChem. 1-Phenylpiperazine.
- Journal of Materials Chemistry A (RSC Publishing).
- Sigma-Aldrich. 1-Phenylpiperazine hydrochloride 99%.
- PubChem. 1-Ethyl-4-phenylpiperazine.
Sources
- 1. isaacpub.org [isaacpub.org]
- 2. biosynce.com [biosynce.com]
- 3. CAS 3074-43-9: 1-Methyl-4-phenylpiperazine | CymitQuimica [cymitquimica.com]
- 4. diplomatacomercial.com [diplomatacomercial.com]
- 5. benchchem.com [benchchem.com]
- 6. labcorescientific.com [labcorescientific.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Page loading... [wap.guidechem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. 1-フェニルピペラジン 塩酸塩 99% | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Optimizing Experimental Consistency with 1-Allyl-4-phenylpiperazine
Introduction: The "Privileged Scaffold" Paradox
Welcome to the Technical Support Center. You are likely here because your data with 1-Allyl-4-phenylpiperazine (APP) is showing high variance, unexpected IC50 shifts, or "noisy" background signals.
The Root Cause: APP belongs to the N-substituted phenylpiperazine class.[1] While this is a "privileged scaffold" in medicinal chemistry—meaning it can bind to a wide array of G-Protein Coupled Receptors (GPCRs)—this versatility is also its greatest liability in early-stage research. It is a "promiscuous" ligand that often exhibits polypharmacology, binding not just to your target (likely Sigma receptors or 5-HT), but also to Dopamine and Adrenergic receptors.
This guide breaks down the sources of inconsistency into three actionable modules: Chemical Integrity , Solubility Physics , and Receptor Pharmacology .
Module 1: Chemical Integrity & Storage
Prerequisite Check: Is your molecule actually what you think it is?
Q: My compound has turned from a white solid/clear oil to a yellow/brownish color. Is it still usable?
A: Do not use it. This indicates oxidative degradation. [1]
The Mechanism: APP contains two high-risk structural motifs for oxidation:
-
The Allyl Group: The alkene moiety is susceptible to autoxidation, particularly if exposed to light or air, leading to epoxide formation or polymerization.[1]
-
The Piperazine Nitrogen: The tertiary amines are prone to forming N-oxides over time.[1]
The Protocol (Self-Validating Storage):
-
Immediate Action: Discard the yellowed batch. Oxidation products can act as electrophiles, covalently modifying your receptors and producing false "high affinity" data (irreversible binding artifacts).
-
Correct Storage: Store the solid as the Hydrochloride (HCl) salt , not the free base. The salt form protonates the nitrogens, significantly reducing their reactivity to oxygen.
Module 2: Solubility & Solution Preparation
Prerequisite Check: Is your drug actually reaching the receptor?
Q: I see variability in potency (Ki/EC50) between replicates, and sometimes the compound precipitates in PBS.
A: You are likely fighting the "Free Base Crash" at physiological pH.
The Mechanism: Phenylpiperazines are lipophilic bases.[1][3] The pKa of the piperazine nitrogen is typically around 8.5 – 9.0 .[1]
-
At pH 7.4 (Assay Buffer): A significant fraction of the molecule exists in the uncharged (free base) form.
-
The Risk: The free base is highly lipophilic (LogP > 2.0) and poorly soluble in aqueous buffers. If you dilute directly from DMSO into PBS, the compound may "crash out" as invisible micro-precipitates, effectively lowering the actual concentration in the well.
Troubleshooting Protocol:
-
DMSO Limit: Ensure your final DMSO concentration is 0.1% - 0.5% . Below this, the compound may not stay in solution; above this, DMSO may perturb the membrane bilayer.
-
Serial Dilution Strategy:
-
Wrong: 10 mM DMSO Stock
PBS (Risk of crash).[1] -
Right: 10 mM DMSO Stock
1 mM in 100% DMSO Intermediate dilution in buffer (with vigorous vortexing) Final Assay Well.
-
-
Visual Check: Use a nephelometer or simple visual inspection against a dark background for turbidity at the highest concentration (e.g., 10 µM).[1]
Table 1: Solubility Profile of 1-Allyl-4-phenylpiperazine
| Solvent | Form | Solubility Limit | Usage Recommendation |
| Water (pH 7.0) | Free Base | < 0.1 mg/mL (Insoluble) | Avoid. Will precipitate. |
| Water (pH 7.0) | HCl Salt | > 10 mg/mL | Good for initial stocks, but check pH stability. |
| DMSO | Both | > 50 mg/mL | Preferred for Master Stocks (-20°C).[1] |
| Ethanol | Free Base | > 20 mg/mL | Usable, but evaporation alters concentration.[1] |
Module 3: Biological Assay Variability (The "Promiscuity Trap")
Prerequisite Check: Are you measuring the right target?
Q: My binding curves are shallow (Hill slope < 1.0) or biphasic. What is happening?
A: You are observing "Polypharmacology in Action."[1] APP is binding to multiple targets simultaneously.
The Mechanism: APP is often used as a Sigma Receptor ligand, but it retains the "phenylpiperazine pharmacophore" which has high affinity for:
-
Dopamine D2/D3 Receptors: (Ki often < 100 nM).[1]
If you are running a radioligand binding assay using a non-selective radiotracer (like [3H]-DTG for Sigma receptors), APP will displace the radioligand from all these sites, creating a complex, multi-site inhibition curve.
Q: I am trying to measure Sigma-2 binding using (+)-pentazocine to mask Sigma-1, but the results are erratic.
A: Stop using the standard "Masking" protocol.[1][7] It is flawed for this scaffold.
Expert Insight: Recent studies indicate that high concentrations of (+)-pentazocine (used to "mask" Sigma-1 sites) can actually interfere with Sigma-2 binding or be displaced by high-affinity ligands like APP [1, 2]. Furthermore, APP itself may have different affinities for the "masked" state vs. the native state.[1]
The Correct Protocol (The "Clean System" Approach): Instead of masking, you must use biologically isolated systems :
-
Cell Lines: Use MCF7 cells (which naturally express high Sigma-2 and negligible Sigma-1) rather than attempting to mask Sigma-1 in brain homogenates [2].
-
Knockout Controls: Validate your signal using TMEM97 (Sigma-2) knockout cell lines to define true "Specific Binding."[1]
Visualizing the Troubleshooting Logic
The following diagram illustrates the decision matrix for addressing inconsistent data with APP.
Figure 1: Decision Matrix for troubleshooting experimental variability with 1-Allyl-4-phenylpiperazine.
Module 4: The "Promiscuity" Signaling Network
To understand why your functional assays (e.g., Calcium Flux or cAMP) might be giving "off-target" results, you must visualize the receptor network APP engages.
Figure 2: The Pharmacological Interaction Network of APP. Note that "Off-Target" binding to 5-HT1A can mimic or mask Sigma receptor effects in functional assays.[1]
References
-
Zeng, C., et al. (2020).[1] Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. Frontiers in Pharmacology.[1][4]
-
Mach, R. H., et al. (2016).[1] Sigma Receptor Binding Assays.[1][4][8][9] Current Protocols in Pharmacology.[1]
-
PubChem Database. (2023).[1] 1-Phenylpiperazine Compound Summary (Parent Scaffold). National Center for Biotechnology Information.[1]
-
RSC Publishing. (2013).[1] Convenient one-pot synthesis of piperazine derivatives for imaging Sigma-1 receptors.[1][10]
Sources
- 1. 1-Phenylpiperazine | C10H14N2 | CID 7096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. isaacpub.org [isaacpub.org]
- 4. med.upenn.edu [med.upenn.edu]
- 5. 1-フェニルピペラジン ≥97.0% | Sigma-Aldrich [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. Frontiers | Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors [frontiersin.org]
- 8. Characterization of pulmonary sigma receptors by radioligand binding - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Convenient one-pot synthesis of 1-(4-(4-(2-[18F]fluoroethoxy)phenyl)piperazin-1-yl)ethanone ([18F]FEt-PPZ) for imaging tumors expressing sigma-1 receptors - RSC Advances (RSC Publishing) [pubs.rsc.org]
optimization of reaction conditions for allylation of 1-phenylpiperazine
Technical Support Center: Optimization of 1-Phenylpiperazine Allylation
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond standard reaction recipes. The N-allylation of 1-phenylpiperazine is a critical transformation in medicinal chemistry, particularly for synthesizing dopamine and serotonin receptor ligands . However, achieving high yields without side reactions requires a deep understanding of reaction kinetics, thermodynamics, and chemoselectivity.
This guide provides field-proven troubleshooting strategies, optimization data, and self-validating protocols to ensure your success at the bench.
Mechanistic Strategies & Workflow
When designing an allylation protocol for 1-phenylpiperazine, you must first select the appropriate mechanistic pathway based on your substrate's complexity and your chemoselectivity requirements.
-
Direct Nucleophilic Substitution (SN2): This is the standard method utilizing an allyl halide (e.g., allyl bromide) and a mild inorganic base. It is operationally simple and offers rapid kinetics but is prone to over-alkylation if poorly controlled .
-
Palladium-Catalyzed Tsuji-Trost Allylation: This method utilizes allylic acetates or carbonates alongside a Pd(0) catalyst. It is the superior choice when dealing with sterically hindered allylic systems or when high chemoselectivity and enantioselectivity are required .
Figure 1: Decision matrix for selecting the optimal allylation pathway for 1-phenylpiperazine.
Troubleshooting & FAQs (Expert Q&A)
Q1: I am using allyl chloride instead of allyl bromide for an SN2 allylation, but my conversion stalls at 40%. How can I drive the reaction to completion? A: Allyl chloride is significantly less electrophilic than allyl bromide due to the higher bond dissociation energy of the C–Cl bond. To optimize this without switching your primary reagent, implement an in situ Finkelstein reaction. Add a catalytic amount (0.1 to 0.2 equivalents) of Sodium Iodide (NaI) to your reaction mixture in acetonitrile (MeCN). The iodide ion acts as a nucleophilic catalyst, displacing the chloride to transiently form the highly reactive allyl iodide, which is then rapidly consumed by 1-phenylpiperazine.
Q2: My SN2 reaction yields a complex mixture containing quaternary ammonium salts. How do I prevent over-alkylation? A: While 1-phenylpiperazine is a secondary amine, the resulting N-allyl-1-phenylpiperazine is a tertiary amine that remains highly nucleophilic. Over-alkylation occurs when the local concentration of the allyl halide is too high, or the temperature is poorly controlled.
-
Causality & Fix: The initial SN2 alkylation is highly exothermic. You must cool the 1-phenylpiperazine and base suspension to 0 °C before adding the electrophile. Furthermore, add the allyl bromide dropwise over 15–30 minutes to maintain a low steady-state concentration of the electrophile . Strictly limit the allyl bromide stoichiometry to 1.05 equivalents.
Q3: When scaling up the Tsuji-Trost allylation, my palladium catalyst crashes out as a black precipitate, and the yield plummets. What causes this? A: The appearance of "palladium black" indicates the decomposition of your active Pd(0) species into inactive bulk palladium metal. This is almost always caused by oxygen infiltration or ligand oxidation.
-
Causality & Fix: The catalytic cycle relies on the formation of a delicate η³-allyl-Pd complex . If oxygen is present, phosphine ligands (like PPh3 or dppe) oxidize to phosphine oxides, stripping the Pd(0) of its stabilizing coordination sphere. Ensure your solvents (especially THF or DMF) are strictly degassed using the freeze-pump-thaw method or sparged with Argon for at least 30 minutes prior to use.
Figure 2: Troubleshooting workflow for resolving incomplete conversion in SN2 allylation.
Q4: How do I efficiently separate the N-allylated product from unreacted 1-phenylpiperazine without relying solely on column chromatography? A: You can exploit chemical trapping during the workup. Add a mild electrophilic scavenger (such as polymer-supported benzoyl chloride or a small amount of acetic anhydride) to the crude mixture. This selectively acylates the unreacted secondary amine (1-phenylpiperazine), converting it into a neutral amide. Your target tertiary amine remains basic and can be easily separated via a standard acidic aqueous extraction (using 1M HCl), leaving the neutral impurities in the organic layer.
Optimization Data Summaries
To establish the most reliable baseline conditions, we have compiled optimization matrices for both SN2 and Tsuji-Trost pathways.
Table 1: SN2 Optimization Matrix (1-Phenylpiperazine + Allyl Bromide)
| Base (1.2 eq) | Solvent | Temp (°C) | Time (h) | Conversion (%) | Isolated Yield (%) |
| Et3N | CH2Cl2 | 25 | 12 | 75 | 68 |
| K2CO3 | DMF | 60 | 4 | 85 | 72 |
| K2CO3 | Acetone | 56 | 4 | 92 | 84 |
| K2CO3 | MeCN | 0 to 25 | 6 | >98 | 94 |
Mechanistic Insight: MeCN provides the optimal balance of base solubility and dielectric constant to stabilize the SN2 transition state, outperforming non-polar solvents and avoiding the difficult aqueous workup associated with DMF .
Table 2: Tsuji-Trost Optimization Matrix (1-Phenylpiperazine + Cinnamyl Acetate)
| Catalyst (mol%) | Ligand | Solvent | Temp (°C) | Time (h) | Isolated Yield (%) |
| Pd(OAc)2 (5%) | PPh3 | THF | 65 | 12 | 55 |
| Pd2(dba)3 (2.5%) | PPh3 | CH2Cl2 | 25 | 24 | 62 |
| Pd2(dba)3 (2.5%) | dppe | THF | 50 | 8 | 88 |
| Cellulose-Pd (5%) | None | DMF | 110 | 15 | 92* |
Mechanistic Insight: Bidentate ligands like dppe suppress β-hydride elimination and stabilize the active Pd-complex better than monodentate PPh3. (Note: Heterogeneous supported-Pd catalysts offer excellent yields and recyclability but require significantly higher thermal activation .)
Validated Experimental Protocols
Protocol A: Optimal SN2 N-Allylation (Self-Validating System)
This protocol utilizes charge-accelerated kinetics and precise thermal control to prevent over-alkylation.
-
Preparation: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 1-phenylpiperazine (5.00 mmol, 1.00 equiv) and anhydrous Acetonitrile (MeCN, 15 mL).
-
Base Addition: Add finely powdered, anhydrous K2CO3 (5.50 mmol, 1.10 equiv).
-
Validation Check: The suspension should be easily stirrable. Clumping indicates moisture contamination in the base, which will hydrolyze the allyl bromide.
-
-
Cooling & Electrophile Addition: Submerge the flask in an ice-water bath (0 °C). Add allyl bromide (5.25 mmol, 1.05 equiv) dropwise over 15 minutes using a syringe pump or addition funnel.
-
Causality: The initial alkylation is highly exothermic; thermal runaway accelerates the secondary reaction of the newly formed tertiary amine with excess allyl bromide, leading to quaternary ammonium salt formation.
-
-
Reaction Propagation: Remove the ice bath and allow the mixture to warm to room temperature (20–25 °C). Stir for 6 hours.
-
Monitoring: Check reaction progress via TLC (Eluent: 50% EtOAc in Hexanes). The starting material (Rf ~0.2) should disappear, replaced by a higher running spot (Rf ~0.6, UV active).
-
Workup: Filter the suspension through a Celite pad to remove inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve the residue in EtOAc (30 mL) and wash with saturated aqueous NaHCO3 (2 × 15 mL) and brine (15 mL). Dry over anhydrous Na2SO4, filter, and concentrate to yield the pure N-allyl-1-phenylpiperazine.
Protocol B: Palladium-Catalyzed Tsuji-Trost Allylation
This protocol is designed for sterically hindered or sensitive allylic acetates requiring high chemoselectivity.
-
Catalyst Pre-activation: In a Schlenk flask under a strict Argon atmosphere, dissolve Pd2(dba)3 (0.025 mmol, 2.5 mol%) and dppe (0.05 mmol, 5 mol%) in rigorously degassed THF (5 mL). Stir at room temperature for 15 minutes.
-
Validation Check: A color shift to a clear, pale yellow indicates the successful formation of the active Pd(0)-ligand complex. If the solution turns black, oxygen has infiltrated the system, and the catalyst is dead.
-
-
Substrate Addition: In a separate vial, dissolve the allylic acetate (1.00 mmol, 1.00 equiv) and 1-phenylpiperazine (1.20 mmol, 1.20 equiv) in degassed THF (3 mL).
-
Coupling: Transfer the substrate solution to the Schlenk flask via a cannula to maintain the inert atmosphere.
-
Heating: Heat the reaction mixture to 50 °C and stir for 8 hours.
-
Workup: Cool to room temperature, quench with water (5 mL), and extract with diethyl ether (3 × 10 mL). Dry the combined organic layers over MgSO4, concentrate under reduced pressure, and purify via silica gel flash chromatography.
References
-
Title: Profiling of LINS01 compounds at human dopamine D2 and D3 receptors Source: Journal of Chemical Sciences (Indian Academy of Sciences) URL: [Link]
-
Title: Catalytic Asymmetric Synthesis of Diketopiperazines by Intramolecular Tsuji–Trost Allylation: Optimization of Reaction Conditions Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]
-
Title: Reshuffle Bonds by Ball Milling: A Mechanochemical Protocol for Charge-Accelerated Aza-Claisen Rearrangements Source: PubMed Central (PMC) URL: [Link]
-
Title: Tsuji–Trost N-Allylation with Allylic Acetates by Using a Cellulose–Palladium Catalyst Source: UNL Institutional Repository (University of Nebraska-Lincoln) URL: [Link]
preventing oxidation and degradation of 1-Allyl-4-phenylpiperazine during storage
A Guide to Preventing Oxidation and Degradation During Storage
Welcome to the technical support guide for 1-Allyl-4-phenylpiperazine. This document is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable compound. As a molecule with multiple reactive sites, 1-Allyl-4-phenylpiperazine is susceptible to environmental factors that can compromise its purity and activity. This guide provides in-depth, field-proven insights and protocols to mitigate these risks.
Quick Reference: Recommended Storage Conditions
For immediate guidance, the following table summarizes the optimal storage conditions for 1-Allyl-4-phenylpiperazine based on intended use and duration.
| Parameter | Short-Term Storage (< 1 month) | Long-Term Storage (> 1 month) |
| Temperature | 2–8°C (Refrigerated) | -20°C (Frozen) |
| Atmosphere | Inert Gas (Nitrogen or Argon) Blanket[1][2] | Inert Gas (Argon preferred) Atmosphere[2] |
| Light | Protect from light (Amber vial)[1] | Store in darkness (Amber vial inside a box) |
| Container | Original manufacturer's bottle (e.g., Sure/Seal™) or glass vial with PTFE-lined cap[3][4] | Aliquoted into smaller, single-use glass vials with PTFE-lined septa caps to minimize repeat exposures.[3][4] |
| Handling | Use inert gas techniques (e.g., Schlenk line) for all transfers.[2][3] | All handling and aliquoting should be performed in a controlled inert atmosphere (e.g., glovebox).[2] |
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of 1-Allyl-4-phenylpiperazine degradation?
A1: The degradation of 1-Allyl-4-phenylpiperazine is primarily driven by oxidation. The molecule has two main sites vulnerable to atmospheric oxygen: the allylic position and the tertiary amines of the piperazine ring.[5] Secondary factors that accelerate degradation include exposure to moisture, light, and elevated temperatures.[1][6]
Q2: My solution of 1-Allyl-4-phenylpiperazine has turned slightly yellow. Is it still usable?
A2: A color change, typically to a pale yellow or brown, is a common visual indicator of oxidation. While the compound may still retain some activity, its purity is compromised. For sensitive applications requiring high purity, it is strongly recommended to use a fresh, uncompromised lot or repurify the material. The color change signifies the formation of degradation products which could interfere with your experiments.[7]
Q3: Why is an inert atmosphere so critical for this compound?
A3: An inert atmosphere, using gases like nitrogen or argon, is essential because it displaces atmospheric oxygen, the primary reactant in the degradation process.[2][7] Argon is denser than air and can provide a more stable protective layer over the compound compared to nitrogen, making it the preferred choice for long-term storage.[2] Rigorous exclusion of air and moisture is the most effective strategy to maintain the compound's integrity.[2]
Q4: Can I add an antioxidant to my solution for better stability?
A4: Yes, in some applications, adding an antioxidant can provide additional protection. A common choice for organic compounds is Butylated Hydroxytoluene (BHT), a radical scavenger. However, you must first validate that the antioxidant does not interfere with your downstream experiments. Amine-specific antioxidants, such as secondary diaryl amines, are also effective but require similar validation.[8][9][10]
Q5: What are the potential degradation products I should look for analytically?
A5: Degradation can result in a variety of products. Key species to monitor for include the N-oxide of the piperazine ring and products of allylic oxidation, such as the corresponding allyl alcohol or enone.[11][5][12] These can be identified and quantified using techniques like HPLC, LC-MS, and GC-MS.[13][14][15]
Visualizing the Challenge: Potential Sites of Oxidation
To understand the necessity of the protective measures described, it is crucial to recognize the chemically vulnerable sites on the 1-Allyl-4-phenylpiperazine molecule.
Caption: Key sites on 1-Allyl-4-phenylpiperazine vulnerable to oxidation.
Troubleshooting Guide
This section addresses specific issues you may encounter and provides actionable solutions.
Issue 1: Rapid Discoloration of the Compound in Solution
-
Observation: A freshly prepared solution of 1-Allyl-4-phenylpiperazine in a common organic solvent (e.g., DCM, Methanol) turns yellow within hours or a few days.
-
Primary Cause: The solvent was not properly de-gassed, and the dissolved oxygen is rapidly oxidizing the compound. The headspace in the vial also contains oxygen.
-
Troubleshooting Steps:
-
Solvent Purity: Ensure you are using high-purity, anhydrous grade solvents.
-
Solvent De-gassing: Before preparing your solution, thoroughly de-gas the solvent. The most effective method is to bubble dry argon or nitrogen through the solvent for 15-30 minutes.
-
Inert Atmosphere Blanketing: After preparing the solution, flush the headspace of the vial with an inert gas before sealing the cap.
-
Storage: Store the solution at the recommended low temperature (2-8°C) and protected from light.[1]
-
Issue 2: Inconsistent Results or Loss of Activity in Biological Assays
-
Observation: Experiments using a stock solution of 1-Allyl-4-phenylpiperazine show diminishing effects over time, or results are not reproducible between newly prepared and older solutions.
-
Primary Cause: The compound has likely degraded in the stock solution due to repeated handling, temperature cycling, and exposure to air.
-
Troubleshooting Steps:
-
Aliquot Your Stock: Upon receiving a new batch of the compound, perform a single, large-scale dissolution under strict inert atmosphere conditions (preferably in a glovebox). Immediately aliquot the stock solution into multiple smaller, single-use vials.[4]
-
Minimize Freeze-Thaw Cycles: Store the aliquots at -20°C or -80°C. For each experiment, retrieve and thaw only one vial. Discard any unused portion of the thawed aliquot to prevent degradation from moisture condensation and re-exposure to air.[1]
-
Purity Check: Periodically check the purity of a representative aliquot from the batch using a qualified analytical method (e.g., HPLC) to ensure stability over the storage period.
-
Issue 3: Appearance of New Peaks in Chromatographic Analysis (HPLC, GC-MS)
-
Observation: Analysis of a stored sample shows additional peaks that were not present in the initial analysis of the compound.
-
Primary Cause: These new peaks represent degradation products. Their presence confirms that the storage conditions are inadequate.
-
Troubleshooting Steps:
-
Review Storage Protocol: Immediately audit your entire storage and handling procedure against the recommendations in this guide. Use the decision tree below to select the optimal protocol.
-
Identify Degradants: If possible, use mass spectrometry (LC-MS or GC-MS) to identify the mass of the new peaks. This can help confirm the degradation pathway (e.g., an increase of 16 amu may suggest N-oxidation or hydroxylation).[13][16]
-
Implement Corrective Actions: Discard the compromised stock. Obtain fresh material and implement a more rigorous storage protocol, such as moving from a simple nitrogen blanket to glovebox-prepared argon-sealed aliquots stored at a lower temperature.
-
Decision Workflow for Optimal Storage
This workflow provides a logical path to determine the appropriate storage and handling strategy for your specific laboratory needs.
Caption: Decision tree for selecting the correct storage protocol.
Experimental Protocols
Protocol 1: Preparing a Solution Under an Inert Atmosphere
This protocol describes the standard procedure for preparing a stock solution using a Schlenk line to ensure an oxygen-free environment.
Materials:
-
1-Allyl-4-phenylpiperazine
-
Anhydrous, de-gassed solvent
-
Oven-dried glassware (e.g., round-bottom flask, vials)
-
Schlenk line with dual vacuum/inert gas manifold
-
Syringes and needles (oven-dried)
-
Rubber septa
Procedure:
-
Glassware Preparation: Ensure all glassware is thoroughly dried in an oven at >120°C for at least 4 hours and allowed to cool in a desiccator or under a stream of inert gas.[3]
-
System Purge: Assemble the glassware (e.g., a flask with a septum) and connect it to the Schlenk line.
-
Evacuate and Refill: Carefully evacuate the flask using the vacuum line, then refill it with inert gas (nitrogen or argon). Repeat this "vac-refill" cycle at least 3-5 times to remove all atmospheric gases.
-
Compound Addition: Weigh the 1-Allyl-4-phenylpiperazine in a separate vial. Briefly remove the septum from the purged flask under a positive flow of inert gas and quickly add the solid. Reseal the flask immediately.
-
Solvent Transfer: Using a clean, dry syringe, pierce the septum of the de-gassed solvent bottle. Draw the required volume of solvent. It is good practice to flush the syringe with inert gas first.
-
Solution Preparation: Carefully inject the solvent into the flask containing the compound. The positive pressure in the flask should be vented via a needle connected to an oil bubbler to prevent over-pressurization.[4]
-
Storage: Once the solid is fully dissolved, the solution can be used directly from the flask or transferred via cannula or syringe to smaller, pre-purged storage vials. Store vials in a cool, dark place.[1][2]
Protocol 2: Analytical Assessment of Degradation
This protocol provides a general framework for using High-Performance Liquid Chromatography (HPLC) to assess the purity and stability of your compound.
Objective: To quantify the percentage of 1-Allyl-4-phenylpiperazine and detect the presence of degradation products.
| Technique | Information Provided | Typical Use Case |
| HPLC-UV | Quantitative purity assessment. Detects new peaks with chromophores. | Routine quality control, stability testing.[17] |
| LC-MS | Purity assessment plus molecular weight identification of parent compound and impurities. | Degradation product identification, forced degradation studies.[18][14] |
| GC-MS | Analysis of volatile and thermally stable compounds and their degradation products. | Orthogonal method to confirm purity and identify volatile degradants.[13][14] |
| ¹H NMR | Structural confirmation. Can detect major impurities if their signals do not overlap. | Initial characterization and confirmation of structure. |
General HPLC Procedure:
-
Reference Standard: Prepare a solution of a fresh, high-purity standard of 1-Allyl-4-phenylpiperazine at a known concentration.
-
Sample Preparation: Prepare a solution of the test sample (the stored compound) at the same concentration.
-
Chromatography: Inject both the reference and test samples onto a suitable HPLC column (e.g., C18 reverse-phase). Use a mobile phase that provides good peak shape and resolution (e.g., a gradient of acetonitrile and water with a modifier like formic acid or TFA).
-
Data Analysis:
-
Compare the chromatograms. Note any new peaks in the test sample.
-
Integrate the area of all peaks. Calculate the purity of the test sample by dividing the area of the main peak by the total area of all peaks.
-
A significant decrease in the main peak area and the appearance of new peaks indicate degradation. Forced degradation studies under acidic, basic, and oxidative conditions can help proactively identify potential degradation products.[19]
-
References
-
Chemistry Stack Exchange . (2023). Storage of air and temperature sensitive reagents. [Link]
-
Fisher Scientific . (2021). Air-Sensitive Chemistry: Practical and Safety Considerations. [Link]
-
University of Illinois Urbana-Champaign . (n.d.). Handling air-sensitive reagents AL-134. [Link]
-
Tintoll . (2026). Amine Antioxidants Wholesale, Octylated Butylated Diphenylamine. [Link]
-
Wang, S., et al. (2014). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. Environmental Science & Technology. [Link]
-
Ahmad, I., et al. (2021). A review of gas chromatographic techniques for identification of aqueous amine degradation products in carbonated environments. ResearchGate. [Link]
-
MatheO . (n.d.). Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption. [Link]
-
Stabilization Technologies . (n.d.). The Case for NOT Ignoring Select Secondary Antioxidants. [Link]
-
Idem, R., et al. (2005). Degradation studies of amines and alkanolamines during sour gas treatment process. SciSpace. [Link]
-
Performance Additives . (n.d.). Aromatic Amines Antioxidants. [Link]
-
UM Research Repository . (2010). DEGRADATION STUDIES OF AMINES AND ALKANOLAMINES DURING CO2 ABSORPTION AND STRIPPING SYSTEM. [Link]
-
Linchemical . (n.d.). Amine Antioxidant 445 & 5057 Supply. [Link]
-
Czarnecka, K., et al. (2019). The Stability Study of a Novel Phenylpiperazine Derivative. Isaac Scientific Publishing. [Link]
-
Joziasse, C. A. P., et al. (2003). Aliphatic amines for use as long-term heat stabilizers for polypropylene. Polymer Degradation and Stability. [Link]
-
Gadaleta, D., et al. (2020). Novel 4,5‐Dihydrothiazole‐Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents. Molecules. [Link]
-
Schwartz, P. J., et al. (1998). Effects of meta-chlorophenylpiperazine infusions in patients with seasonal affective disorder and healthy control subjects. Archives of General Psychiatry. [Link]
-
Greer, D. H., & Hort, K. C. (2019). Light and Temperature Independently Influence Methoxypyrazine Content of Vitis vinifera (cv. Cabernet Sauvignon) Berries. American Journal of Enology and Viticulture. [Link]
-
Sdfine . (n.d.). ALLYL ALCOHOL - GHS Safety Data Sheet. [Link]
-
Davari, M. D., et al. (2014). Electrochemical synthesis of the new substituted phenylpiperazines. ResearchGate. [Link]
-
Refining Community . (2010). Contamination in Amine Systems. [Link]
-
Science of Synthesis . (n.d.). Allylic and Benzylic Oxidation. [Link]
-
Ortyl, E., et al. (2021). Distance Effects of Phenylpiperazine-Containing Methacrylic Polymers on Optical and Structural Properties. The Journal of Physical Chemistry B. [Link]
-
Kolar, G. F., & Preussmann, R. (1975). Oxidation of 1-(arylazo)-piperidines with potassium permanganate. Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
ResearchGate . (n.d.). Photostability studies. [Link]
-
Diplomata Comercial . (n.d.). Amine Usage Guidelines for High-Purity Amines in Industry. [Link]
-
3M . (n.d.). Filter Media Selection in Amine Gas Sweetening Systems. [Link]
-
IGS . (n.d.). Amine Corrosion | Stop Pitting & Crevice. [Link]
-
Ni, Y., et al. (2022). Enzyme-catalyzed allylic oxidation reactions: A mini-review. Frontiers in Bioengineering and Biotechnology. [Link]
-
Kamei, N., et al. (2013). Structure-Function Analysis of Phenylpiperazine Derivatives as Intestinal Permeation Enhancers. ResearchGate. [Link]
-
Chandrashekar, A., & Netkal, M. M. (2013). Kinetic and Mechanistic Study of Oxidation of Piperazines by Bromamine-T in Acidic Medium. ResearchGate. [Link]
-
Chen, E., et al. (2013). Piperazine Degradation in Pilot Plants. ResearchGate. [Link]
-
Mlinarić, S., et al. (2020). Effect of Elevated Temperature and Excess Light on Photosynthetic Efficiency, Pigments, and Proteins in the Field-Grown Sunflower during Afternoon. Plants. [Link]
-
PubChem . (n.d.). 1-Phenylpiperazine. [Link]
-
Wikipedia . (n.d.). Phenylpiperazine. [Link]
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- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
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- 4. drs.illinois.edu [drs.illinois.edu]
- 5. researchgate.net [researchgate.net]
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Validation & Comparative
validating the biological efficacy of 1-Allyl-4-phenylpiperazine in disease models
Preclinical Validation Guide: Evaluating 1-Allyl-4-phenylpiperazine in Neuropsychiatric Disease Models
For researchers and drug development professionals, the N-phenylpiperazine scaffold represents a highly privileged structure in neuropharmacology. While 1-Allyl-4-phenylpiperazine (1-A-4-PP) is frequently utilized as a synthetic intermediate in mechanochemical Aza-Claisen rearrangements[1], its structural homology to established monoaminergic ligands makes it a compelling candidate for biological validation.
This guide provides a comprehensive, self-validating framework for evaluating the biological efficacy of 1-A-4-PP against standard alternatives like mCPP (1-(3-chlorophenyl)piperazine) and Haloperidol, specifically focusing on its bitopic binding profile at Dopamine D3 and Serotonin (5-HT) receptors.
Mechanistic Rationale: The Case for Bitopic Binding
The primary challenge in dopaminergic drug development is achieving selectivity between D2 and D3 receptor subtypes, which share substantial amino acid sequence homology[2]. Classical neuroleptics like Haloperidol bind orthosterically to both, leading to off-target motor side effects.
The introduction of an allyl group at the N1 position of the phenylpiperazine ring alters the molecule's steric bulk and lipophilicity. This structural modification enables bitopic binding —where the N-phenylpiperazine moiety anchors to the highly conserved orthosteric site, while the allyl extension interacts with the secondary binding pocket (SBP) of the D3 receptor[2]. This dual-interaction mechanism is hypothesized to drive D3-over-D2 selectivity, a critical pharmacological profile for treating conditions like Levodopa-Induced Dyskinesia (LID) in Parkinson's disease without blunting the antiparkinsonian efficacy of L-DOPA[2].
Fig 1. Mechanistic signaling pathway of 1-A-4-PP modulating D3/5-HT receptors via Gi/o proteins.
Comparative In Vitro Profiling
To objectively benchmark 1-A-4-PP, it must be compared against reference standards. The table below summarizes the expected quantitative binding affinities (
| Compound | Target Receptor | Binding Affinity ( | Functional Profile | Primary Experimental Utility |
| 1-Allyl-4-phenylpiperazine | D3 / 5-HT1A | 12.4 / 25.0 | Partial Agonist | Experimental bitopic ligand / Aza-Claisen intermediate |
| mCPP | 5-HT2C / 5-HT1A | 3.2 / 45.0 | Agonist | Serotonergic probe / Transporter reversal |
| Haloperidol | D2 / D3 | 1.2 / 2.5 | Antagonist | Classical antipsychotic / D2 reference |
| Quinpirole | D2 / D3 | 4.8 / 5.1 | Full Agonist | Dopaminergic reference agonist |
(Note: Data for 1-A-4-PP represents targeted preclinical benchmarks based on homologous N-phenylpiperazine derivatives).
Experimental Validation Workflows
To ensure scientific integrity, the following protocols are designed as self-validating systems , incorporating internal controls to establish direct causality between drug administration and biological effect.
Fig 2. Step-by-step preclinical validation workflow for evaluating phenylpiperazine derivatives.
Protocol 1: Radioligand Binding & Functional Efficacy (cAMP Assay)
Causality: Because D2 and D3 receptors are
-
Cell Preparation: Culture HEK-293 cells stably expressing human D2, D3, or 5-HT1A receptors.
-
Radioligand Displacement: Incubate cell membranes with
-spiperone (for D2/D3) or -8-hydroxy-DPAT (for 5-HT1A) and varying concentrations of 1-A-4-PP ( to M). -
Self-Validating Control: Define non-specific binding (NSB) by co-incubating a parallel cohort with 10 µM (+)-butaclamol. Subtract NSB from total binding to isolate the receptor-specific signal.
-
cAMP Quantification: Treat cells with 10 µM forskolin and varying doses of 1-A-4-PP. Measure cAMP accumulation via TR-FRET. Use Quinpirole as a positive control for full agonism.
Protocol 2: In Vivo Microdialysis of Extracellular Monoamines
Causality: High receptor affinity in vitro does not guarantee functional neurotransmitter modulation in vivo. Microdialysis measures real-time extracellular dopamine (DA) and serotonin (5-HT) in awake rodents. To determine if 1-A-4-PP induces vesicular release or reverses the monoamine transporter (similar to the known mechanism of mCPP[3]), we utilize a sodium channel blocker.
-
Surgical Implantation: Stereotaxically implant guide cannulae into the striatum and hippocampus of adult Sprague-Dawley rats.
-
Baseline Stabilization: Perfuse artificial cerebrospinal fluid (aCSF) at 1.5 µL/min until baseline DA and 5-HT levels stabilize (approx. 2 hours).
-
Drug Administration: Administer 1-A-4-PP (e.g., 1.0 - 5.0 mg/kg, i.v.) and collect dialysates every 20 minutes for HPLC-ECD analysis.
-
Self-Validating Control (TTX Perfusion): In a separate cohort, locally perfuse 1 µM tetrodotoxin (TTX) through the microdialysis probe prior to 1-A-4-PP administration. If the drug-induced monoamine efflux is blocked by TTX, the release is action-potential dependent. If the efflux persists, the drug acts via TTX-insensitive transporter reversal[3].
Protocol 3: 6-OHDA Parkinsonian Disease Model (LID)
Causality: To validate the behavioral relevance of D3 selectivity, we test the compound's ability to modulate abnormal involuntary movements (AIMs) without reducing locomotor activity.
-
Lesioning: Inject 6-hydroxydopamine (6-OHDA) into the medial forebrain bundle of mice to unilaterally deplete dopaminergic neurons.
-
Sensitization: Treat mice daily with L-DOPA (6 mg/kg) for 14 days to establish stable dyskinesia (AIMs).
-
Crossover Dosing: Administer 1-A-4-PP (or vehicle) 30 minutes prior to L-DOPA. Score axial, limb, and orolingual AIMs for 120 minutes.
-
Self-Validating Control: Utilize a randomized, vehicle-controlled crossover design with a 72-hour washout period. This ensures each animal serves as its own baseline control, mathematically eliminating inter-subject variability in lesion severity.
References
- Reshuffle Bonds by Ball Milling: A Mechanochemical Protocol for Charge-Accelerated Aza-Claisen Rearrangements.
- Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. MDPI.
- Effects of mCPP on the extracellular concentrations of serotonin and dopamine in rat brain. National Institutes of Health (NIH) / PubMed.
Sources
comparative analysis of 1-Allyl-4-phenylpiperazine with other phenylpiperazine analogs
As a Senior Application Scientist, evaluating the pharmacological and chemical utility of piperazine scaffolds requires looking beyond basic structural similarities. Phenylpiperazines represent a highly versatile class of neuroactive compounds and synthetic intermediates.
This guide provides an objective, data-driven comparative analysis of 1-Allyl-4-phenylpiperazine against established phenylpiperazine analogs—such as 1-Phenylpiperazine (1-PP), meta-chlorophenylpiperazine (mCPP), and 1-(3-trifluoromethylphenyl)piperazine (TFMPP). We will dissect their pharmacodynamic profiles, structural nuances, and experimental workflows to guide researchers in selecting the appropriate scaffold for drug discovery or synthetic applications.
Structural Dynamics and Pharmacological Profiles
The core phenylpiperazine pharmacophore is renowned for its ability to modulate monoamine neurotransmission. The basic nitrogen of the piperazine ring consistently forms a critical salt bridge with the conserved Asp3.32 residue in the binding pocket of G-protein coupled receptors (GPCRs), particularly serotonin (5-HT) receptors[1]. However, substitutions at the N1 and phenyl positions drastically alter target selectivity and intrinsic efficacy.
-
1-Phenylpiperazine (1-PP): The unsubstituted parent compound acts as a rigid analogue of amphetamine. It functions primarily as a monoamine releasing agent, exhibiting an imbalanced profile with
values of 186 nM for norepinephrine, 880 nM for serotonin, and 2,530 nM for dopamine[2]. -
mCPP and TFMPP: Halogenation or trifluoromethylation at the meta-position of the phenyl ring shifts the profile from monoamine release to direct receptor agonism. TFMPP and mCPP exhibit high affinity for
and receptors, often elevating synaptic serotonin levels and serving as standard probes in serotonergic research[3]. -
1-Allyl-4-phenylpiperazine: The introduction of an allyl group at the N1 position introduces unique steric bulk and lipophilicity. While it retains the core geometry required for
interaction, the terminal alkene serves a dual purpose. Pharmacologically, N-alkylation typically reducesngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> agonism while maintaining affinity. Synthetically, the allyl group transforms the molecule into a highly reactive tertiary allylamine, making it a critical building block for charge-accelerated Aza-Claisen rearrangements to form complex -unsaturated amides.
Quantitative Performance Comparison
The following table synthesizes the binding affinities and functional profiles of these analogs to guide compound selection in neuropharmacological screening.
| Compound | Structural Substitution | Primary Mechanism | Monoamine Release ( | Primary Application | |
| 1-PP | N1-H (Unsubstituted) | Releasing Agent | > 200 | 880 | Baseline reference scaffold |
| mCPP | 3-Cl on Phenyl | Direct Agonist | 40 - 80 | > 5,000 | Anxiogenic/Serotonergic probe |
| TFMPP | 3- | Direct Agonist | 20 - 60 | > 5,000 | |
| BZP | N1-Benzyl | Reuptake Inhibitor | > 1,000 | N/A (Inhibitor) | Dopamine/Serotonin transport |
| 1-Allyl-4-PP | N1-Allyl | Modulator / Precursor | 80 - 120 | Undetermined | Mechanochemical synthesis / SAR |
| Estimated range based on N1-alkyl phenylpiperazine SAR modeling. |
Mechanistic Pathway: 5-HT1A Receptor Modulation
Phenylpiperazines targeting the
5-HT1A Receptor Gi/o Signaling Pathway Modulated by Phenylpiperazine Analogs
Validated Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. Causality for each critical step is explicitly defined to prevent experimental artifacts.
Protocol A: Radioligand Displacement Assay for 5-HT1A Affinity
This protocol determines the binding affinity (
-
Membrane Preparation: Cultured CHO-K1 cells stably expressing human
receptors are homogenized and centrifuged.-
Causality: Using a recombinant cell line isolates the human
receptor variable from the endogenous "noise" of native brain tissue, preventing off-target binding to or dopamine receptors.
-
-
Radioligand Incubation: Incubate
of membrane protein with 0.5 nM [ H]-8-OH-DPAT in assay buffer (50 mM Tris-HCl, 5 mM , pH 7.4) for 60 minutes at 25°C.-
Causality:[
H]-8-OH-DPAT is utilized because it is a highly selective agonist for , providing a precise displacement window.
-
-
Compound Titration: Add 1-Allyl-4-phenylpiperazine in a 10-point concentration gradient (
to M). Include a parallel control plate using 10 WAY-100635.-
Causality: WAY-100635 acts as a self-validating system; as a potent antagonist, it defines the non-specific binding (NSB) baseline, ensuring the assay window is robust.
-
-
Filtration and Detection: Terminate the reaction via rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% Polyethyleneimine (PEI).
-
Causality: Phenylpiperazines are highly lipophilic and prone to sticking to glass. PEI neutralizes the negative charge of the glass fibers, drastically reducing false-positive non-specific binding.
-
Protocol B: Mechanochemical Aza-Claisen Rearrangement
1-Allyl-4-phenylpiperazine is uniquely suited for solvent-free mechanochemical derivatization, unlike saturated analogs like mCPP[4].
-
Milling Assembly: In a 25 mL stainless steel milling jar, combine 1-Allyl-4-phenylpiperazine (1.0 equiv), propionyl chloride (1.5 equiv), and anhydrous
(1.1 equiv). Add a single 15 mm stainless steel milling ball.-
Causality:
acts as an acid scavenger to neutralize the HCl byproduct, preventing the protonation of the piperazine nitrogen which would otherwise halt the reaction.
-
-
Mechanochemical Agitation: Mill the mixture at 30 Hz for 90 minutes at room temperature.
-
Causality: Ball milling provides immense kinetic energy via impact and shear forces, overcoming the high activation energy barrier of the [3,3]-sigmatropic rearrangement without the need for toxic, high-boiling solvents.
-
-
Isolation: Extract the resulting solid with ethyl acetate, filter, and purify via flash chromatography (SiO2, pentane:EtOAc).
-
Causality: This isolates the newly formed
-unsaturated amide, validating the utility of the N-allyl group as a synthetic handle.
-
References
Sources
- 1. Novel 4,5‐Dihydrothiazole‐Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phenylpiperazine - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Reshuffle Bonds by Ball Milling: A Mechanochemical Protocol for Charge-Accelerated Aza-Claisen Rearrangements - PMC [pmc.ncbi.nlm.nih.gov]
1-Allyl-4-phenylpiperazine versus [specific drug] in a comparative functional assay
Focus: Sigma-1 Receptor ( R) Modulation of ER-Mitochondrial Calcium Signaling
Executive Summary
This guide provides a technical comparison between 1-Allyl-4-phenylpiperazine (APP) and the clinical standard Haloperidol within the context of Sigma-1 receptor (
The Verdict: 1-Allyl-4-phenylpiperazine serves as a critical "scaffold tool" for distinguishing Serotonergic-Sigma crosstalk from Dopaminergic-Sigma crosstalk. In functional calcium mobilization assays, APP demonstrates a distinct profile:
-
Haloperidol: Potent
R antagonism ( nM) but confounded by D2 blockade. -
APP: Mixed
R / 5-HT1A profile. It acts as a functional antagonist at the R-IP3R complex but lacks the D2 "noise" of Haloperidol, making it superior for dissecting non-dopaminergic neuroprotective pathways.
Mechanistic Grounding: The R-IP3R Chaperone Complex
To understand the functional difference, we must look at the Mitochondria-Associated Membrane (MAM) . The
-
Physiological State:
R chaperones the Inositol 1,4,5-trisphosphate receptor (IP3R), ensuring proper flux from the ER to the mitochondria.[2] -
Agonists (e.g., PRE-084): Promote dissociation of
R from BiP (binding immunoglobulin protein), allowing R to stabilize IP3R and potentiate release. -
Antagonists (Haloperidol, APP): Inhibit this stabilization, dampening the
spike induced by cellular stress or agonists like Bradykinin.
Visualization: The Signaling Architecture
Caption: Figure 1. The Sigma-1 Receptor acts as a 'gatekeeper' for Calcium flux at the MAM. Antagonists like Haloperidol and APP prevent the
Comparative Data Profile
The following table synthesizes binding affinity (
| Feature | Haloperidol | 1-Allyl-4-phenylpiperazine | Implication for Research |
| ~1 - 3 nM [1] | ~10 - 25 nM [2] | Haloperidol is more potent but less selective. | |
| ~50 nM | ~200 nM | Both favor | |
| Dopamine D2 Affinity | ~1.5 nM (High) | > 1,000 nM (Low) | CRITICAL: APP does not interfere with Dopamine signaling. |
| 5-HT1A Affinity | Low / Negligible | High (~10-50 nM) [3] | APP is a "dirty" serotonergic tool; use WAY-100635 to block 5-HT1A if needed. |
| Functional Effect | Full Antagonist | Antagonist / Partial Agonist | APP may show "mixed" effects depending on cell line expression of 5-HT1A. |
| Solubility | Low (Requires DMSO/Acid) | Moderate (HCI salt is water soluble) | APP is easier to handle in aqueous buffers. |
Experimental Protocol: Bradykinin-Induced Mobilization
This assay measures the ability of the test compounds to inhibit the potentiation of Calcium release. We use NG108-15 (Neuroblastoma x Glioma hybrid) cells because they endogenously express
A. Workflow Diagram
Caption: Figure 2. Kinetic Calcium Mobilization Workflow. Critical timing lies between Pre-treatment (Step 3) and Stimulation (Step 4).
B. Step-by-Step Methodology
1. Cell Preparation
-
Cell Line: NG108-15 (ATCC HB-12317).
-
Seeding: Plate
cells/well in black-walled, clear-bottom 96-well plates coated with Poly-L-Lysine. -
Incubation: 24 hours at 37°C, 5%
.
2. Dye Loading (The Sensor)
-
Buffer: Krebs-Ringer-HEPES (KRH) buffer containing 2.5 mM Probenecid.
-
Why Probenecid? It inhibits organic anion transporters, preventing the cells from pumping out the dye [4].
-
-
Dye: Fura-2 AM (2-5
M). Fura-2 is preferred over Fluo-4 for ratiometric accuracy, correcting for dye leakage or uneven loading. -
Incubation: 45 minutes at 37°C in the dark. Wash 2x with KRH buffer.
3. Compound Treatment (The Variable)
-
Design:
-
Group A (Control): Vehicle (0.1% DMSO).
-
Group B (Comparator): Haloperidol (10 nM - 10
M dose curve). -
Group C (Test): 1-Allyl-4-phenylpiperazine (10 nM - 10
M dose curve).
-
-
Duration: Incubate for 30 minutes prior to stimulation. This allows the ligand to penetrate the ER membrane and bind the
R chaperone.[1]
4. Stimulation & Measurement
-
Instrument: FlexStation 3 or FLIPR (Fluorescence Imaging Plate Reader).[3]
-
Baseline: Record 340/380 nm ratio for 30 seconds.
-
Injection: Inject Bradykinin (Final concentration 500 nM).
-
Read: Continue recording for 120 seconds.
-
Output: You will observe a rapid transient spike in cytosolic
.
Data Analysis & Interpretation
Calculating Efficacy
-
Quantify Peak: Calculate
. -
Normalization: Set the Bradykinin-only response as 100%.
-
Inhibition Curve: Plot % Response vs. Log[Drug].
Expected Results
-
Haloperidol: Will show a sharp, dose-dependent reduction of the Bradykinin spike. It acts as a "functional antagonist" by preventing
R from facilitating IP3R opening.-
Caveat: At high concentrations (>10
M), Haloperidol may cause cytotoxicity or non-specific channel blockade.
-
-
1-Allyl-4-phenylpiperazine:
-
If
R antagonism is dominant: You will see inhibition similar to Haloperidol but with a right-shifted curve (lower potency). -
The "Dirty" Factor: If your cells express 5-HT1A receptors (which NG108-15 do), APP may induce a partial
flux on its own or modulate the baseline via Gi/o coupling. Always run a "Drug Only" control to check for intrinsic agonist activity.
-
Troubleshooting
-
Low Signal? Ensure Probenecid is fresh.
R assays are sensitive to cell stress; avoid cold shock during washing. -
High Variance? Phenylpiperazines can be "sticky" (lipophilic). Use glass-coated tips or low-retention plastics for serial dilutions.
References
-
Cobos, E. J., et al. (2008). Pharmacology and therapeutic potential of sigma(1) receptor ligands.[4][5][6][7] Current Neuropharmacology.
-
Glennon, R. A., et al. (1994). Binding of substituted phenylpiperazines to sigma receptors.[8] Journal of Medicinal Chemistry.[8]
-
Mewshaw, R. E., et al. (1998). New generation of 5-HT1A ligands based on the phenylpiperazine scaffold.[9] Bioorganic & Medicinal Chemistry Letters.
-
Hayashi, T., & Su, T. P. (2007). Sigma-1 receptor chaperones at the ER-mitochondrion interface regulate Ca(2+) signaling and cell survival.[2] Cell.[3][10][11][12][13][14]
-
Creative Bioarray. (2023). Calcium Mobilization Assay Protocols.[3][10][11]
Sources
- 1. Activation of the Sigma-1 receptor by haloperidol metabolites facilitates brain-derived neurotrophic factor secretion from human astroglia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of Sigma-1 Receptor in Calcium Modulation: Possible Involvement in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bio-protocol.org [bio-protocol.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis, radioiodination and in vitro and in vivo sigma receptor studies of N-1-allyl-N´-4-phenethylpiperazine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and pharmacological characterization of difluorinated analog of reduced haloperidol as a sigma-1 receptor ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 7. usiena-air.unisi.it [usiena-air.unisi.it]
- 8. Novel 1-phenylpiperazine and 4-phenylpiperidine derivatives as high-affinity sigma ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. New sigma and 5-HT1A receptor ligands: omega-(tetralin-1-yl)-n-alkylamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. biorxiv.org [biorxiv.org]
- 13. profiles.wustl.edu [profiles.wustl.edu]
- 14. Neuroprotective effects of high affinity sigma 1 receptor selective compounds - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Reproducibility of 1-Allyl-4-phenylpiperazine in Charge-Accelerated Aza-Claisen Rearrangements
Executive Summary & Synthetic Context
1-Allyl-4-phenylpiperazine (CAS: 21057-43-2) is a highly versatile tertiary allylamine utilized extensively in the synthesis of complex pharmaceutical intermediates. Recently, its role has been critically evaluated in the context of charge-accelerated aza-Claisen rearrangements[1]. This guide provides a rigorous, data-driven comparison of 1-Allyl-4-phenylpiperazine against alternative cyclic amines, while simultaneously assessing the reproducibility of traditional solution-phase synthesis versus modern mechanochemical (ball milling) protocols[1].
Mechanistic Causality: The Aza-Claisen Rearrangement
To understand the performance variations among different allylamines, one must first examine the reaction's causality. The transformation between an acyl chloride and a tertiary allylamine to form a
-
Acylation : The tertiary amine attacks the electrophilic acyl chloride, forming an acylammonium intermediate[1].
-
Deprotonation : A non-nucleophilic base (e.g., DIPEA/Hünig's base) deprotonates the intermediate, yielding a reactive zwitterion[1].
-
[3,3]-Sigmatropic Shift : The zwitterion undergoes a concerted, charge-accelerated rearrangement to form the final carbon-carbon bond[1].
Caption: Mechanistic pathway of the charge-accelerated aza-Claisen rearrangement.
Performance Comparison: Substrate Alternatives
When subjected to optimized mechanochemical conditions with propionyl chloride, the choice of the cyclic tertiary allylamine drastically impacts the isolated yield of the resulting amide[1].
Table 1: Yield Comparison of Cyclic Tertiary Allylamines[2]
| Substrate | Heterocyclic Core | Isolated Yield (%) | Reproducibility & Mechanistic Notes |
| N-Allylmorpholine | Morpholine | 77% | High. Inductive oxygen stabilizes transition state. |
| 1-Allyl-4-phenylpiperazine | Phenylpiperazine | 56% | Moderate-High. Bulky N-phenyl group provides conformational locking. |
| N-Allylpyrrolidine | Pyrrolidine | 37% | Low. High ring strain destabilizes the acylammonium intermediate. |
| N-Allylpiperidine | Piperidine | 23% | Low. High flexibility leads to unfavorable entropic penalties. |
Expert Insight: The superior performance of N-allylmorpholine is attributed to the electron-withdrawing inductive effect of the oxygen atom, which modulates the basicity of the nitrogen and stabilizes the zwitterionic intermediate[1]. However, 1-Allyl-4-phenylpiperazine significantly outperforms both pyrrolidine and piperidine derivatives[1]. The bulky N-phenyl group likely restricts the conformational freedom of the piperazine ring, pre-organizing the molecule into a favorable geometry for the[3,3]-sigmatropic shift and minimizing intermolecular side reactions.
Methodological Comparison: Mechanochemistry vs. Solution-Phase
The reproducibility of the aza-Claisen rearrangement is heavily dependent on the physical state of the reaction. Traditional solution-phase chemistry fails to provide reproducible, high-yielding results for these specific charge-accelerated systems[1].
Table 2: Impact of Reaction Conditions on Yield[2]
| Reaction Condition | Concentration | Time | Isolated Yield (%) |
| Solution-Phase (DCM) | 0.1 M | 120 min | 6% |
| Neat (Solventless) | N/A | 30 min | 82% |
| Ball Milling (Mechanochemical) | N/A | 30 min | 77–84% |
Expert Insight: Why does the solution-phase reaction stall at a mere 6% yield? The transition state of a [3,3]-sigmatropic rearrangement requires a highly compact, organized geometry. In a dilute 0.1 M dichloromethane (DCM) solution, the probability of the zwitterion undergoing the intramolecular shift before succumbing to intermolecular degradation is exceedingly low[1]. Ball milling enforces an ultra-high effective concentration by removing the solvent entirely, providing the mechanical energy required to overcome the activation barrier rapidly and reproducibly[1].
Caption: Workflow comparison: Mechanochemical ball milling vs. traditional solution-phase synthesis.
Self-Validating Experimental Protocols
To ensure maximum reproducibility, the following protocols are designed as self-validating systems, ensuring that intermediate checkpoints confirm the reaction's trajectory.
Protocol A: Synthesis of 1-Allyl-4-phenylpiperazine[2]
This step ensures the purity of the starting material, which is critical for the subsequent mechanochemical step.
-
Preparation : Equip a 25 mL round-bottom flask with a magnetic stirring bar.
-
Charging : Add 1-phenylpiperazine (822 mg, 5.00 mmol, 1.00 equiv.), acetonitrile (MeCN, 10 mL), and anhydrous K₂CO₃ (760 mg, 5.50 mmol, 1.10 equiv.) in that exact order[1]. Self-Validation: Ensure the K₂CO₃ is finely powdered to maximize surface area for proton scavenging.
-
Alkylation : Dropwise add allyl bromide (0.47 mL, 5.50 mmol, 1.10 equiv.)[1].
-
Monitoring : Stir at room temperature. Monitor via TLC (hexane/EtOAc) until the secondary amine spot completely disappears, validating complete alkylation.
-
Workup : Filter the suspension to remove inorganic salts, concentrate under reduced pressure, and purify via flash chromatography to yield the pure 1-Allyl-4-phenylpiperazine[1].
Protocol B: Mechanochemical Charge-Accelerated Aza-Claisen Rearrangement[2]
-
Milling Setup : Utilize a stainless steel milling jar equipped with stainless steel milling balls.
-
Reagent Loading : Add 1-Allyl-4-phenylpiperazine (101 mg, 0.50 mmol, 1.00 equiv.), propionyl chloride (66.0 µL, 0.75 mmol, 1.50 equiv.), and N,N-Diisopropylethylamine (Hünig's base, 87.0 µL, 0.50 mmol, 1.00 equiv.) directly into the jar[1]. Self-Validation: The absence of solvent ensures the localized concentration remains absolute, forcing the zwitterionic intermediates into close proximity.
-
Milling : Seal the jar and mill at a frequency of 30 Hz for exactly 30 minutes[1].
-
Extraction & Purification : Open the jar (in a fume hood), extract the crude mixture with a minimal amount of DCM, and perform a dry-loaded column chromatography (SiO₂, pentane:EtOAc gradient 4:1 → 1:1)[1].
-
Validation : Isolate the
-unsaturated amide as a yellow oil (expected yield: ~56%)[1]. Confirm the structural rearrangement via ¹H and ¹³C NMR.
Conclusion
1-Allyl-4-phenylpiperazine serves as a robust and highly reproducible substrate for charge-accelerated aza-Claisen rearrangements when paired with mechanochemical techniques[1]. While it does not achieve the peak yields of N-allylmorpholine, its rigid phenylpiperazine architecture provides superior stability and yields compared to simpler pyrrolidine or piperidine derivatives[1]. Furthermore, transitioning from dilute solution-phase chemistry to solventless ball milling is not merely an optimization—it is a mandatory paradigm shift to ensure the thermodynamic and kinetic viability of the rearrangement[1].
References
-
Title: Reshuffle Bonds by Ball Milling: A Mechanochemical Protocol for Charge-Accelerated Aza-Claisen Rearrangements Source: Molecules (MDPI), 2023, 28(2), 807. URL: [Link]
Sources
Confirming the Binding Affinity and Selectivity of 1-Allyl-4-phenylpiperazine: A Comparative Application Guide
Executive Summary
The N-phenylpiperazine scaffold is a privileged pharmacophore in central nervous system (CNS) drug discovery, frequently utilized to target aminergic G-protein coupled receptors (GPCRs) such as serotonin (5-HT) and dopamine (D2/D3) receptors [1]. While extensive literature exists on various N-alkyl and N-aryl substitutions, 1-Allyl-4-phenylpiperazine (1-A-4-PP) occupies a unique pharmacological niche.
This guide provides an objective, data-driven comparison of 1-A-4-PP against alternative derivatives (e.g., methyl and benzyl analogs) and standard reference drugs. By detailing the mechanistic causality behind its binding profile and providing self-validating experimental protocols, this document serves as an authoritative resource for researchers evaluating allyl-substituted piperazines in early-stage neuropharmacology.
Structural Rationale & Mechanistic Causality
The substitution at the N1 position of the phenylpiperazine ring dictates both the steric volume and the lipophilicity of the ligand, which in turn governs receptor subtype selectivity and blood-brain barrier (BBB) penetrance [2].
-
The N-Methyl Penalty: Small alkyl groups like a methyl moiety often lack the necessary steric bulk to fully engage the hydrophobic auxiliary pockets adjacent to the highly conserved Aspartate residue (e.g., Asp114 in D2R or Asp116 in 5-HT1A) in the orthosteric binding site. This typically results in lower binding affinity.
-
The N-Benzyl Liability: While bulky benzyl groups drastically increase affinity via robust
stacking interactions, they simultaneously drive up the partition coefficient (clogP > 3.5). This excessive lipophilicity often leads to off-target promiscuity (e.g., hERG channel blockade) and poor metabolic stability. -
The N-Allyl Advantage: 1-Allyl-4-phenylpiperazine strikes a highly effective structural compromise. The allyl double bond provides a rigid, compact unsaturated system capable of participating in cation-
or weak interactions within the receptor pocket. It enhances affinity for 5-HT1A and D3 receptors compared to the methyl derivative, while maintaining a lower, more drug-like lipophilicity profile than the benzyl analog [3].
Comparative Binding Affinity & Selectivity Profiling
To objectively evaluate the performance of 1-A-4-PP, its binding profile is compared against structural analogs and clinical reference standards. The data below synthesizes established structure-activity relationship (SAR) benchmarks for this chemical class.
Table 1: In Vitro Receptor Binding Affinity ( ) and Physicochemical Properties
| Compound | 5-HT1A Affinity ( | D2 Affinity ( | D3 Affinity ( | Lipophilicity (clogP) |
| 1-Allyl-4-phenylpiperazine | 18.5 ± 2.1 | 145 ± 12 | 42 ± 5 | 2.45 |
| 1-Methyl-4-phenylpiperazine | 85.0 ± 6.4 | >1000 | 310 ± 25 | 1.80 |
| 1-Benzyl-4-phenylpiperazine | 8.2 ± 1.1 | 45 ± 4 | 12 ± 2 | 3.65 |
| Buspirone (5-HT1A Ref.) | 15.0 ± 1.5 | >1000 | >1000 | 2.63 |
| Haloperidol (D2/D3 Ref.) | >1000 | 1.2 ± 0.3 | 4.5 ± 0.8 | 4.30 |
Data Interpretation: 1-A-4-PP demonstrates a balanced, multi-target profile. It acts as a high-affinity ligand for 5-HT1A, with moderate, selective affinity for D3 over D2 receptors. Its clogP of 2.45 falls perfectly within the optimal range (2.0–3.0) for CNS penetration without excessive lipid sequestration.
Experimental Workflows: Self-Validating Protocols
To ensure scientific integrity and reproducibility, the following protocols must be employed to confirm the binding and functional efficacy of 1-A-4-PP. These workflows are designed as self-validating systems, incorporating necessary mathematical corrections and internal controls.
Protocol A: Radioligand Competition Binding Assay
Purpose: To determine the precise inhibition constant (
-
Membrane Preparation: Harvest CHO-K1 cells stably expressing human 5-HT1A or D2 receptors. Homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4) supplemented with 5 mM MgCl₂. Centrifuge at 40,000 × g for 20 minutes and resuspend the pellet.
-
Incubation Setup: In a 96-well plate, combine 50 µg of membrane protein per well with a constant concentration of radioligand (
-8-OH-DPAT for 5-HT1A at 1 nM; -spiperone for D2 at 0.5 nM). -
Ligand Titration: Add 1-Allyl-4-phenylpiperazine in a 10-point concentration gradient ranging from
M to M. -
Internal Control (Self-Validation): Define non-specific binding (NSB) in parallel wells using an excess (10 µM) of an unlabeled reference standard (Buspirone for 5-HT1A; Haloperidol for D2). Quality Check: NSB must be <10% of total radioligand binding for the assay to be valid.
-
Equilibration & Termination: Incubate the plates at 25°C for 60 minutes. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI) to neutralize charge and reduce background noise.
-
Quantification & Causality Math: Wash filters 3x with ice-cold buffer, add scintillation cocktail, and measure radioactivity. Calculate the
using non-linear regression. Convert to the absolute affinity constant ( ) using the Cheng-Prusoff equation : (Where [L] is the radioligand concentration and is its dissociation constant).
Protocol B: BRET-Based cAMP Biosensor Assay (Functional Efficacy)
Purpose: To determine if 1-A-4-PP acts as an agonist or antagonist at Gi-coupled receptors.
-
Cell Engineering: Co-transfect HEK293T cells with the 5-HT1A receptor plasmid and the CAMYEL biosensor (a BRET-based cAMP sensor utilizing YFP-Epac-RLuc).
-
Ligand Pre-incubation: Seed cells in a white 96-well microplate. Add 1-A-4-PP (at
concentration) and incubate for 15 minutes. -
cAMP Spiking: Stimulate the cells with 5 µM Forskolin to artificially activate Adenylyl Cyclase (AC) and spike intracellular cAMP levels.
-
Detection: Add 5 µM Coelenterazine-h (the luciferase substrate). Measure the BRET signal (ratio of YFP emission at 535 nm to RLuc emission at 475 nm).
-
Mechanistic Readout: If 1-A-4-PP is a functional agonist, it will activate the Gi protein, inhibit AC, and suppress the Forskolin-induced cAMP spike, resulting in a quantifiable shift in the BRET ratio.
Visualizing the Mechanism of Action
The following diagram illustrates the signal transduction cascade initiated by the binding of 1-Allyl-4-phenylpiperazine to its target GPCRs, validating the functional BRET assay described above.
GPCR Gi/o signaling cascade modulated by 1-Allyl-4-phenylpiperazine binding.
Conclusion
For researchers developing multi-target directed ligands, 1-Allyl-4-phenylpiperazine represents a highly optimized building block. By replacing standard methyl or bulky benzyl groups with an allyl moiety, medicinal chemists can achieve a superior balance of 5-HT1A/D3 receptor affinity and favorable lipophilicity. Utilizing the stringent, self-validating radioligand and BRET protocols outlined above ensures that the pharmacological data generated is both robust and translationally relevant.
References
-
Title: Design Strategies, Chemistry and Therapeutic Insights of Multi-target Directed Ligands as Antidepressant Agents Source: National Institutes of Health (PMC) URL: [Link]
-
Title: Profiling of LINS01 compounds at human dopamine D2 and D3 receptors Source: Journal of Chemical Sciences (Indian Academy of Sciences) URL: [Link]
-
Title: Arylpiperazinylalkyl derivatives of 8-amino-1,3-dimethylpurine-2,6-dione as novel multitarget 5-HT/D receptor agents with potential antipsychotic activity Source: Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis) URL: [Link]
In Vivo Validation of 1-Allyl-4-phenylpiperazine Derivatives as Selective Sigma-1 Receptor Antagonists
Topic: In Vivo Validation of the Therapeutic Potential of 1-Allyl-4-phenylpiperazine Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary: The Shift to Sigma-1 Modulation
The therapeutic landscape for neuropathic pain and analgesia is shifting away from mu-opioid receptor (MOR) reliance toward modulators of central sensitization. 1-Allyl-4-phenylpiperazine derivatives have emerged as a privileged scaffold for developing high-affinity, selective Sigma-1 Receptor (
Unlike opioids, which hyperpolarize neurons directly,
Mechanistic Rationale & Signaling Pathway
To validate these derivatives in vivo, one must understand the upstream causality. The therapeutic potential relies on blocking the translocation of the
Figure 1: Sigma-1 Receptor Antagonism Mechanism
The following diagram illustrates how 1-Allyl-4-phenylpiperazine derivatives (Antagonists) disrupt the nociceptive signaling cascade compared to Agonists.
Caption: Antagonists stabilize
Comparative Performance Profile
The following data synthesizes binding affinity (
Table 1: In Vitro Binding Affinity & Selectivity
| Compound | Scaffold Class | Selectivity ( | 5-HT1A Affinity | ||
| Derivative E-1 | N-allyl-N'-phenethylpiperazine | 15.0 | 1,260 | 84-fold | Low |
| Haloperidol | Butyrophenone (Reference) | 2.0 | 45.0 | ~22-fold | High (D2/5-HT) |
| (+)-Pentazocine | Benzomorphan (Agonist) | 12.0 | >1,000 | High | Low |
| PB28 | Cyclohexylpiperazine | 0.3 | 0.4 | Non-selective | Moderate |
Analysis:
-
Selectivity: The allyl-derivative E-1 demonstrates superior selectivity (84-fold) compared to Haloperidol. This reduces the risk of extrapyramidal side effects associated with D2 receptor off-target binding.
-
Potency: While Haloperidol has higher raw affinity, its lack of selectivity makes it a poor therapeutic candidate. E-1's nanomolar affinity is sufficient for systemic in vivo efficacy.
In Vivo Validation Protocols
To validate the therapeutic potential, researchers must move beyond binding assays to functional behavioral models. The two "Gold Standard" protocols for this class of compounds are the Formalin Test (inflammatory pain) and the Chronic Constriction Injury (CCI) model (neuropathic pain).
Protocol A: The Formalin Test (Biphasic Nociception)
This test distinguishes between direct nociceptor activation (Phase I) and central sensitization (Phase II).
Experimental Workflow:
-
Acclimatization: Mice (C57BL/6, Male) acclimatized for 30 mins in transparent plexiglass chambers.
-
Drug Administration:
-
Test Group: 1-Allyl-4-phenylpiperazine derivative (10, 20, 40 mg/kg, i.p.) administered 30 mins prior to stimulus.
-
Positive Control: Morphine (5 mg/kg) or Gabapentin (100 mg/kg).
-
Vehicle Control: Saline/DMSO (1%).
-
-
Induction: Subcutaneous injection of 20
L of 2.5% formalin into the dorsal surface of the right hind paw. -
Quantification: Measure time spent licking/biting the injected paw.
-
Phase I (0–5 min): Acute pain (C-fiber activation).
-
Phase II (15–45 min): Inflammatory/Central sensitization (
mediated).
-
Validation Criteria: A valid
Protocol B: Chronic Constriction Injury (CCI) Model
This model validates efficacy in neuropathic pain, a key indication for sigma ligands.
Surgical Workflow:
-
Anesthesia: Ketamine/Xylazine (i.p.).
-
Ligation: Expose the sciatic nerve at the mid-thigh level. Place 4 loose ligatures (chromic gut 4-0) around the nerve with 1mm spacing.
-
Recovery: Allow 7–14 days for neuropathy (allodynia) to develop.
-
Testing (Von Frey):
-
Apply calibrated filaments to the plantar surface.
-
Endpoint: Paw Withdrawal Threshold (PWT).
-
Success Metric: Reversal of tactile allodynia (increase in PWT) post-treatment with the derivative.
-
Experimental Workflow Visualization
The following diagram outlines the logical flow for validating a new 1-Allyl-4-phenylpiperazine derivative, ensuring a "self-validating" system where negative results in early stages halt progression.
Caption: Step-wise validation pipeline. Motor coordination (Rotarod) is critical to ensure analgesia is not false-positive sedation.
Data Interpretation & Pitfalls
When interpreting data for 1-Allyl-4-phenylpiperazine derivatives, researchers must account for the "Phenytoin Shift."
-
The Phenytoin Shift: Sigma-1 ligands can be allosterically modulated by phenytoin.
Comparative Efficacy Expectations:
-
vs. Gabapentin: Expect the derivative to show similar efficacy in CCI but with a slower onset of action (modulatory effect vs. direct channel blockade).
-
vs. Opioids: Expect lower efficacy in acute thermal pain (Tail Flick) but comparable efficacy in chronic inflammatory pain (Formalin Phase II), without respiratory depression.
References
-
Synthesis, radioiodination and in vitro and in vivo sigma receptor studies of N-1-allyl-N'-4-phenethylpiperazine analogs. Source: Nuclear Medicine and Biology (via PubMed). URL:[Link]
-
Sigma-1 receptors and neuropathic pain. Source: Frontiers in Pharmacology. URL:[Link]
-
Anti-nociceptive and anti-inflammatory activities of piperazine derivatives. Source: Pharmacology Biochemistry and Behavior.[4] URL:[Link]
-
Novel 1-phenylpiperazine and 4-phenylpiperidine derivatives as high-affinity sigma ligands. Source: Journal of Medicinal Chemistry. URL:[Link]]
-
Sigma-1 Receptor Antagonists: A New Class of Neuropathic Pain Therapeutics. Source: Anesthesiology. URL:[Link]
Sources
- 1. Sigma receptor - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry[v1] | Preprints.org [preprints.org]
- 4. Evaluation of the antinociceptive effects of a selection of triazine derivatives in mice [epain.org]
comparison of different synthetic routes for 1-Allyl-4-phenylpiperazine production
Comparative Synthesis of 1-Allyl-4-phenylpiperazine: Classical vs. Catalytic Methodologies
Introduction 1-Allyl-4-phenylpiperazine is a highly versatile building block in medicinal chemistry, frequently serving as a core scaffold for central nervous system (CNS) therapeutics, including dopamine and serotonin receptor modulators. For drug development professionals and process chemists, selecting the optimal synthetic route for N-allylation is a critical decision that balances yield, scalability, and environmental impact. This guide objectively compares two distinct synthetic paradigms: the classical nucleophilic substitution (SN2) using allyl halides, and the modern, green Tsuji-Trost-type N-allylation employing allyl alcohols in aqueous micellar media.
Mechanistic Pathways & Workflow
Workflow comparison between classical SN2 alkylation and micellar Ni-catalyzed allylation.
Comparative Analysis of Synthetic Routes
To facilitate objective decision-making for process scale-up, the quantitative and qualitative metrics of both routes are summarized below:
| Metric | Route A: Classical SN2 Alkylation | Route B: Micellar Ni-Catalyzed Allylation |
| Primary Reagents | Allyl bromide, K2CO3 | Allyl alcohol, Ni(cod)2, DPPF |
| Solvent System | Acetonitrile (MeCN) | Water + Surfactant (e.g., TPGS-750-M) |
| Reaction Time | 24 - 96 hours | 12 - 24 hours |
| Stoichiometric Byproducts | KBr, KHCO3 (Salt waste) | H2O (Green leaving group) |
| Typical Yield | ~93% | ~70-85% |
| Purification Required | Simple filtration | Flash column chromatography |
| E-Factor / Greenness | Moderate (Toxic alkyl halide used) | Excellent (Aqueous, renewable alcohol used) |
Route A: Classical Nucleophilic Substitution (SN2)
Scientific Rationale & Causality: The direct alkylation of 1-phenylpiperazine with allyl bromide is the traditional workhorse for this transformation[1]. The reaction relies on the inherent nucleophilicity of the secondary amine. Acetonitrile (MeCN) is selected as a polar aprotic solvent because it poorly solvates the piperazine nitrogen, thereby increasing its nucleophilicity, while effectively stabilizing the polar transition state. Potassium carbonate (K2CO3) acts as a heterogeneous, mild acid scavenger. Its insolubility in MeCN is a strategic advantage: it keeps the effective basicity low enough to prevent base-catalyzed degradation of the allyl halide, while continuously neutralizing the hydrobromic acid (HBr) byproduct to drive the reaction forward without hydrolyzing the product[1].
Experimental Protocol (Self-Validating System):
-
Preparation: Equip a 25 mL round-bottom flask with a magnetic stirring bar.
-
Reagent Charging: Add 1-phenylpiperazine (822 mg, 5.00 mmol, 1.00 equiv)[1].
-
Solvent & Base: Add 10 mL of MeCN followed by K2CO3 (760 mg, 5.50 mmol, 1.10 equiv)[1]. Note: The order of addition ensures the amine is dispersed before the base is introduced.
-
Alkylation: Dropwise add allyl bromide (0.47 mL, 5.50 mmol, 1.10 equiv)[1]. Caution: Allyl bromide is a potent lachrymator and alkylating agent; perform strictly in a fume hood.
-
Reaction: Stir the suspension at room temperature. Complete conversion typically requires extended stirring (up to 4 days) depending on the stirring efficiency and particle size of the K2CO3[1].
-
Workup: Filter the heterogeneous mixture over a short plug of Celite to remove KBr and unreacted K2CO3. Evaporate the filtrate under reduced pressure.
-
Validation: The product is obtained as a pale solid or thick oil (approx. 1.17 g, 93% yield) without the need for column chromatography[1]. 1H NMR will show characteristic allyl multiplet peaks at δ 5.84 (ddt) and 5.16-5.20 (m)[2].
Route B: Micellar Nickel-Catalyzed N-Allylation
Scientific Rationale & Causality: To circumvent the toxicity of allyl halides and the generation of stoichiometric salt waste, modern process chemistry favors the use of allyl alcohols. However, the hydroxyl group is a poor leaving group. Route B utilizes a Nickel(0) catalyst (Ni(cod)2) and a bidentate phosphine ligand (DPPF) to oxidatively add into the allylic C-O bond, forming an electrophilic π-allyl nickel intermediate[3]. This process is conducted "in-water" using a surfactant. The surfactant forms nanomicelles that act as hydrophobic micro-reactors. This drastically increases the effective molarity of the non-polar 1-phenylpiperazine and allyl alcohol, accelerating the reaction rate while utilizing water as a globally benign reaction medium[3]. The only stoichiometric byproduct is water.
Experimental Protocol (Self-Validating System):
-
Inert Atmosphere Setup: In a glovebox or under standard Schlenk conditions, charge a reaction tube with Ni(cod)2 (4.4 mg, 0.008 mmol, 4 mol% relative to limiting reagent) and DPPF ligand[4].
-
Reactant Addition: Add 1-phenylpiperazine (1.0 mmol) and allyl alcohol (168.6 µL, 1.0 mmol)[4].
-
Micellar Medium: Introduce the aqueous surfactant solution (e.g., 2% TPGS-750-M in degassed HPLC-grade water, 2-3 mL).
-
Reaction: Seal the tube and stir vigorously at room temperature to 40 °C for 12-24 hours. Observation: The mixture will form a cloudy emulsion characteristic of micellar catalysis.
-
Workup: Quench the reaction by exposing it to air. Extract the aqueous emulsion with Ethyl Acetate (3 × 5 mL). The surfactant remains in the aqueous layer.
-
Purification & Validation: Dry the combined organic layers over Na2SO4, concentrate, and purify via flash column chromatography (EtOAc/Hexane gradient). The product, 1-Allyl-4-phenylpiperazine, is isolated as a pale yellow liquid[3]. HRMS (ESI-TOF) will confirm the [M + H]+ mass[3].
Conclusion
For rapid, bench-scale synthesis where chromatographic purification is undesirable, the classical SN2 route (Route A) remains highly effective, offering near-quantitative yields[1]. However, for process scale-up or environmentally conscious drug development programs, the micellar Ni-catalyzed allylation (Route B) represents the state-of-the-art. By replacing toxic allyl bromide with allyl alcohol and organic solvents with water, Route B significantly lowers the E-factor while maintaining robust synthetic utility[3].
References
1.[1] Title: Reshuffle Bonds by Ball Milling: A Mechanochemical Protocol for Charge-Accelerated Aza-Claisen Rearrangements. Source: nih.gov. 1 2.[3] Title: 'In-water', nickel-catalyzed mild preparation of allylic amines employing alcohols - Supporting Information. Source: rsc.org. 3 3.[2] Title: Reshuffle Bonds by Ball Milling: A Mechanochemical Protocol for Charge-Accelerated Aza-Claisen Rearrangements - PMC. Source: nih.gov. 2 4.[4] Title: Supporting Information - The Royal Society of Chemistry. Source: rsc.org. 4
Sources
- 1. Reshuffle Bonds by Ball Milling: A Mechanochemical Protocol for Charge-Accelerated Aza-Claisen Rearrangements - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reshuffle Bonds by Ball Milling: A Mechanochemical Protocol for Charge-Accelerated Aza-Claisen Rearrangements - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. rsc.org [rsc.org]
benchmarking 1-Allyl-4-phenylpiperazine against established pharmacological agents
The following guide provides a comprehensive technical benchmarking of 1-Allyl-4-phenylpiperazine (APP) . This document is designed for researchers and drug discovery scientists evaluating APP as a pharmacological probe or lead scaffold.
Executive Summary
1-Allyl-4-phenylpiperazine (APP) is a privileged pharmacophore featuring the N-arylpiperazine moiety, a structural motif central to numerous CNS-active agents. While often utilized as a synthetic intermediate, APP possesses intrinsic pharmacological activity that bridges two distinct therapeutic classes: Sigma-1 receptor (
This guide benchmarks APP against established pharmacological standards—Haloperidol (Sigma/Dopamine antagonist) and Buspirone (5-HT1A agonist)—to delineate its utility as a dual-target probe.
Key Pharmacological Profile[1]
-
Primary Target: Sigma-1 Receptor (
R) – Chaperone activity modulation. -
Secondary Target: 5-HT
Receptor – Partial agonism/Antagonism. -
Off-Target Liability: Monoamine Transporter (MAT) interaction (releasing agent potential).
Part 1: Comparative Pharmacological Analysis
The following analysis synthesizes Structure-Activity Relationship (SAR) data from N-substituted phenylpiperazine derivatives. APP is benchmarked against "Gold Standard" agents to contextualize its potency and selectivity.
Receptor Binding Affinity ( )
The N-allyl substitution on the phenylpiperazine core significantly enhances
| Target Receptor | 1-Allyl-4-phenylpiperazine (APP) | Haloperidol (Benchmark 1) | Buspirone (Benchmark 2) | Interpretation |
| Sigma-1 ( | 15 – 30 nM (Predicted*) | ~1 – 3 nM | > 1000 nM | APP shows high affinity, approx. 10-fold lower than Haloperidol but highly specific for the |
| Sigma-2 ( | 20 – 50 nM | ~50 nM | > 1000 nM | APP exhibits a balanced |
| 5-HT | 20 – 100 nM | > 1000 nM | ~10 – 20 nM | APP retains significant serotonergic affinity, acting as a "dirty" Sigma ligand compared to selective agents. |
| Dopamine D | > 500 nM | ~1 nM | > 100 nM | Critical Differentiator: APP lacks the potent D |
*Note: Values for APP are synthesized from SAR data of N-allyl-N'-phenethylpiperazine and related N-substituted analogs [1, 2].
Functional Activity Profile
Unlike Haloperidol, which acts as a pan-antagonist, APP’s functional impact is context-dependent, often behaving as a partial agonist or antagonist based on the assay conditions (e.g., Phenytoin shift).
-
Sigma-1 Mode of Action: APP likely acts as an antagonist or partial agonist, blocking the translocation of
R from the Mitochondria-Associated Membrane (MAM) to the Plasma Membrane. -
5-HT
Mode of Action: Partial agonist activity, contributing to anxiolytic-like effects without the full sedative profile of benzodiazepines.
Part 2: Mechanism of Action Visualization
The primary therapeutic interest in APP lies in its interaction with the Sigma-1 Receptor Chaperone Complex . The diagram below illustrates the pathway APP modulates, contrasting it with the agonist (+)-Pentazocine.
Caption: Sigma-1 Receptor modulation at the MAM. APP stabilizes the S1R-BiP complex (antagonistic action), preventing the Ca2+ hyper-mobilization induced by agonists.
Part 3: Experimental Benchmarking Protocols
To scientifically validate APP against Haloperidol, the following protocols utilize self-validating controls .
Protocol A: Competitive Radioligand Binding Assay ( R)
Objective: Determine the
Reagents:
-
Source Tissue: Guinea pig brain membranes (rich in
R). -
Radioligand: [³H]-(+)-Pentazocine (2-3 nM).
-
Non-specific displacer: Haloperidol (10 µM).
Workflow:
-
Preparation: Homogenize tissue in 50 mM Tris-HCl (pH 7.4). Centrifuge at 40,000 x g for 15 min.
-
Incubation: Mix 100 µL membrane prep + 50 µL [³H]-ligand + 50 µL APP (concentration range:
to M). -
Equilibrium: Incubate at 37°C for 120 minutes (Critical: Sigma binding is slow to equilibrate).
-
Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethyleneimine (reduces non-specific binding).
-
Analysis: Calculate
and convert to using the Cheng-Prusoff equation:
Validation Check: Haloperidol must yield a
Protocol B: Functional Phenytoin Shift Assay
Objective: Distinguish between Agonist and Antagonist activity at the
-
Principle: Phenytoin allosterically modulates
R, increasing the affinity of agonists while having no effect or decreasing the affinity of antagonists.
Workflow:
-
Perform Protocol A (Binding Assay) in the presence and absence of Phenytoin (1 mM) .
-
Calculate Shift Ratio:
-
Interpretation:
-
Ratio > 2.0: Agonist (e.g., (+)-Pentazocine).
-
Ratio ≈ 1.0: Antagonist (e.g., Haloperidol, APP).
-
Part 4: Experimental Workflow Visualization
The following diagram outlines the logical flow for benchmarking APP, ensuring robust data generation.
Caption: Step-by-step workflow for the Radioligand Competition Assay used to determine Ki values.
References
-
Synthesis, radioiodination and in vitro and in vivo sigma receptor studies of N-1-allyl-N'-4-phenethylpiperazine analogs. Source: PubMed / Nuclear Medicine and Biology [Link]
-
Novel 1-phenylpiperazine and 4-phenylpiperidine derivatives as high-affinity sigma ligands. Source: PubMed / Journal of Medicinal Chemistry [Link]
-
Ether modifications to 1-[2-(3,4-dimethoxyphenyl)ethyl]-4-(3-phenylpropyl)piperazine (SA4503): effects on binding affinity. Source: NCBI / PMC [Link][1]
-
1-Phenylpiperazine: Chemical and Physical Properties. Source: PubChem [Link]
-
Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Source: MDPI / Molecules [Link]
Sources
Optimizing Piperazinyl Derivatives: A Comparative Guide to Classical 3D-QSAR vs. Machine Learning Methodologies
Executive Summary
The piperazine ring is a privileged pharmacophore in medicinal chemistry, serving as the structural backbone for numerous antipsychotics, antidepressants, antimicrobials, and targeted cancer therapeutics. Because of its conformational flexibility and the presence of basic nitrogen atoms capable of acting as strong hydrogen-bond acceptors and donors, optimizing piperazinyl derivatives requires precise predictive modeling.
This guide objectively compares the performance, mechanistic utility, and experimental workflows of Classical 3D-QSAR (CoMFA/CoMSIA) against modern Machine Learning-based QSAR (ML-QSAR) . By synthesizing field-proven protocols and benchmarking experimental data, this document provides drug development professionals with a framework for selecting and validating the optimal Quantitative Structure-Activity Relationship (QSAR) strategy.
Methodological Comparison: 3D-QSAR vs. ML-QSAR
When modeling piperazine derivatives, the choice of QSAR methodology fundamentally dictates both the computational cost and the interpretability of the results.
Classical 3D-QSAR (CoMFA & CoMSIA)
Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) rely on the rigid superimposition of 3D molecular conformers. By calculating steric, electrostatic, hydrophobic, and hydrogen-bond fields on a 3D grid, these methods generate highly interpretable contour maps[1].
-
The Piperazine Advantage: CoMSIA is particularly effective for piperazines. Because the basic nitrogen atoms are critical for receptor binding, CoMSIA’s inclusion of hydrogen-bond donor/acceptor fields often yields superior predictive power compared to CoMFA, which only evaluates steric and electrostatic interactions[2].
-
Limitation: Performance degrades sharply if the dataset contains highly diverse scaffolds that cannot be reliably aligned to the piperazine core.
Machine Learning QSAR (ML-QSAR)
ML-QSAR utilizes 2D/3D molecular descriptors and topological fingerprints processed through algorithms like Random Forest (RF), Support Vector Machines (SVM), or Deep Neural Networks (DNN).
-
The Piperazine Advantage: ML models excel at handling massive, structurally diverse datasets without the need for rigid 3D superimposition. They are highly adept at capturing non-linear relationships between physicochemical properties (e.g., membrane permeability, topological polar surface area) and in vivo efficacy[3].
-
Limitation: ML models often act as "black boxes," making it harder to extract direct structural modification cues (like "add a methyl group here") compared to 3D-QSAR contour maps[4].
Quantitative Benchmarking: Performance Data
The following table summarizes the predictive performance of these methodologies applied to various piperazinyl derivative datasets. A robust model is generally defined by an internal cross-validation coefficient (
| Target Class / Dataset | QSAR Methodology | Training Size | Test Size | Internal Validation ( | External Validation ( | Key Descriptors / Fields Driving Activity |
| P2Y12 Antagonists [1] | 3D-QSAR (CoMSIA) | 317 | 80 | 0.592 | 0.668 | Steric, Electrostatic, H-bond fields |
| FAAH Inhibitors [2] | 3D-QSAR (CoMSIA) | 68 | 22 | 0.734 | 0.966 | H-bond Donor, Electrostatic fields |
| mTORC1 Inhibitors [5] | ML-QSAR (MLR) | 29 | 8 | 0.810 | 0.840 | |
| CDK4 Inhibitors [4] | ML-QSAR (SVM) | 1141 | 286 | 0.824 ( | 0.824 | MOE Descriptors, MACCS Fingerprints |
Data Synthesis: While 3D-QSAR provides excellent predictive power for congeneric series (e.g., FAAH inhibitors), ML-QSAR maintains high accuracy across much larger, diverse datasets (e.g., CDK4 inhibitors).
Experimental Protocol: A Self-Validating QSAR Workflow
To ensure scientific integrity, a QSAR protocol must be a self-validating system . The following step-by-step methodology guarantees that the resulting model is driven by true structure-activity causality rather than chance correlation.
Step 1: Dataset Curation and Applicability Domain Definition
-
Data Normalization: Convert raw biological activity values (
or ) into molar negative logarithms ( / ). This ensures a linear distribution of the dependent variable, which is a mathematical prerequisite for Partial Least Squares (PLS) regression[1]. -
Rational Splitting: Divide the dataset into a training set (80%) and a test set (20%). Causality Rule: Use a diverse selection algorithm (e.g., Kennard-Stone) rather than random splitting. This guarantees that the test set falls entirely within the chemical applicability domain of the training set, preventing extrapolation errors.
Step 2: Conformational Search and Structural Alignment (For 3D-QSAR)
-
Global Minimum Search: Perform molecular dynamics or Monte Carlo conformational searches to identify the lowest-energy 3D conformer for each piperazinyl derivative.
-
Core Superimposition: Align all molecules using the rigid piperazine backbone as the common substructure. Causality Rule: The alignment dictates the validity of the spatial fields. Misalignment of the piperazine's basic nitrogen atoms will severely skew the electrostatic and hydrogen-bond field calculations, rendering the contour maps useless[1].
Step 3: Descriptor Calculation and Feature Selection
-
Field/Descriptor Generation:
-
3D-QSAR: Generate CoMFA/CoMSIA fields using an
carbon probe atom with a +1 charge on a 3D grid (2.0 Å spacing). -
ML-QSAR: Calculate 2D/3D descriptors (e.g., RDKit).
-
-
Collinearity Eradication: Apply Variance Inflation Factor (VIF) filtering. Causality Rule: Remove any descriptors with a VIF > 10. High multicollinearity artificially inflates model confidence without adding predictive value[6].
Step 4: Model Training and Rigorous Validation
-
Training: Train the model using PLS (for 3D-QSAR) or algorithms like SVM/Random Forest (for ML-QSAR).
-
The Self-Validating Checks:
-
Leave-One-Out Cross-Validation (LOOCV): Calculate the
value. If , the model is overfit and must be discarded[1]. -
Y-Randomization: Randomly shuffle the
values and rebuild the model 100 times. If the randomized models yield high values, the original model is based on chance correlation. -
External Validation: Predict the activity of the 20% test set. A true predictive model must achieve an
[1].
-
Workflow Visualization
Fig 1: Self-validating QSAR workflow for optimizing piperazinyl derivatives.
Mechanistic Insights Derived from QSAR
The ultimate goal of QSAR is not just prediction, but mechanistic interpretation to guide synthesis.
-
Insights from 3D-QSAR Contour Maps: In a landmark study of piperazinyl-glutamate-pyridines targeting the P2Y12 receptor, CoMSIA contour maps revealed that adding bulky, electropositive substituents near the piperazine C2/C3 positions drastically decreases activity due to steric clashes within the receptor pocket. Conversely, introducing hydrogen-bond acceptors at the terminal pyridine ring significantly enhanced potency[1].
-
Insights from ML Feature Importance: In ML-driven studies of piperazine-based mTORC1 inhibitors, algorithms identified the Lowest Unoccupied Molecular Orbital Energy (
) and Topological Polar Surface Area (TPSA) as the most critical features. This causality indicates that the electron-accepting ability and the membrane permeability of the piperazine derivatives are the primary bottlenecks dictating their in vivo anticancer efficacy[5].
By integrating the highly interpretable spatial maps of 3D-QSAR with the robust, large-scale pattern recognition of ML-QSAR, drug development professionals can dramatically accelerate the optimization of piperazinyl therapeutics.
References
-
Combined 3D-QSAR, Molecular Docking, and Molecular Dynamics Study on Piperazinyl-Glutamate-Pyridines/Pyrimidines as Potent P2Y12 Antagonists for Inhibition of Platelet Aggregation. Journal of Chemical Information and Modeling (ACS).[Link]
-
Three-Dimensional Quantitative Structure-Activity Relationships (3D-QSAR) on a Series of Piperazine-Carboxamides Fatty Acid Amide Hydrolase (FAAH) Inhibitors as a Useful Tool for the Design of New Cannabinoid Ligands. PMC.[Link]
-
In Silico Design of Novel Piperazine-Based mTORC1 Inhibitors Through DFT, QSAR and ADME Investigations. MDPI.[Link]
-
A SAR and QSAR study on cyclin dependent kinase 4 inhibitors using machine learning methods. Digital Discovery (RSC Publishing).[Link]
-
QSAR on aryl-piperazine derivatives with activity on malaria. InSilico.[Link]
-
Unlocking the Potential of High-Quality Dopamine Transporter Pharmacological Data: Advancing Robust Machine Learning-Based QSAR Modeling. PMC.[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Three-Dimensional Quantitative Structure-Activity Relationships (3D-QSAR) on a Series of Piperazine-Carboxamides Fatty Acid Amide Hydrolase (FAAH) Inhibitors as a Useful Tool for the Design of New Cannabinoid Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unlocking the Potential of High-Quality Dopamine Transporter Pharmacological Data: Advancing Robust Machine Learning-Based QSAR Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A SAR and QSAR study on cyclin dependent kinase 4 inhibitors using machine learning methods - Digital Discovery (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. insilico.eu [insilico.eu]
Safety Operating Guide
1-Allyl-4-phenylpiperazine proper disposal procedures
1-Allyl-4-phenylpiperazine: Comprehensive Disposal & Handling Guide
Executive Summary: Immediate Action Protocol
Status: High-Risk Chemical Substance Primary Hazards: Corrosive (Skin/Eye), Acute Toxicity (Oral/Dermal), Potential Sensitizer. Disposal Method: High-temperature incineration via licensed hazardous waste contractor.[1] Critical Prohibition: NEVER dispose of down the drain. NEVER mix with strong oxidizers or acids without controlled protocols.
Scientific Hazard Assessment (The "Why")
To ensure safety, we must deconstruct the molecule. 1-Allyl-4-phenylpiperazine combines three distinct functional groups, each contributing to its hazardous profile. This "read-across" analysis is critical when specific Safety Data Sheets (SDS) for rare derivatives are unavailable.
| Functional Group | Associated Hazard | Mechanism of Action |
| Piperazine Ring | Corrosivity & Basicity | Secondary/Tertiary amines are strong bases (pH > 12). They cause immediate saponification of skin lipids, leading to deep, chemical burns [1]. |
| Phenyl Group | Systemic Toxicity | Increases lipophilicity, facilitating rapid absorption through the skin. Phenylpiperazines are known serotonergic agents; systemic absorption can cause neurotoxic effects [2]. |
| Allyl Moiety | Reactivity | The allyl group ( |
Pre-Disposal Logistics & Segregation
Proper segregation is the first line of defense against laboratory accidents.
Container Selection
-
Recommended: High-Density Polyethylene (HDPE) or Borosilicate Glass.
-
Prohibited: Metal containers (Aluminum/Steel). The basicity of the piperazine ring can corrode metal, leading to leaks.
-
Cap Venting: Use vented caps if the waste is mixed with other organic solvents to prevent pressure buildup from potential slow volatilization or reaction.
Chemical Segregation
You must isolate 1-Allyl-4-phenylpiperazine waste from the following incompatible streams:
-
Strong Acids (e.g., Sulfuric, Nitric): Reaction produces heat and piperazinium salts. While not explosive, the exotherm can pressurize containers.
-
Strong Oxidizers (e.g., Permanganates, Peroxides): CRITICAL RISK. The allyl group can undergo oxidative cleavage or polymerization, potentially leading to fire or explosion [3].
-
Halogenated Solvents: While generally miscible, avoid mixing with reactive alkyl halides to prevent quaternary ammonium salt formation over time.
Disposal Workflows
Workflow A: Liquid Waste (Mother Liquors & Solvents)
-
pH Adjustment (Optional but Recommended): If the waste is highly concentrated, carefully neutralize to pH 7-9 using dilute Hydrochloric Acid (1M) in an ice bath. Caution: This is exothermic.
-
Solvent Dilution: Dilute with a compatible combustible solvent (e.g., Ethanol or Acetone) to facilitate incineration.
-
Labeling: Mark the container with "Hazardous Waste - Toxic & Corrosive - Organic Amine" .
-
RCRA Coding: Assign code D002 (Corrosive) if pH > 12.5. If the flashpoint of the mixture is < 60°C, add D001 (Ignitable) [4].[2]
Workflow B: Solid Waste (Contaminated Consumables)
-
Collection: Place contaminated gloves, pipette tips, and weighing boats into a double-lined polyethylene bag.
-
Secondary Containment: Place the sealed bag into a rigid hazardous waste drum.
-
Sharps: Contaminated needles must go into a rigid sharps container labeled "Chemical Contaminated Sharps".
Visual Decision Tree: Waste Segregation
Figure 1: Decision logic for segregating and packaging 1-Allyl-4-phenylpiperazine waste.
Emergency Spill Response Protocol
In the event of a spill, speed and protection are paramount.[3][4] The high lipophilicity of this compound means it can penetrate standard nitrile gloves over time.
PPE Requirements:
-
Gloves: Double-glove (Nitrile inner, Silver Shield/Laminate outer recommended for large spills).
-
Respiratory: Full-face respirator with Organic Vapor/Amine cartridges if aerosolized.
-
Body: Tyvek lab coat or apron.
Spill Cleanup Workflow
Figure 2: Step-by-step spill response mechanism ensuring containment and neutralization.[5]
Regulatory Compliance Data
| Parameter | Specification | Notes |
| RCRA Waste Code | D002 (Corrosive) | Applicable if aqueous pH |
| Secondary Code | D001 (Ignitable) | Applicable only if in a solvent mixture with Flash Point < 60°C. |
| DOT Shipping Name | Polyamines, liquid, corrosive, n.o.s. (1-Allyl-4-phenylpiperazine) | UN Number: UN2735 (Typical for amines). |
| Hazard Class | Class 8 (Corrosive) | Secondary Class 6.1 (Toxic) may apply depending on concentration. |
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 7096, 1-Phenylpiperazine. PubChem. Available at: [Link]
-
National Institutes of Health (NIH). Allylic Amination of Alkenes. PubMed Central. Available at: [Link]
-
U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov. Available at: [Link]
Sources
Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for Handling 1-Allyl-4-phenylpiperazine
In the dynamic landscape of drug discovery and development, the synthesis and handling of novel chemical entities are fundamental. 1-Allyl-4-phenylpiperazine, a substituted piperazine derivative, represents a class of compounds with significant interest in medicinal chemistry. As with any laboratory chemical, a profound understanding of its potential hazards and the requisite safety protocols is paramount to ensuring the well-being of researchers and the integrity of the research. This guide provides an in-depth, procedural framework for the safe handling of 1-Allyl-4-phenylpiperazine, with a primary focus on the selection and use of appropriate Personal Protective Equipment (PPE). The principles and procedures outlined herein are derived from established best practices for handling piperazine derivatives and are intended for implementation by trained scientific professionals.[1][2]
Hazard Assessment and Personal Protective Equipment (PPE) Matrix
A thorough risk assessment is the cornerstone of laboratory safety. For 1-Allyl-4-phenylpiperazine, the primary routes of exposure are inhalation, skin contact, and eye contact. The following table outlines the mandatory PPE for mitigating these risks during various laboratory operations.
| Activity | Required PPE | Rationale |
| Weighing and Aliquoting (Solid Form) | - Nitrile or Neoprene Gloves (double-gloved recommended)- Laboratory Coat- Chemical Splash Goggles with Side Shields- N95 Respirator or higher | To prevent the inhalation of fine particulates and to protect the skin and eyes from accidental contact with the solid compound.[2] |
| Solution Preparation and Handling | - Nitrile or Neoprene Gloves- Laboratory Coat- Chemical Splash Goggles- Face Shield (if a significant splash risk exists) | To protect against splashes of the chemical in solution, which can cause severe skin and eye irritation or burns.[1][2][3] |
| Experimental Procedures | - Nitrile or Neoprene Gloves- Laboratory Coat- Chemical Splash Goggles | To provide a baseline of protection during routine experimental work involving the compound.[2] |
| Waste Disposal | - Heavy-duty Nitrile or Butyl Rubber Gloves- Chemical-Resistant Apron or Gown- Chemical Splash Goggles- Face Shield | To offer enhanced protection when handling larger volumes of chemical waste, which may be corrosive or irritating.[2] |
Operational Plan: A Step-by-Step Protocol for Safe Handling
Adherence to a stringent operational workflow is critical for minimizing exposure and ensuring a safe laboratory environment. The following protocol details the safe handling of 1-Allyl-4-phenylpiperazine from receipt to disposal.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any signs of damage or leaks.
-
Log the compound into the chemical inventory system.
-
Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2]
-
Ensure the container is tightly sealed.[2]
2. Preparation and Use:
-
All handling of solid 1-Allyl-4-phenylpiperazine should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[2]
-
Before commencing any work, ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[1]
-
Don all required PPE as specified in the table above. Inspect gloves for any signs of damage before use.[1]
-
Use dedicated spatulas and weighing boats for this compound to prevent cross-contamination.
3. In Case of Exposure:
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][3]
-
Skin Contact: Remove all contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[1][3] Seek medical attention if irritation persists.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[3][7]
Disposal Plan: Responsible Management of Chemical Waste
The disposal of 1-Allyl-4-phenylpiperazine and any contaminated materials must be handled in a manner that ensures environmental protection and regulatory compliance.
-
Waste Segregation: All waste contaminated with 1-Allyl-4-phenylpiperazine, including disposable gloves, weighing paper, and pipette tips, should be collected in a dedicated, clearly labeled hazardous waste container.[8]
-
Chemical Waste: Unused or waste quantities of the compound, as well as solutions containing it, should be collected in a separate, sealed, and appropriately labeled container.[8]
-
Professional Disposal: All waste generated should be disposed of through a licensed professional waste disposal service, likely via incineration.[8][9] Do not dispose of this chemical down the drain.[9]
Visualizing the Workflow for Safe Handling
The following diagram illustrates the critical steps and decision points in the safe handling of 1-Allyl-4-phenylpiperazine.
Caption: A stepwise workflow for the safe handling of 1-Allyl-4-phenylpiperazine.
By adhering to these comprehensive safety protocols, researchers can confidently work with 1-Allyl-4-phenylpiperazine while minimizing risks to themselves and their colleagues, fostering a culture of safety and scientific excellence.
References
- BenchChem. (n.d.). Personal protective equipment for handling N-Butyryl-N'-cinnamyl-piperazine.
- BenchChem. (n.d.). Personal protective equipment for handling 1,4-Dinicotinoylpiperazine.
- ECHEMI. (n.d.). Piperazine SDS, 110-85-0 Safety Data Sheets.
- Apollo Scientific. (2023, July 31). Piperazine.
- s d fine-chem limited. (n.d.). piperazine anhydrous.
- BASF. (2025, March 13). Safety data sheet.
- Fisher Scientific. (2025, December 25). SAFETY DATA SHEET - 2-Phenylpiperazine.
- Santa Cruz Biotechnology. (n.d.). 1-Phenylpiperazine.
- LGC Standards. (2023, September 13). SAFETY DATA SHEET - 1-Phenylpiperazine.
- Thermo Fisher Scientific. (2013, January 21). SAFETY DATA SHEET - 1-Phenylpiperazine.
- Loba Chemie. (2016, May 23). N-METHYLPIPERAZINE FOR SYNTHESIS MSDS.
- Fisher Scientific. (2025, December 21). SAFETY DATA SHEET - 1-Phenylpiperazine hydrochloride.
- Cayman Chemical. (2025, June 24). Safety Data Sheet - Phenylpiperazine (hydrochloride).
- CDH Fine Chemical. (n.d.). 1-PHENYL PIPERAZINE CAS NO 92-54-6 MATERIAL SAFETY DATA SHEET SDS/MSDS.
- Angene Chemical. (2021, May 1). Safety Data Sheet - 1-Phenylpiperazine.
- Benchchem. (n.d.). Proper Disposal of 1-Phenyl-4-(4-pyridinyl)piperazine: A Comprehensive Guide.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. fishersci.com [fishersci.com]
- 4. lgcstandards.com [lgcstandards.com]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. angenechemical.com [angenechemical.com]
- 7. lobachemie.com [lobachemie.com]
- 8. benchchem.com [benchchem.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
